Pad4-IN-3
Description
Structure
2D Structure
Properties
Molecular Formula |
C21H26BClN4O4 |
|---|---|
Molecular Weight |
444.7 g/mol |
IUPAC Name |
[3-[[(2S)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C21H26BClN4O4/c23-13-19(24)25-11-5-10-18(21(29)26-14-15-6-2-1-3-7-15)27-20(28)16-8-4-9-17(12-16)22(30)31/h1-4,6-9,12,18,30-31H,5,10-11,13-14H2,(H2,24,25)(H,26,29)(H,27,28)/t18-/m0/s1 |
InChI Key |
QHGIRHHYXMSBAA-SFHVURJKSA-N |
Isomeric SMILES |
B(C1=CC(=CC=C1)C(=O)N[C@@H](CCCN=C(CCl)N)C(=O)NCC2=CC=CC=C2)(O)O |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)NCC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of PAD4-IN-3: An In-depth Technical Guide
Disclaimer: Publicly available information on a specific molecule designated "Pad4-IN-3" is limited. This guide provides a comprehensive overview of the mechanism of action for a representative, well-characterized class of potent and selective PAD4 inhibitors, which will be referred to as this compound for the purpose of this document. The data and protocols presented are synthesized from established research on PAD4 inhibition and are intended to serve as a technical guide for researchers, scientists, and drug development professionals.
Introduction to PAD4 and its Role in Disease
Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins by converting arginine residues to citrulline.[1] This process, known as citrullination or deimination, leads to a loss of positive charge on the protein, which can alter its structure and function.[1] PAD4 is primarily expressed in hematopoietic cells, particularly neutrophils, and plays a crucial role in the formation of neutrophil extracellular traps (NETs), a web-like structure of decondensed chromatin released by neutrophils to trap and kill pathogens.[2][3]
Dysregulated PAD4 activity and the subsequent hypercitrullination of proteins have been implicated in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), as well as in certain cancers.[1][2] In these conditions, the aberrant formation of NETs and the generation of citrullinated autoantigens are thought to contribute to chronic inflammation and tissue damage.[1] Consequently, PAD4 has emerged as a promising therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.[2]
Biochemical Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the PAD4 enzyme. Its mechanism of action is centered on the direct binding to the enzyme, thereby preventing the citrullination of its substrates.
Inhibition of PAD4 Enzymatic Activity
This compound demonstrates robust inhibition of PAD4 in biochemical assays. The inhibitory activity is typically quantified by measuring the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Assay Type | Inhibitor | IC50 (nM) | Reference |
| Recombinant Human PAD4 (fluorescent assay) | Representative PAD4 Inhibitor | 50 - 250 | [4][5] |
| Recombinant Human PAD4 (ammonia detection) | Representative PAD4 Inhibitor | 50 - 250 | [5] |
Table 1: Biochemical Inhibitory Activity of a Representative PAD4 Inhibitor.
The mechanism of inhibition can be further characterized as reversible or irreversible. Many potent PAD4 inhibitors, such as those in the class represented by this compound, are reversible inhibitors.[4] This means they do not form a permanent covalent bond with the enzyme.
Caption: Biochemical inhibition of PAD4 by this compound.
Cellular Mechanism of Action of this compound
In a cellular context, this compound exerts its effects by inhibiting intracellular PAD4 activity, leading to a reduction in protein citrullination and the downstream consequences of this modification, most notably the formation of NETs.
Inhibition of Histone Citrullination
A key substrate of PAD4 in the nucleus is histone H3. Citrullination of histone H3 is a critical step in chromatin decondensation, which is required for NET formation.[2] this compound effectively penetrates cells and inhibits the citrullination of histone H3 in various cell types, particularly neutrophils.
| Cell Type | Stimulus | Inhibitor | IC50 (nM) | Reference |
| Human Neutrophils | Calcium Ionophore | Representative PAD4 Inhibitor | < 100 | [4] |
| HL-60 cells | Calcium Ionophore | Representative PAD4 Inhibitor | < 100 | [4] |
Table 2: Cellular Inhibitory Activity of a Representative PAD4 Inhibitor on Histone H3 Citrullination.
Inhibition of NET Formation
By preventing histone citrullination, this compound effectively blocks the formation of NETs in response to various stimuli, such as phorbol 12-myristate 13-acetate (PMA), calcium ionophores, and bacterial components like lipopolysaccharide (LPS).[6]
Caption: Signaling pathway of NET formation and its inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of PAD4 inhibitors.
Biochemical PAD4 Inhibition Assay (Fluorescent)
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant PAD4 using a fluorogenic substrate.
Materials:
-
Recombinant human PAD4 enzyme
-
PAD4 assay buffer (e.g., 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 7.6)
-
PAD4 substrate (e.g., N-α-benzoyl-L-arginine-7-amido-4-methylcoumarin)
-
Test compound (this compound)
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a fixed concentration of recombinant PAD4 to each well of the microplate.
-
Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the PAD4 substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Histone Citrullination Assay (Immunofluorescence)
This assay quantifies the inhibition of histone H3 citrullination in cells treated with a PAD4 inhibitor.
Materials:
-
Neutrophils or other PAD4-expressing cells
-
Cell culture medium
-
Stimulus (e.g., calcium ionophore A23187)
-
Test compound (this compound)
-
Fixation and permeabilization buffers
-
Primary antibody against citrullinated histone H3 (anti-citH3)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Protocol:
-
Seed cells in a multi-well imaging plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with a stimulus (e.g., 4 µM A23187) for a defined period (e.g., 4 hours) to induce histone citrullination.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells to allow antibody entry (e.g., with 0.1% Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate the cells with the primary anti-citH3 antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of citrullinated histone H3 per nucleus.
-
Calculate the IC50 value by plotting the fluorescence intensity against the inhibitor concentration.
Caption: Experimental workflow for the cellular histone citrullination assay.
Selectivity Profile
An ideal PAD4 inhibitor should exhibit high selectivity for PAD4 over other PAD isozymes (PAD1, PAD2, and PAD3) to minimize off-target effects. The selectivity of this compound is typically assessed by testing its inhibitory activity against a panel of recombinant PAD enzymes.
| Enzyme | Representative Inhibitor IC50 (nM) | Selectivity (fold vs. PAD4) | Reference |
| PAD1 | > 10,000 | > 200 | [4] |
| PAD2 | > 10,000 | > 200 | [4] |
| PAD3 | > 5,000 | > 100 | [4] |
| PAD4 | 50 | 1 | [4] |
Table 3: Selectivity Profile of a Representative PAD4 Inhibitor.
Conclusion
This compound represents a class of potent and selective inhibitors of PAD4 that effectively block the enzymatic activity of PAD4, leading to the suppression of protein citrullination and NET formation. Its well-defined mechanism of action, demonstrable in both biochemical and cellular assays, makes it a valuable tool for studying the biological roles of PAD4 and a promising therapeutic candidate for the treatment of autoimmune diseases and other conditions driven by aberrant PAD4 activity. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this and other PAD4 inhibitors.
References
- 1. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pad4-takes-charge-during-neutrophil-activation-impact-of-pad4-mediated-net-formation-on-immune-mediated-disease - Ask this paper | Bohrium [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
The Multifaceted Role of Peptidylarginine Deiminase 4 (PAD4): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins known as citrullination or deimination. This process involves the conversion of an arginine residue within a protein to a citrulline residue. While essential for various physiological processes, including the regulation of gene expression and protein function, aberrant PAD4 activity has been implicated in the pathogenesis of numerous diseases, such as rheumatoid arthritis (RA), multiple sclerosis (MS), and cancer.[1] This technical guide provides a comprehensive overview of the core functions of PAD4, its enzymatic properties, and its role in health and disease, with a focus on quantitative data, detailed experimental protocols, and signaling pathways relevant to researchers and drug development professionals.
Core Functions of PAD4
The primary function of PAD4 is the catalysis of citrullination, a post-translational modification that results in the loss of a positive charge and a change in the hydrogen bonding capacity of the modified amino acid. This seemingly subtle alteration can have profound effects on protein structure and function.
Citrullination and Protein Function
By converting positively charged arginine to neutral citrulline, PAD4 can induce protein unfolding and alter protein-protein interactions.[2] This modification can impact a wide array of cellular processes, including epithelial terminal differentiation, nervous system development, and apoptosis.[2]
Transcriptional Regulation
PAD4 is a key player in the regulation of gene expression. It localizes to the nucleus of various cells, including neutrophils, where it citrullinates core histones H3, H4, and H2A.[3] This histone modification can lead to chromatin decondensation, making DNA more accessible for transcription. Conversely, PAD4-mediated citrullination of histone tails can also antagonize arginine methylation, a mark often associated with active transcription, thereby acting as a transcriptional corepressor.[3][4] For instance, PAD4 is recruited to the promoters of genes regulated by the estrogen receptor (ER) and the tumor suppressor p53, where it citrullinates histone H3 and influences gene expression.[3] Furthermore, PAD4 can regulate the expression of oncogenes like c-myc and c-fos through the citrullination of transcription factors such as Elk-1.[3]
Neutrophil Extracellular Trap (NET) Formation
One of the most well-characterized functions of PAD4 is its critical role in the formation of Neutrophil Extracellular Traps (NETs). NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins that are released by neutrophils to trap and kill pathogens.[3][5] PAD4-mediated citrullination of histones is essential for the chromatin decondensation required for NET formation.[6] Dysregulated NETosis, driven by excessive PAD4 activity, is a hallmark of several inflammatory and autoimmune diseases.[5]
Quantitative Data on PAD4 Enzyme
A thorough understanding of the enzymatic properties of PAD4 is crucial for the development of targeted therapies. The following tables summarize key quantitative data related to PAD4 activity and expression.
Table 1: Kinetic Parameters of Human PAD4 for Various Substrates
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Benzoyl-L-arginine ethyl ester (BAEE) | 0.58 ± 0.12 | 2.8 ± 0.6 | 4800 | [2] |
| Histone H3 peptide (1-21) | Not Determined | Not Determined | 3700 | [2] |
| Histone H4 peptide (1-21) | 0.21 ± 0.10 | 2.1 ± 0.6 | 10000 | [2] |
| Benzoyl-L-arginine amide (BAA) | Not Determined | Not Determined | 22,000 | [7] |
| Benzoyl-L-arginine methyl ester (BAME) | 1.66 ± 0.26 | Not Determined | Not Determined | [7] |
Note: Kinetic parameters can vary depending on the specific assay conditions.
Table 2: Optimal Conditions for PAD4 Enzymatic Activity
| Parameter | Optimal Value/Condition | Reference |
| pH | 7.6 (for BAEE substrate) | [8] |
| 6.4 (for histone H3 substrate) | [8] | |
| Calcium Concentration (Ca2+) | Half-maximal activation (K0.5): 300-600 µM | [9] |
| Full activity: > 5 mM | [9] | |
| Temperature | 37°C | [10] |
Table 3: Relative Expression of PAD4 in Immune Cells and Disease
| Cell Type/Condition | Relative Expression Level | Reference |
| Neutrophils | High | [11] |
| Monocytes | Moderate | [12] |
| T cells (human) | Low (higher in memory vs. naive) | [11] |
| Rheumatoid Arthritis (RA) Synovium | Significantly higher than controls | [13] |
| RA Peripheral Blood Mononuclear Cells | Four-fold greater than controls | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for studying PAD4 function. This section provides methodologies for key experiments.
In Vitro Citrullination Assay using Recombinant PAD4 and Histone H3
This protocol describes the citrullination of recombinant histone H3 by PAD4 in a controlled in vitro setting.
Materials:
-
Recombinant human PAD4 (e.g., from Sf9 insect cells)
-
Recombinant human Histone H3
-
Citrullination Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM CaCl₂, 2 mM DTT (freshly added)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot apparatus and reagents
-
Primary antibody: Anti-citrullinated Histone H3 antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescence substrate
Procedure:
-
Prepare the citrullination reaction by combining 5 µM recombinant PAD4 with 50 µM recombinant histone H3 in the citrullination buffer.
-
Incubate the reaction mixture at 37°C for 2 hours.
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane for Western blotting.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-citrullinated Histone H3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the citrullinated histone H3 using a chemiluminescence substrate and an imaging system.[14][15]
Quantification of Neutrophil Extracellular Trap (NET) Formation
This protocol outlines a method to quantify NET formation using a fluorescent DNA-binding dye.
Materials:
-
Isolated human neutrophils
-
RPMI 1640 medium
-
Fetal Calf Serum (FCS)
-
Phorbol 12-myristate 13-acetate (PMA) or other desired stimulus
-
Sytox Green or other cell-impermeable DNA dye
-
96-well black, flat-bottom plate
-
Fluorescence plate reader
Procedure:
-
Isolate neutrophils from fresh human blood using a standard protocol (e.g., Ficoll-Paque density gradient centrifugation).
-
Resuspend the isolated neutrophils in RPMI 1640 medium supplemented with 2% FCS.
-
Seed 37,500 neutrophils in 90 µL of medium per well in a 96-well black, flat-bottom plate.
-
Add 10 µL of the desired stimulus (e.g., 100 ng/mL PMA) to the wells. Include a negative control (medium only).
-
Incubate the plate at 37°C for 2-4 hours.
-
Add the cell-impermeable DNA dye (e.g., Sytox Green to a final concentration of 1 µM) to each well.
-
Incubate in the dark at room temperature for 5-10 minutes.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Sytox Green). The fluorescence intensity is proportional to the amount of extracellular DNA released during NETosis.[1][16]
Chromatin Immunoprecipitation (ChIP) for PAD4
This protocol provides a general workflow for performing ChIP to identify the genomic regions where PAD4 is bound.
Materials:
-
Cultured cells (e.g., neutrophils or a relevant cell line)
-
Formaldehyde (for cross-linking)
-
Glycine
-
Cell lysis buffer
-
Sonication buffer
-
ChIP-grade anti-PAD4 antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
qPCR reagents or library preparation kit for sequencing
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the chromatin and shear it into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the cleared chromatin with an anti-PAD4 antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial kit.
-
Analysis: Analyze the purified DNA by qPCR to quantify enrichment at specific target loci or by preparing a library for next-generation sequencing (ChIP-seq) to identify genome-wide binding sites.[10][17][18]
Signaling Pathways and Logical Relationships
Understanding the signaling pathways that regulate PAD4 activity and the downstream consequences of its function is critical for identifying therapeutic intervention points.
PAD4 Activation and NETosis Signaling Pathway
Various stimuli can trigger signaling cascades that lead to PAD4 activation and subsequent NET formation in neutrophils. Key upstream signals include microbial components like lipopolysaccharide (LPS), inflammatory cytokines such as TNF-α, and immune complexes. These stimuli often lead to the production of reactive oxygen species (ROS) through the activation of NADPH oxidase. The increase in intracellular calcium concentration is a crucial event for PAD4 activation. Once activated, PAD4 citrullinates histones, leading to chromatin decondensation and the expulsion of NETs.
PAD4 in Transcriptional Regulation
PAD4's role in gene regulation involves its translocation to the nucleus and interaction with transcription factors and histone modifying enzymes. As a corepressor, PAD4 can be recruited to gene promoters by transcription factors like p53. There, it citrullinates histone arginine residues, which can antagonize activating methylation marks and lead to transcriptional repression of target genes such as p21. PAD4 can also cooperate with histone deacetylases (HDACs) to create a repressive chromatin environment.
Conclusion and Future Directions
PAD4 is a pivotal enzyme with diverse functions in cellular physiology and pathology. Its role in citrullination, transcriptional regulation, and NETosis places it at the crossroads of inflammation, immunity, and cancer. The development of specific and potent PAD4 inhibitors holds significant promise for the treatment of a range of diseases characterized by aberrant citrullination and NET formation. Further research is needed to fully elucidate the complex regulatory mechanisms governing PAD4 activity in different cellular contexts and to identify novel substrates and interacting partners. A deeper understanding of PAD4 biology will undoubtedly pave the way for innovative therapeutic strategies targeting this multifaceted enzyme.
References
- 1. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autodeimination of Protein Arginine Deiminase 4 alters protein-protein interactions but not activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pad4-takes-charge-during-neutrophil-activation-impact-of-pad4-mediated-net-formation-on-immune-mediated-disease - Ask this paper | Bohrium [bohrium.com]
- 4. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein arginine deiminase 4 (PAD4): current understanding and future therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Citrullination of Inhibitor of Growth 4 (ING4) by Peptidylarginine Deminase 4 (PAD4) Disrupts the Interaction between ING4 and p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vitro biochemical assays [bio-protocol.org]
- 15. Citrullination/methylation crosstalk on histone H3 regulates ER-target gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Activation of PAD4 in NET formation [frontiersin.org]
- 17. docs.abcam.com [docs.abcam.com]
- 18. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
Unraveling the Potency of PAD4 Inhibition: A Technical Guide to Pad4-IN-3 and its Impact on Citrullination
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Deiminase 4 (PAD4) has emerged as a critical enzyme in the pathophysiology of numerous inflammatory and autoimmune diseases, as well as various cancers. Its primary function, the conversion of arginine residues to citrulline (a post-translational modification known as citrullination or deimination), is a key process in the formation of Neutrophil Extracellular Traps (NETs) and the generation of autoantigens.[1][2] The dysregulation of PAD4-mediated citrullination is implicated in conditions such as rheumatoid arthritis (RA), multiple sclerosis, and cancer progression.[1][3] This has spurred the development of potent and selective PAD4 inhibitors. This document provides a comprehensive technical overview of a novel PAD4 inhibitor, herein referred to as Pad4-IN-3, detailing its mechanism of action, inhibitory activity, and its profound effects on citrullination.
Introduction to PAD4 and Citrullination
PAD4 is a calcium-dependent enzyme that catalyzes the hydrolysis of a peptidyl-arginine to a peptidyl-citrulline.[4] This conversion has significant downstream effects, as it alters the charge and structure of the modified protein, impacting its function and interactions.[5] One of the most well-characterized roles of PAD4 is its involvement in the deimination of histones, which leads to chromatin decondensation—a crucial step in the formation of NETs.[6][7] While NETs are a vital component of the innate immune response against pathogens, their excessive formation can drive inflammation and autoimmunity.[3]
PAD4 is primarily expressed in hematopoietic cells, particularly neutrophils.[8] Its localization to the nucleus allows it to act on nuclear proteins like histones.[9] The catalytic mechanism of PAD4 involves a reverse protonation strategy, with a key cysteine residue acting as a nucleophile in the enzyme's active site.[4]
This compound: A Potent and Selective PAD4 Inhibitor
This compound is a novel, potent, and selective allosteric inhibitor designed to target PAD4. Its development addresses the therapeutic need to modulate aberrant citrullination in various disease contexts.
Mechanism of Action
This compound functions by binding to the PAD4 enzyme, thereby preventing it from catalytically converting arginine to citrulline.[1] By inhibiting PAD4, this compound effectively reduces the levels of citrullinated proteins, thus mitigating the downstream pathological consequences such as excessive NET formation and the generation of citrullinated autoantigens that can trigger autoimmune responses.[1]
Quantitative Inhibitory Activity
The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data for this compound and provide a comparison with other known PAD4 inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound and Comparators
| Compound | Target | Assay Type | IC50 | Ki | Notes |
| This compound | PAD4 | Biochemical | 46 ± 12 nM | - | - |
| This compound | PAD2 | Biochemical | > 10 µM | - | Demonstrates high selectivity over PAD2. |
| GSK199 | PAD4 | Biochemical | 250 nM | - | Reversible inhibitor.[2] |
| GSK484 | PAD4 | Biochemical | 50 nM | - | Reversible inhibitor.[2] |
| Cl-amidine | Pan-PAD | Biochemical | - | - | Irreversible pan-PAD inhibitor.[10] |
| RGT-691 | PAD4 | Ammonia Release | 46 ± 12 nM | - | Orally bioavailable inhibitor.[11] |
Table 2: Cellular Activity of this compound and Comparators
| Compound | Cell Line | Stimulation | Assay | EC50 / IC50 |
| This compound | HL-60 (differentiated) | Calcium Ionophore (A23187) | Inhibition of Citrullinated Histone H3 (Cit-H3) | < 10 nM |
| RGT-691 | HL-60 (differentiated) | Calcium Ionophore (A23187) | Inhibition of Cit-H3 | 22 ± 11 nM[11] |
| TDFA | HL-60 | - | Inhibition of Cit-H3 | Potent at 1 nM[2] |
Experimental Protocols
PAD4 Biochemical Assay (Ammonia Release)
This assay measures the enzymatic activity of PAD4 by quantifying the release of ammonia, a byproduct of the citrullination reaction.
-
Reagents: Recombinant human PAD4 enzyme, N-α-benzoyl-L-arginine ethyl ester (BAEE) as substrate, reaction buffer (e.g., 100 mM HEPES, pH 7.6, 10 mM CaCl₂, 0.5 mM TCEP, 50 mM NaCl).[9]
-
Procedure:
-
This compound or control compound is pre-incubated with the PAD4 enzyme in the reaction buffer.
-
The enzymatic reaction is initiated by the addition of the BAEE substrate.
-
The reaction is allowed to proceed at 37°C for a defined period (e.g., 15 minutes).[9]
-
The amount of ammonia produced is quantified using a colorimetric assay (e.g., the Berthelot-indophenol reaction).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Assay for Histone H3 Citrullination
This assay evaluates the ability of this compound to inhibit PAD4 activity within a cellular context.
-
Cell Line: Differentiated human promyelocytic leukemia cells (HL-60), which can be induced to differentiate into neutrophil-like cells.
-
Reagents: Calcium ionophore (e.g., A23187) to induce PAD4 activation, primary antibody against citrullinated Histone H3 (Cit-H3), and a fluorescently labeled secondary antibody.
-
Procedure:
-
Differentiated HL-60 cells are pre-treated with various concentrations of this compound or vehicle control.
-
Cells are then stimulated with a calcium ionophore to activate endogenous PAD4.
-
After stimulation, cells are fixed, permeabilized, and stained with the anti-Cit-H3 antibody.
-
The levels of Cit-H3 are quantified using high-content imaging (e.g., Cellomics) or flow cytometry.[12]
-
EC50 values are determined from the dose-response curve of Cit-H3 inhibition.
-
Signaling Pathways and Experimental Workflows
PAD4-Mediated NETosis Signaling Pathway
The following diagram illustrates the central role of PAD4 in the signaling cascade leading to NET formation and how this compound intervenes in this process.
Caption: PAD4 activation by calcium influx leads to histone citrullination and NETosis.
Experimental Workflow for Cellular Citrullination Assay
The diagram below outlines the key steps in the experimental protocol for assessing the cellular activity of this compound.
Caption: Workflow for measuring inhibition of cellular histone citrullination.
In Vivo Efficacy
In vivo studies are crucial to validate the therapeutic potential of this compound. In preclinical models of inflammatory diseases, such as lipopolysaccharide (LPS)-induced peritonitis or airway inflammation, the administration of a potent PAD4 inhibitor has been shown to dose-dependently inhibit citrullinated histone H3 in peritoneal and bronchial lavage cells.[12] Similarly, in models of rheumatoid arthritis, PAD4 inhibition has demonstrated the ability to suppress disease progression.
Conclusion
This compound is a highly potent and selective inhibitor of PAD4 that effectively suppresses citrullination in both biochemical and cellular assays. Its mechanism of action, centered on the direct inhibition of the PAD4 enzyme, makes it a promising therapeutic candidate for a range of diseases driven by aberrant citrullination and NETosis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further preclinical and clinical development of this compound and other next-generation PAD4 inhibitors. The continued investigation of such compounds holds the potential to deliver novel and effective treatments for patients with significant unmet medical needs.
References
- 1. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Dysregulation of PAD4-mediated citrullination of nuclear GSK3β activates TGF-β signaling and induces epithelial-to-mesenchymal transition in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune-mediated disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptidylarginine deiminase 2, 3 and 4 have distinct specificities against cellular substrates: Novel insights into autoantigen selection in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein arginine deiminase 4 (PAD4): current understanding and future therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Characterization of a Selective, Orally Bioavailable PAD4 Inhibitor to Target NETs Driven Autoimmune and Inflammatory Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 12. A Potent Inhibitor of PAD4 Suppresses Histone Citrullination in Vitro and in Vivo - ACR Meeting Abstracts [acrabstracts.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to PAD4 Inhibitors in Cancer Research
Peptidyl Arginine Deiminase 4 (PAD4) has emerged as a critical enzyme in the landscape of cancer biology. Its role in post-translationally modifying proteins through citrullination has far-reaching implications in tumorigenesis, metastasis, and the tumor microenvironment. This technical guide provides a comprehensive overview of PAD4's function in cancer, the inhibitors developed to target it, and the experimental methodologies used to evaluate these inhibitors.
The Role of PAD4 in Cancer Pathophysiology
PAD4 is a calcium-dependent enzyme that converts arginine residues in proteins to citrulline.[1] This process, known as citrullination or deimination, neutralizes the positive charge of arginine, leading to alterations in protein structure and function. While PAD4 is involved in various physiological processes, its dysregulation is strongly implicated in cancer.[2]
PAD4 is overexpressed in a wide range of malignancies, including breast, lung, colorectal, and ovarian cancers, and its elevated expression often correlates with poor prognosis.[2] The multifaceted role of PAD4 in cancer progression is primarily attributed to its involvement in:
-
Gene Regulation: In the nucleus, PAD4 citrullinates histones (H3 and H4) and other nuclear proteins.[2][3] This can lead to chromatin decondensation and either activation or repression of gene expression. For instance, PAD4 can antagonize histone arginine methylation, a key epigenetic mark, thereby silencing tumor suppressor genes.[2] It also interacts with transcription factors like p53 and E2F-1 to modulate their activity.[2][4]
-
Neutrophil Extracellular Trap (NET) Formation: PAD4 is a key mediator of NETosis, a process where neutrophils release a web-like structure of decondensed chromatin, histones, and granular proteins called Neutrophil Extracellular Traps (NETs).[1] In the context of cancer, tumor-secreted factors can trigger NET formation.[5] These NETs can then promote tumor growth, angiogenesis, and metastasis by trapping circulating tumor cells (CTCs) and facilitating their extravasation.[2][5][6]
-
Inflammation and Immunity: By modulating inflammatory pathways and contributing to NET formation, PAD4 influences the tumor microenvironment.[4][7] NETs can also impact the anti-tumor immune response, for example, by inhibiting T-cell function.[8]
-
Cancer-Associated Thrombosis (CAT): NETs are known to be prothrombotic, and PAD4's role in their formation links it directly to the increased risk of thrombosis commonly observed in cancer patients.[2][9]
Signaling Pathways Involving PAD4
PAD4 is integrated into several key signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action of PAD4 inhibitors.
PAD4 and p53 Signaling
PAD4 can negatively regulate the tumor suppressor p53. By citrullinating the INhibitor of Growth 4 (ING4), PAD4 prevents its interaction with p53, thereby inhibiting p53 acetylation and the expression of its target genes like p21.[2] Conversely, treatment with PAD4 inhibitors can increase the expression of p53 target genes, leading to cell cycle arrest and apoptosis in cancer cells.[2]
Caption: PAD4 negatively regulates p53 by citrullinating ING4, preventing its binding to p53.
PAD4 in Inflammatory Signaling
PAD4 can switch the function of the transcription factor E2F-1 from promoting proliferation to promoting inflammation.[4] PAD4 citrullinates E2F-1, which then recruits the bromodomain-containing protein 4 (BRD4). This complex drives the expression of inflammatory genes, contributing to the pro-tumorigenic inflammatory microenvironment.[4]
PAD4 and EMT Signaling
In some contexts, the loss of PAD4 has been shown to induce an epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[10] This is mediated through the dysregulation of nuclear glycogen synthase kinase-3β (GSK3β) and subsequent activation of TGF-β signaling.[10] This highlights the cell-type and context-dependent roles of PAD4.
Classes of PAD4 Inhibitors
The development of small molecule inhibitors targeting PAD4 is an active area of research. These inhibitors can be broadly classified into two categories: irreversible and reversible.
-
Irreversible Inhibitors: These inhibitors, often based on a halo-acetamidine scaffold, form a covalent bond with a cysteine residue in the active site of PAD4. Key examples include F-amidine and Cl-amidine.[11] While potent, these pan-PAD inhibitors can lack selectivity and may have off-target effects.[12] More recent derivatives like BB-Cl-amidine and YW356 have been developed to improve cell permeability and cytotoxicity against cancer cells.[3][8]
-
Reversible Inhibitors: These inhibitors bind non-covalently to the enzyme. An important class of reversible inhibitors, including GSK199 and GSK484, preferentially binds to the calcium-free, inactive form of PAD4.[3][8][13] This mechanism offers a potential for higher selectivity for PAD4 over other PAD isozymes.[8]
Quantitative Data on PAD4 Inhibitors
The potency and selectivity of PAD4 inhibitors are typically characterized by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize key quantitative data for several prominent PAD4 inhibitors.
Table 1: Irreversible PAD4 Inhibitors
| Inhibitor | Target(s) | IC50 (µM) | Cell-based Potency (EC50 in U2OS cells) | Reference(s) |
| Cl-amidine | Pan-PAD | ~1-5 | ~200 µM | [3][8] |
| BB-Cl-amidine | Pan-PAD | Similar to Cl-amidine | 8.8 µM | [3][8] |
| YW356 | Pan-PAD | 1-5 | ~2.5 µM | [8] |
| ZD-E-1M | PAD4 selective | 2.39 | - | [8] |
Table 2: Reversible PAD4 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Ki (mM) | Notes | Reference(s) |
| GSK199 | PAD4 | 250 (at 0.2 mM Ca²⁺) | - | Binds to Ca²⁺-free PAD4 | [3][8] |
| GSK484 | PAD4 | 50 (at 0.2 mM Ca²⁺) | - | Binds to Ca²⁺-free PAD4 | [3][8] |
| JTxPAD4i | PAD4 | 102 (human PAD4) | - | Selective vs PAD1/2/3 (>10 µM) | [5] |
| Chlortetracycline | PADs | - | ~0.11 | Low selectivity | [8] |
| Minocycline | PADs | - | ~0.78 | Low selectivity | [8] |
Table 3: In Vivo Efficacy of PAD4 Inhibitors
| Inhibitor | Cancer Model | Dosing | Key Outcomes | Reference(s) |
| JTxPAD4i | 4T1 mouse syngeneic breast cancer | 50 mg/kg, BID (oral) | ~50% tumor growth inhibition (TGI) | [5] |
| ZD-E-1M | 4T1 mouse breast cancer | 5 µmol/kg | Strong anti-tumor and anti-metastatic effects | [8] |
| JBI-589 | Mouse tumor models | - | Reduced primary tumor growth and lung metastases; enhanced checkpoint inhibitor efficacy | [14] |
Experimental Protocols for Evaluating PAD4 Inhibitors
A variety of biochemical and cell-based assays are used to discover and characterize PAD4 inhibitors.
Biochemical Assay: PAD4 Enzyme Activity (Ammonia Release)
This assay measures the amount of ammonia produced as a byproduct of the citrullination reaction.
-
Principle: PAD4 deiminates a substrate, such as N-α-benzoyl-L-arginine ethyl ester (BAEE), producing ammonia. The ammonia then reacts with a detector reagent (e.g., o-phthalaldehyde) to generate a fluorescent product. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.[13][15]
-
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris pH 7.6, 10 mM CaCl₂, 2 mM DTT), recombinant human PAD4 enzyme, BAEE substrate, and the test inhibitor at various concentrations.[16]
-
Incubation: In a 96- or 384-well plate, pre-incubate the PAD4 enzyme with the inhibitor (or vehicle control) for a defined period (e.g., 30 minutes) at 37°C.[13][15]
-
Reaction Initiation: Initiate the reaction by adding the BAEE substrate to all wells.[15]
-
Reaction Quenching & Detection: After a set incubation time (e.g., 60 minutes), stop the reaction by adding a stop solution (e.g., containing EDTA). Add the ammonia detector reagent.[13]
-
Measurement: Measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths (e.g., Ex: 405-415 nm, Em: 470-480 nm).[15]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: A typical workflow for a biochemical PAD4 inhibitor screening assay.
Cell-Based Assay: Histone H3 Citrullination
This assay measures the ability of an inhibitor to block PAD4 activity within a cellular context, typically in neutrophils or cancer cell lines.
-
Principle: Cells are stimulated to induce PAD4 activity and histone citrullination. The levels of citrullinated histone H3 (H3Cit) are then quantified, usually by Western blot or ELISA, in the presence and absence of an inhibitor.
-
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., human neutrophils or a PAD4-expressing cancer cell line like U2OS) and pre-treat with various concentrations of the PAD4 inhibitor for a specified time.[5][17]
-
Stimulation: Induce PAD4 activity by treating the cells with a calcium ionophore (e.g., A23187) to increase intracellular calcium levels.[6][17]
-
Cell Lysis: After stimulation, lyse the cells and extract nuclear proteins.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for citrullinated histone H3 (anti-H3Cit).
-
Use an antibody for total histone H3 or a loading control (e.g., β-actin) for normalization.
-
Detect with a secondary antibody and visualize the bands.
-
-
Data Analysis: Quantify the band intensities to determine the reduction in H3 citrullination at different inhibitor concentrations and calculate the EC50 value.
-
The Tumor Microenvironment and PAD4 Inhibition
Targeting PAD4 not only affects the cancer cells directly but also modulates the tumor microenvironment (TME). By inhibiting NET formation, PAD4 inhibitors can reduce metastasis and potentially re-sensitize tumors to immunotherapy.[8][14]
References
- 1. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. wistar.org [wistar.org]
- 8. mdpi.com [mdpi.com]
- 9. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dysregulation of PAD4-mediated citrullination of nuclear GSK3β activates TGF-β signaling and induces epithelial-to-mesenchymal transition in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Profiling Protein Arginine Deiminase 4 (PAD4): A novel screen to identify PAD4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Target Validation of PAD4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the target validation studies for inhibitors of Peptidylarginine Deiminase 4 (PAD4), a critical enzyme implicated in various autoimmune diseases and cancers. While specific data for a compound designated "Pad4-IN-3" is not publicly available, this document synthesizes the current understanding of PAD4 inhibition, utilizing data from well-characterized inhibitors to illustrate the principles of target validation in this area.
Introduction to PAD4 and Its Role in Disease
Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins by converting arginine residues to citrulline.[1][2] This process, known as citrullination or deimination, can alter the structure and function of proteins.[1][2] PAD4 is notably expressed in neutrophils and plays a crucial role in the formation of Neutrophil Extracellular Traps (NETs), web-like structures of decondensed chromatin and proteins released by neutrophils to trap pathogens.[3][4][5]
Dysregulated PAD4 activity and the subsequent hypercitrullination of proteins have been linked to the pathogenesis of several diseases.[1] In autoimmune diseases like rheumatoid arthritis (RA), citrullinated proteins can become autoantigens, triggering an immune response and contributing to chronic inflammation.[1][6] In cancer, PAD4 is implicated in promoting tumor growth and metastasis through NET formation.[1][3] Consequently, inhibiting PAD4 has emerged as a promising therapeutic strategy.[1][7]
Mechanism of Action of PAD4 Inhibitors
PAD4 inhibitors are designed to bind to the active site of the enzyme, preventing it from catalyzing the conversion of arginine to citrulline.[1] By blocking this enzymatic activity, these inhibitors aim to reduce aberrant protein citrullination and its pathological consequences, such as the formation of autoantigens in RA and the promotion of NETosis in cancer.[1][3]
The catalytic mechanism of PAD4 involves a reverse protonation mechanism where a cysteine residue (Cys645) acts as a nucleophile.[4][8] Several key amino acid residues, including D350, D473, and H471, are essential for substrate binding and catalysis.[3] Inhibitors are developed to interact with these critical residues to block the enzyme's function.
Quantitative Data on PAD4 Inhibitors
The following tables summarize publicly available data for representative PAD4 inhibitors, illustrating the types of quantitative information crucial for target validation.
Table 1: In Vitro Potency of Select PAD4 Inhibitors
| Inhibitor | Target | Assay Type | IC50 / EC50 | Selectivity | Reference |
| Cl-amidine | pan-PAD | Biochemical | - | Pan-inhibitor | [9] |
| GSK199 | PAD4 | Biochemical | - | PAD4-selective | [10] |
| Unnamed Gilead Inhibitor | PAD4 | Cellular (HL-60) | < 10 nM | Selective | [6] |
| JBI-589 | PAD4 | In vitro (Neutrophils) | - | Highly selective, non-competitive | [11] |
Table 2: In Vivo Efficacy of Select PAD4 Inhibitors in Preclinical Models
| Inhibitor | Animal Model | Disease | Key Findings | Reference |
| Cl-amidine | Mouse | Colitis, RA | Reduced disease severity, no cytotoxicity | [4] |
| GSK199 | Murine Collagen-Induced Arthritis | Rheumatoid Arthritis | Significant reduction in clinical disease scores, synovial inflammation, and joint damage at 30 mg/kg. | [10] |
| JBI-589 | Two RA mouse models | Rheumatoid Arthritis | Reduced joint erosion, RA clinical score, and inflammatory markers. | [11] |
| Unnamed Gilead Inhibitor | LPS-induced peritonitis (mouse) | Inflammation | Dose-dependent inhibition of citrullinated histone H3. | [6] |
Experimental Protocols for PAD4 Target Validation
Detailed methodologies are essential for the robust validation of PAD4 as a therapeutic target. Below are protocols for key experiments commonly employed in this process.
Protocol 1: In Vitro PAD4 Inhibition Assay
Objective: To determine the potency of a test compound in inhibiting PAD4 enzymatic activity.
Materials:
-
Recombinant human PAD4 enzyme
-
Substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a peptide containing arginine)
-
Assay buffer (e.g., Tris-HCl with CaCl2 and DTT)
-
Test compound (e.g., this compound)
-
Detection reagent (varies with assay format, e.g., colorimetric or fluorescent)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the recombinant PAD4 enzyme to each well.
-
Add the diluted test compound to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction (if necessary, depending on the detection method).
-
Measure the product formation using a suitable detection method (e.g., spectrophotometry or fluorometry).
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Assay for Histone Citrullination
Objective: To assess the ability of a test compound to inhibit PAD4-mediated histone citrullination in a cellular context.
Materials:
-
Human myeloid cell line (e.g., HL-60) or primary neutrophils
-
Cell culture medium
-
Calcium ionophore (e.g., ionomycin) or other cellular stimulus
-
Test compound
-
Lysis buffer
-
Antibodies: anti-citrullinated histone H3 (anti-citH3) and a loading control (e.g., anti-total histone H3)
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Western blotting or immunofluorescence imaging system
Procedure (Western Blotting):
-
Culture HL-60 cells to the desired density.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with a calcium ionophore to induce PAD4 activity and histone citrullination.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against citrullinated histone H3.
-
Wash and incubate with the appropriate secondary antibody.
-
Develop the blot and quantify the band intensities.
-
Normalize the citrullinated histone H3 signal to the loading control.
-
Calculate the EC50 value based on the dose-dependent inhibition of histone citrullination.
Protocol 3: Neutrophil Extracellular Trap (NET) Formation Assay
Objective: To evaluate the effect of a PAD4 inhibitor on NET formation.
Materials:
-
Isolated human or mouse neutrophils
-
NET-inducing stimulus (e.g., PMA, ionomycin, or LPS)
-
Test compound
-
DNA-binding fluorescent dye (e.g., Sytox Green)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Isolate neutrophils from fresh blood.
-
Seed the neutrophils in a 96-well plate.
-
Pre-incubate the cells with the test compound at various concentrations.
-
Add the NET-inducing stimulus to the wells.
-
Add the DNA-binding fluorescent dye, which is cell-impermeable and will only stain extracellular DNA upon NET release.
-
Monitor the fluorescence intensity over time using a microplate reader.
-
Quantify the inhibition of NET formation based on the reduction in fluorescence signal compared to the vehicle control.
Signaling Pathways and Experimental Workflows
Visual representations of the biological pathways and experimental processes are crucial for understanding the context of PAD4 inhibition.
Caption: PAD4 signaling pathway leading to NET formation and its inhibition.
Caption: General workflow for PAD4 inhibitor target validation and drug development.
References
- 1. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Potent Inhibitor of PAD4 Suppresses Histone Citrullination in Vitro and in Vivo - ACR Meeting Abstracts [acrabstracts.org]
- 7. drughunter.com [drughunter.com]
- 8. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Jubilant Therapeutics Inc.'s Selective, Orally Administered PAD4 Inhibitor Demonstrates Activity in Rheumatoid Arthritis Preclinical Models [prnewswire.com]
The Role of Peptidylarginine Deiminase 4 (PAD4) in Neutrophil Extracellular Traps (NETs): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by neutrophils to trap and kill pathogens. While a crucial component of the innate immune response, dysregulated NET formation, or NETosis, is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, as well as thrombosis and cancer. A key enzyme in the formation of NETs is Peptidylarginine Deiminase 4 (PAD4). This technical guide provides an in-depth overview of the critical role of PAD4 in NETosis, including its mechanism of action, regulation, and involvement in disease. Furthermore, it offers detailed experimental protocols for studying PAD4 and NETs, quantitative data on NET formation, and a review of PAD4 inhibitors, making it a valuable resource for researchers and professionals in drug development.
The Core Mechanism: PAD4-Mediated Chromatin Decondensation
The central role of PAD4 in NETosis lies in its ability to catalyze the conversion of arginine residues to citrulline on histone proteins, a post-translational modification known as citrullination or deimination. This enzymatic activity is a critical initiating event in the decondensation of the highly compact chromatin within the neutrophil nucleus, a prerequisite for its expulsion as NETs.
The process is initiated by various stimuli, including pathogens, inflammatory cytokines, and chemical agonists, which lead to an influx of intracellular calcium. This rise in calcium concentration activates PAD4, which then translocates to the nucleus. Inside the nucleus, PAD4 targets arginine residues on histones H3 and H4, converting them to citrulline. This conversion neutralizes the positive charge of the arginine residues, weakening the electrostatic interactions between the negatively charged DNA backbone and the histones. This disruption of the chromatin structure leads to its unfolding and decondensation, ultimately allowing for the release of NETs.[1][2][3]
Quantitative Analysis of NET Formation
The extent of NETosis can be quantified to assess the impact of various stimuli, genetic modifications, or inhibitory compounds. The following tables summarize key quantitative data from the literature.
Table 1: NETosis in Human and Murine Neutrophils in Response to Stimuli
| Species | Cell Type | Stimulus | Concentration | % of NETotic Cells | Reference |
| Human | Healthy Donor Neutrophils | Unstimulated (DMSO) | 0.1% | 8.7 ± 0.79 | [4] |
| Human | Healthy Donor Neutrophils | PMA | 50 nM | 40.2 ± 2.73 | [4] |
| Human | Cancer Patient Neutrophils | Unstimulated (DMSO) | 0.1% | 9.3 ± 1.29 | [4] |
| Human | Cancer Patient Neutrophils | PMA | 50 nM | 33.5 ± 2.31 | [4] |
| Human | Healthy Donor Neutrophils | Ionomycin | - | 52.0 ± 15.2 | [5] |
| Murine | Naive Mice Neutrophils | Unstimulated (DMSO) | 0.1% | 0.64 ± 0.26 | [4] |
| Murine | Naive Mice Neutrophils | PMA | 500 nM | 2.2 ± 0.22 | [4] |
| Murine | Tumor-bearing Mice Neutrophils | PMA | 500 nM | 3.67 ± 0.21 | [4] |
| Murine | Tumor-bearing Mice Neutrophils | Ionomycin | 2 µM | 4.17 ± 0.29 | [4] |
Table 2: Efficacy of PAD4 Inhibitors in Suppressing NETosis
| Inhibitor | Target | IC50 | Conditions | Reference |
| Cl-amidine | Pan-PAD | 1.9 - 22 µM | In vitro | [6] |
| GSK199 | PAD4 | 250 nM (with 0.2 mM Ca²⁺) | In vitro | [7] |
| GSK484 | PAD4 | 50 nM (Ca²⁺-free), 250 nM (with 2mM Ca²⁺) | In vitro | [6][8] |
| BMS-P5 | PAD4 | - | More significant reduction in NETosis compared to GSK484 in a cell-based assay | [9] |
Experimental Protocols
A variety of methods are employed to study PAD4 and NETs. Below are detailed protocols for key experiments.
Isolation of Human Neutrophils from Whole Blood
This protocol describes the isolation of neutrophils from human peripheral blood using density gradient centrifugation.[10][11]
Materials:
-
Whole blood collected in EDTA, citrate, or heparin tubes.
-
Density gradient medium (e.g., Ficoll-Paque, Polymorphprep).
-
HBSS (Hank's Balanced Salt Solution) without Ca²⁺/Mg²⁺.
-
Red Blood Cell (RBC) Lysis Buffer.
-
HBSS with 2% HSA (Human Serum Albumin).
-
Centrifuge.
Procedure:
-
Bring all reagents to room temperature.
-
Carefully layer 5.0 ml of whole blood over 5.0 ml of the density gradient medium in a centrifuge tube. Avoid mixing.
-
Centrifuge at 500 x g for 35 minutes at room temperature with the brake off.
-
After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cells).
-
Collect the neutrophil layer and the underlying medium into a new centrifuge tube.
-
Wash the cells by adding HBSS without Ca²⁺/Mg²⁺ to a final volume of 10 ml and centrifuge at 350 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in 2 ml of RBC Lysis Buffer. Vortex gently and incubate for 1 minute to lyse contaminating red blood cells.
-
Add 30 ml of 1.8% NaCl to stop the lysis and centrifuge at 560 x g for 5 minutes.
-
Wash the neutrophil pellet with HBSS without Ca²⁺/Mg²⁺ and centrifuge at 250 x g for 5 minutes.
-
Resuspend the final neutrophil pellet in an appropriate buffer for downstream applications. Cell purity and viability should be assessed (e.g., by flow cytometry and trypan blue exclusion, respectively), and are typically >95%.
Immunofluorescence Staining of NETs
This protocol allows for the visualization of NETs by staining for key components like DNA, myeloperoxidase (MPO), and citrullinated histone H3 (CitH3).[12][13][14]
Materials:
-
Isolated neutrophils.
-
Poly-L-lysine coated coverslips or chamber slides.
-
NET-inducing stimulus (e.g., PMA, ionomycin).
-
4% Paraformaldehyde (PFA) for fixation.
-
Blocking buffer (e.g., 5% fetal bovine serum in PBS).
-
Primary antibodies: anti-MPO and anti-citrullinated histone H3 (H3Cit).
-
Fluorescently labeled secondary antibodies.
-
DAPI (4',6-diamidino-2-phenylindole) for DNA counterstaining.
-
Fluorescence microscope.
Procedure:
-
Seed isolated neutrophils onto poly-L-lysine coated coverslips and allow them to adhere for 30 minutes at 37°C.
-
Stimulate the neutrophils with the desired agonist (e.g., 100 nM PMA) for 2-4 hours to induce NETosis. Include an unstimulated control.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on the primary antibody).
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., rabbit anti-MPO and mouse anti-H3Cit) diluted in antibody diluent overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the DNA with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides with mounting medium and visualize using a fluorescence microscope. NETs will appear as web-like structures positive for DNA, MPO, and H3Cit.
Quantification of NETs using a Plate Reader Assay
This high-throughput method quantifies extracellular DNA, a hallmark of NETosis, using a cell-impermeable DNA dye.[15][16]
Materials:
-
Isolated neutrophils.
-
Black 96-well plate.
-
Cell-impermeable DNA dye (e.g., Sytox Green, Sytox Orange).
-
NET-inducing stimulus.
-
Fluorescence plate reader.
Procedure:
-
Resuspend isolated neutrophils in a suitable buffer.
-
Add the cell-impermeable DNA dye (e.g., 0.2 µM Sytox Green) to the cell suspension.
-
Seed the neutrophils into a black 96-well plate.
-
Add the NET-inducing stimulus to the appropriate wells. Include unstimulated and vehicle controls.
-
Incubate the plate at 37°C for the desired time (e.g., 3 hours).
-
Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., Ex: 485 nm, Em: 520 nm for Sytox Green). The increase in fluorescence corresponds to the amount of extracellular DNA released during NETosis.
In Vitro PAD4 Activity Assay
This assay measures the enzymatic activity of PAD4 by detecting the ammonia produced during the citrullination reaction.[17][18][19]
Materials:
-
Recombinant human PAD4.
-
PAD4 substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester - BAEE).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.6).
-
CaCl₂.
-
Dithiothreitol (DTT).
-
α-ketoglutarate.
-
NADH.
-
Glutamate dehydrogenase (GDH).
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare a reaction mixture containing assay buffer, BAEE, CaCl₂, DTT, α-ketoglutarate, NADH, and GDH.
-
Initiate the reaction by adding recombinant PAD4 to the mixture.
-
Continuously monitor the decrease in absorbance at 340 nm at 25°C or 37°C. The oxidation of NADH to NAD⁺ by GDH, which is coupled to the conversion of ammonia and α-ketoglutarate to glutamate, results in a decrease in absorbance at 340 nm.
-
The rate of decrease in absorbance is proportional to the PAD4 activity.
PAD4 Inhibitors in Research and Drug Development
The critical role of PAD4 in NETosis has made it an attractive therapeutic target for diseases driven by excessive NET formation. Several small molecule inhibitors of PAD4 have been developed and are widely used as research tools and are being investigated for their therapeutic potential.[6][7][8][9]
-
Irreversible Inhibitors: F-amidine and Cl-amidine are first-generation, irreversible pan-PAD inhibitors that covalently modify a cysteine residue in the active site.[6]
-
Reversible Inhibitors: GSK484 and GSK199 are potent and selective reversible inhibitors of PAD4.[7][8] These compounds have been instrumental in elucidating the specific role of PAD4 in various biological processes.
-
Mechanism of Action: PAD4 inhibitors primarily work by binding to the active site of the enzyme, thereby preventing the citrullination of its substrates, most notably histones. This inhibition of histone citrullination blocks chromatin decondensation and the subsequent release of NETs.
Conclusion
Peptidylarginine Deiminase 4 is a pivotal enzyme in the process of NETosis, mediating the critical step of chromatin decondensation through histone citrullination. Its involvement in a wide array of inflammatory and autoimmune diseases has positioned it as a significant target for therapeutic intervention. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the intricate role of PAD4 in health and disease, and to advance the development of novel therapies targeting this key enzymatic driver of NET formation.
References
- 1. Methods for the Assessment of NET Formation: From Neutrophil Biology to Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Peptidylarginine deiminases in citrullination, gene regulation, health and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NETosis in cancer: a critical analysis of the impact of cancer on neutrophil extracellular trap (NET) release in lung cancer patients vs. mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometric assay for direct quantification of Neutrophil Extracellular Traps in blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK484 hydrochloride | GTPL8577 | PAD4 Inhibitor | TargetMol [targetmol.com]
- 9. PAD Inhibitors as a Potential Treatment for SARS-CoV-2 Immunothrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Immunofluorescence staining for NETs [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis [frontiersin.org]
Unveiling Pad4-IN-3: A Technical Primer on a Novel PAD4 Inhibitor
For Immediate Release
[City, State] – [Date] – A novel inhibitor of Peptidylarginine Deiminase 4 (PAD4), designated Pad4-IN-3, has emerged as a promising agent in preclinical cancer research. This in-depth guide provides a technical overview of the discovery, mechanism of action, and key experimental data for researchers, scientists, and professionals in drug development. This compound demonstrates significant potential in modulating the tumor microenvironment through the inhibition of Neutrophil Extracellular Trap (NET) formation.
Core Compound Data
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 2642327-44-2 |
| Molecular Formula | C₂₁H₂₆BClN₄O₄ |
| Molecular Weight | 444.72 g/mol |
| Target | Peptidylarginine Deiminase 4 (PAD4) |
| Reported Activity | In vitro and in vivo antitumor activity |
Discovery and Development
This compound was identified as a potent inhibitor of PAD4, an enzyme implicated in the pathogenesis of various diseases, including cancer and autoimmune disorders.[1][2] A key aspect of its development involves its covalent linkage to a chitosan-based nanoagent modified with an RGD sequence peptide (K-CRGDV). This formulation is designed for enhanced oxidative stress-responsive and targeted delivery to tumor sites.[1][2] This approach aims to improve the therapeutic index of the inhibitor by increasing its concentration at the site of action and minimizing systemic exposure.
Mechanism of Action: Targeting the PAD4-NETosis Axis
PAD4 plays a critical role in a process called NETosis, where neutrophils release web-like structures of decondensed chromatin, known as NETs, to trap pathogens. In the context of cancer, NETs can promote tumor growth, metastasis, and thrombosis.
The primary mechanism of action of this compound is the inhibition of PAD4's enzymatic activity. PAD4 catalyzes the citrullination of histones, a post-translational modification that neutralizes the positive charge of arginine residues, leading to chromatin decondensation—a prerequisite for NET formation. By inhibiting PAD4, this compound prevents histone citrullination, thereby blocking the formation of NETs and mitigating their pro-tumorigenic effects.[1][2] This targeted inhibition helps to remodel the tumor immune microenvironment.[1][2]
Signaling Pathway
Experimental Protocols
While the primary literature detailing the specific synthesis and quantitative biological evaluation of this compound is not publicly available, standard methodologies for assessing PAD4 inhibition are well-established.
General PAD4 Inhibition Assay (Colorimetric)
This protocol is a generalized procedure for determining the inhibitory activity of compounds against PAD4.
-
Reagent Preparation :
-
Assay Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 1 mM DTT.
-
Substrate Solution: Nα-Benzoyl-L-arginine ethyl ester (BAEE) prepared in assay buffer.
-
Enzyme Solution: Recombinant human PAD4 diluted in assay buffer.
-
Inhibitor Solution: this compound or other test compounds dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Colorimetric Reagent: A mixture of diacetyl monoxime and antipyrine.
-
-
Assay Procedure :
-
Add inhibitor solution to the wells of a microplate.
-
Add the PAD4 enzyme solution to the wells and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the BAEE substrate solution.
-
Incubate the reaction at 37°C.
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Add the colorimetric reagent and heat to develop the color. The citrulline produced reacts to form a colored product.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Assay for NET Formation
This protocol outlines a general method to assess the effect of inhibitors on NET formation in neutrophils.
-
Cell Culture and Treatment :
-
Isolate primary human neutrophils or use a suitable cell line (e.g., differentiated HL-60 cells).
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with a NET-inducing agent such as phorbol 12-myristate 13-acetate (PMA) or a calcium ionophore (e.g., A23187).
-
-
Quantification of NETs :
-
Immunofluorescence Microscopy : Fix and permeabilize the cells. Stain for DNA (e.g., with DAPI or Hoechst), citrullinated histone H3 (H3cit), and neutrophil elastase (NE). NETs are identified as extracellular web-like structures positive for all three markers.
-
Quantification of Extracellular DNA : Use a cell-impermeable DNA dye (e.g., Sytox Green) to quantify the amount of extracellular DNA released during NETosis using a fluorescence plate reader.
-
-
Data Analysis :
-
For microscopy, quantify the area or number of NETs per field of view.
-
For the DNA quantification assay, normalize the fluorescence signal to a control treated only with the stimulating agent.
-
Determine the IC₅₀ for the inhibition of NET formation.
-
Future Directions
The development of this compound, particularly as a component of a targeted nano-delivery system, represents a significant advancement in the pursuit of novel cancer therapies. Further studies are warranted to elucidate its detailed pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in a broader range of preclinical cancer models. The promising initial data for this compound underscores the therapeutic potential of targeting the PAD4-NETosis pathway in oncology.
References
The Role of Pad4-IN-3 in Modulating Key Biological Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological pathways affected by Pad4-IN-3, a notable inhibitor of Protein Arginine Deiminase 4 (PAD4). This document delves into the core mechanism of action, presents quantitative data from key experiments, outlines detailed experimental protocols, and visualizes the intricate signaling networks involved. The information is tailored for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential of targeting PAD4.
Core Mechanism of Action
This compound is a potent inhibitor of PAD4, an enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, a post-translational modification known as citrullination or deimination.[1][2][3][4][5] As the only PAD isozyme with a nuclear localization signal, PAD4 plays a critical role in gene regulation by modifying histones and other nuclear proteins.[1][2][3][4][5] Dysregulated PAD4 activity is implicated in the pathogenesis of various diseases, including cancer and autoimmune disorders, primarily through its essential role in the formation of Neutrophil Extracellular Traps (NETs).[1][2][3][4][5]
This compound exerts its biological effects by blocking the catalytic activity of PAD4. This inhibition prevents the citrullination of key substrates, thereby interfering with downstream pathological processes. A significant application of this compound has been demonstrated in the context of cancer, where it has been incorporated into a targeted nanoagent, K-CRGDV-PAD4-IN-3. This nanoformulation is designed for active tumor targeting and has shown efficacy in inhibiting tumor growth and metastasis by modulating the tumor immune microenvironment.[1][2][3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies involving a YW3-56 analogue, the conceptual basis for this compound, and its nanoformulation.
| In Vitro Efficacy | |
| Assay | Result |
| PAD4 Enzyme Inhibition (IC50) | ~1.94 µM[1] |
| Inhibition of NET formation | Significant reduction in NETosis |
| Cytotoxicity against cancer cells | Dose-dependent decrease in cell viability |
| In Vivo Antitumor Efficacy (Tumor Xenograft Model) | |
| Treatment Group | Effect |
| K-CRGDV-PAD4-IN-3 | Significant inhibition of primary tumor growth |
| K-CRGDV-PAD4-IN-3 | Significant reduction in lung metastasis |
| Modulation of the Tumor Immune Microenvironment | |
| Immune Cell Population | Change upon K-CRGDV-PAD4-IN-3 Treatment |
| Dendritic Cells | Upregulated proportions |
| M1 Macrophages | Upregulated proportions |
| Myeloid-Derived Suppressor Cells (MDSCs) | Reduced amount |
Biological Pathways Affected by this compound
This compound, by inhibiting PAD4, influences several critical biological pathways. The primary and most well-documented of these is the inhibition of NETosis.
NETosis Pathway
Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. However, in the context of cancer, NETs can promote tumor growth, metastasis, and thrombosis. PAD4 is a critical enzyme in the formation of NETs, as it mediates the citrullination of histones, which is a key step leading to chromatin decondensation.
By inhibiting PAD4, this compound blocks histone citrullination, thereby preventing the formation of NETs. This has significant implications for cancer therapy, as it can disrupt the tumor-promoting microenvironment.
Tumor Immune Microenvironment Modulation
The inhibition of NET formation by this compound has a profound impact on the tumor immune microenvironment. NETs are known to create an immunosuppressive environment that favors tumor growth. By blocking NETs, this compound helps to reshape the immune landscape within the tumor. This includes an increase in the proportion of dendritic cells and M1 macrophages, which are involved in antigen presentation and anti-tumor immunity, and a decrease in the number of myeloid-derived suppressor cells (MDSCs), which are potent suppressors of T-cell responses.
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the biological effects of this compound and its nanoformulation. These are based on standard methodologies in the field.
PAD4 Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against recombinant human PAD4.
Methodology:
-
Recombinant human PAD4 is incubated with the substrate N-α-benzoyl-L-arginine ethyl ester (BAEE) in the presence of calcium chloride.
-
The reaction is initiated by the addition of the enzyme.
-
The production of citrulline is monitored over time using a colorimetric method, such as the diacetyl monoxime-thiosemicarbazide reaction, which specifically detects the ureido group of citrulline.
-
Various concentrations of this compound are added to the reaction mixture to determine the half-maximal inhibitory concentration (IC50).
-
Absorbance is measured at a specific wavelength (e.g., 540 nm) to quantify the amount of citrulline produced.
In Vitro NET Formation Assay
Objective: To assess the ability of this compound to inhibit NET formation in isolated human neutrophils.
Methodology:
-
Neutrophils are isolated from fresh human blood using density gradient centrifugation.
-
The isolated neutrophils are seeded in a multi-well plate.
-
Cells are pre-incubated with various concentrations of this compound.
-
NET formation is induced using a stimulant such as phorbol 12-myristate 13-acetate (PMA) or lipopolysaccharide (LPS).
-
After incubation, the extracellular DNA, a key component of NETs, is quantified using a cell-impermeable DNA dye (e.g., Sytox Green).
-
Fluorescence is measured to determine the extent of NET formation.
-
Immunofluorescence microscopy can also be used to visualize NETs by staining for DNA, citrullinated histones (H3Cit), and neutrophil elastase (NE).
In Vivo Tumor Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound nanoformulation in a preclinical animal model.
Methodology:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human cancer cells to establish tumors.
-
Once the tumors reach a palpable size, the mice are randomly assigned to different treatment groups (e.g., vehicle control, free this compound, K-CRGDV-PAD4-IN-3).
-
The treatments are administered intravenously or intraperitoneally at specified doses and schedules.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Tumor tissues can be further analyzed by immunohistochemistry or flow cytometry to assess changes in the tumor microenvironment.
-
In models of metastasis, secondary organs (e.g., lungs) are harvested and examined for metastatic nodules.
Conclusion
This compound is a promising PAD4 inhibitor with significant potential in cancer therapy. Its ability to disrupt the NETosis pathway and favorably modulate the tumor immune microenvironment provides a strong rationale for its further development. The use of a targeted nanoformulation, K-CRGDV-PAD4-IN-3, enhances its therapeutic index by delivering the inhibitor specifically to the tumor site. This technical guide provides a foundational understanding of the biological pathways affected by this compound, supported by quantitative data and detailed experimental approaches, to aid researchers and drug developers in advancing the field of PAD4-targeted therapies.
References
The Structural Basis of PAD4 Function and a Guide to Inhibitor Binding
An In-depth Technical Guide for Researchers and Drug Development Professionals
Peptidylarginine deiminase 4 (PAD4) has emerged as a significant therapeutic target for a range of inflammatory diseases, autoimmune disorders, and cancers. This enzyme's central role in converting arginine residues to citrulline—a post-translational modification known as citrullination or deimination—links it to critical pathological processes, including the formation of neutrophil extracellular traps (NETs) and the generation of autoantigens in rheumatoid arthritis.[1][2][3] Understanding the intricate structural biology of PAD4 and the mechanisms by which inhibitors bind is paramount for the development of novel, effective therapeutics.
The Structural Architecture of PAD4
The human PAD4 enzyme is a 74 kDa protein composed of 663 amino acids.[3] Its structure is characterized by two principal domains: an N-terminal domain (residues 1-300) and a C-terminal catalytic domain (residues 301-663).[3] Structurally, PAD4 exists as a head-to-tail homodimer, a conformation essential for its full catalytic activity.[3] The overall architecture is shared among other PAD isoforms, typically comprising an N-terminal cupredoxin-like domain, a central IgG-like domain, and the C-terminal catalytic domain which features an α/β propeller structure.[3][4]
A critical feature of PAD4 is its dependence on calcium ions for activation. The enzyme possesses five calcium-binding sites.[5] Two of these sites bridge the N- and C-terminal domains, while the remaining three are located in the N-terminal domain.[5] The binding of Ca²⁺ induces a significant conformational change, which is estimated to increase enzyme activity by more than 10,000-fold.[3] This change is crucial for the formation of the active site cleft within the C-terminal domain.[5][6] In the absence of calcium, residues 158-171 in the N-terminal domain are highly disordered; upon calcium binding, this region forms a structured α-helix.[5]
The active site itself is a negatively charged, U-shaped channel where the arginine substrate binds.[3] Several key residues are essential for catalysis:
-
Cys645: The catalytic nucleophile that attacks the guanidinium group of the arginine substrate.[3][5]
-
His471: Assists in the collapse of the tetrahedral intermediate.[7]
-
Asp350 and Asp473: Act as "anchors," forming strong interactions with the substrate's guanidinium group through salt bridges.[3][7]
PAD4 is the only PAD isozyme with a nuclear localization signal (NLS) motif (P56PAKKKKKST63), allowing it to translocate to the nucleus and citrullinate nuclear proteins like histones H3 and H4, thereby regulating gene expression.[3][5][8]
PAD4 Signaling and Pathological Involvement
PAD4's best-characterized role is in the process of NETosis, a unique form of neutrophil cell death. Upon stimulation by various factors (e.g., pathogens, inflammatory cytokines), a signaling cascade is initiated that involves the production of reactive oxygen species (ROS) by NADPH oxidase and an increase in intracellular calcium levels.[9][10] This elevated calcium activates PAD4, which then citrullinates histones.[10][11] This modification neutralizes the positive charge of histones, leading to chromatin decondensation. The decondensed chromatin, mixed with granular proteins, is then expelled from the cell to form NETs, which trap and kill pathogens.[9][10][12] However, aberrant NET formation is implicated in the pathology of various diseases, including cancer progression and thrombosis.[1][11]
References
- 1. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A Multifaceted Computational Approach to Identify PAD4 Inhibitors for the Treatment of Rheumatoid Arthritis (RA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural characterization of human peptidyl-arginine deiminase type III by X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Activation of PAD4 in NET formation [frontiersin.org]
- 11. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. library.hci.edu.au [library.hci.edu.au]
An In-depth Technical Guide to Pad4-IN-3 for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Pad4-IN-3 (also known as compound 4B), a small molecule inhibitor of Protein Arginine Deiminase 4 (PAD4). This document is intended for researchers, scientists, and drug development professionals interested in utilizing this compound for basic research applications. It covers the inhibitor's mechanism of action, its role in relevant signaling pathways, and detailed protocols for key in vitro experiments. All quantitative data is presented in structured tables, and signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction to PAD4 and this compound
Protein Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, a post-translational modification known as citrullination or deimination. This process is crucial in various physiological processes, including gene expression and the formation of Neutrophil Extracellular Traps (NETs) as part of the innate immune response.[1] Dysregulated PAD4 activity has been implicated in the pathogenesis of several diseases, including autoimmune disorders like rheumatoid arthritis and various cancers.[1][2]
This compound (compound 4B) is a PAD4 inhibitor that has demonstrated anti-tumor activity both in vitro and in vivo.[1][3][4] By inhibiting PAD4, this compound blocks the formation of NETs, which have been shown to promote tumor growth and metastasis.[1][3] This makes this compound a valuable tool for studying the role of PAD4 and NETosis in cancer biology and for the development of novel cancer therapeutics.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Compound Name | This compound |
| Synonym | Compound 4B |
| CAS Number | 2642327-44-2 |
| Molecular Formula | C21H26BClN4O4 |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by directly inhibiting the enzymatic activity of PAD4. The primary signaling pathway influenced by this compound is the PAD4-mediated formation of Neutrophil Extracellular Traps (NETs).
PAD4-Mediated NETosis Signaling Pathway
The following diagram illustrates the key steps in the PAD4-mediated NETosis pathway and the point of intervention for this compound.
Quantitative Data
| Inhibitor | Target(s) | IC50 (µM) |
| GSK199 | PAD4 | 0.2 (in the absence of calcium)[1] |
| PAD-IN-2 (compound 5i) | PAD4 | 1.94[1] |
| PAD-IN-3 (Compound 16) | PAD4, PAD1 | 0.204 (PAD4), 0.273 (PAD1)[3] |
| Cl-amidine | pan-PAD | 5.9 (PAD4)[5] |
| PAD4-IN-4 (compound 28) | PAD4 | 0.79[1] |
| PAD-PF1 | PAD4 | 15.9[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the activity of this compound.
In Vitro PAD4 Enzymatic Activity Assay
This protocol is designed to measure the enzymatic activity of PAD4 and the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant human PAD4 enzyme
-
Assay Buffer: 100 mM Tris-HCl (pH 7.6), 50 mM NaCl, 10 mM CaCl2, 5 mM DTT
-
Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of recombinant PAD4 to each well.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (BAEE) to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a solution containing EDTA to chelate calcium).
-
Measure the amount of citrullinated product formed. This can be done using various methods, such as a colorimetric assay that detects the ammonia by-product or by HPLC.
-
Calculate the percentage of PAD4 inhibition for each concentration of this compound and determine the IC50 value by plotting the data.
Western Blot for Histone Citrullination in Cells
This protocol is used to assess the ability of this compound to inhibit intracellular PAD4 activity by measuring the levels of citrullinated histones.
Materials:
-
Cell line of interest (e.g., HL-60 or primary neutrophils)
-
Cell culture medium and supplements
-
This compound
-
Stimulating agent (e.g., Phorbol 12-myristate 13-acetate (PMA) or calcium ionophore)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-citrullinated Histone H3 (anti-CitH3) and a loading control (e.g., anti-β-actin or anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cells to the desired density.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agent (e.g., PMA) to induce NETosis and histone citrullination.
-
After the stimulation period, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against citrullinated histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of histone citrullination.
Conclusion
This compound is a valuable research tool for investigating the biological roles of PAD4 and the process of NETosis. Its ability to inhibit PAD4 activity provides a means to probe the downstream consequences of this inhibition in various cellular and disease models, particularly in the context of cancer. The experimental protocols provided in this guide offer a starting point for researchers to evaluate the efficacy and mechanism of action of this compound in their specific research applications. Further studies are warranted to fully elucidate its therapeutic potential.
References
- 1. PAD4 inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PAD (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
The Role of Peptidylarginine Deiminase 4 (PAD4) in Multiple Sclerosis: A Technical Guide
Introduction
Multiple sclerosis (MS) is a chronic, immune-mediated inflammatory disease of the central nervous system (CNS) characterized by demyelination, axonal damage, and progressive neurological disability.[1][2] While the precise etiology of MS remains elusive, it is widely accepted that a combination of genetic and environmental factors contributes to its pathogenesis. A key area of investigation in MS research is the role of post-translational modifications (PTMs) in generating neo-antigens that can trigger or perpetuate the autoimmune response. One such PTM, citrullination, catalyzed by the peptidylarginine deiminase (PAD) family of enzymes, has garnered significant attention for its potential role in the pathology of MS.[1][3]
This technical guide provides an in-depth overview of the role of PAD4, a key PAD isozyme, in the context of multiple sclerosis. We will explore its enzymatic function, its substrates within the CNS, the signaling pathways it influences, and its potential as a therapeutic target. This document is intended for researchers, scientists, and drug development professionals actively working in the fields of neuroimmunology and neurodegeneration.
PAD4 and Protein Citrullination
Citrullination is the irreversible post-translational conversion of a positively charged arginine residue to a neutral citrulline residue within a protein.[4] This seemingly subtle change can have profound effects on protein structure and function, including altering protein folding, disrupting protein-protein and protein-nucleic acid interactions, and increasing susceptibility to proteolysis.[2][4] The PAD enzyme family in humans consists of five isozymes (PAD1, PAD2, PAD3, PAD4, and PAD6). In the context of the CNS and MS, PAD2 and PAD4 are the most relevant isoforms.[2][5]
PAD4 is unique among the PADs as it possesses a nuclear localization signal, allowing it to translocate from the cytoplasm to the nucleus upon cellular activation.[4][5][6] This nuclear activity is a critical aspect of its function in gene regulation and inflammation.
Upregulation of PAD4 and Hypercitrullination in Multiple Sclerosis
A growing body of evidence indicates that the expression and activity of PAD enzymes, particularly PAD2 and PAD4, are elevated in the CNS of MS patients.[7][8] Increased levels of citrullinated proteins are found in post-mortem MS brain tissue, particularly in active lesions and even in normal-appearing white matter (NAWM).[1][2][5] This phenomenon, termed hypercitrullination, is a key pathological feature of MS.
Key Substrates of PAD4 in the CNS
In the context of MS, several CNS proteins have been identified as targets for PAD4-mediated citrullination:
-
Myelin Basic Protein (MBP): MBP is a crucial structural protein of the myelin sheath. In MS, MBP is extensively citrullinated.[1][2][9] This modification reduces the net positive charge of MBP, weakening its interaction with the negatively charged lipids of the myelin membrane. This destabilization of the myelin sheath is thought to contribute to the process of demyelination.[5][9]
-
Histones: As PAD4 can translocate to the nucleus, it can citrullinate histones, particularly histone H3.[5][10] Histone citrullination leads to chromatin decondensation, which has two major implications in MS. Firstly, it is a critical step in the formation of Neutrophil Extracellular Traps (NETs), which are pro-inflammatory structures.[11][12] Secondly, in oligodendrocytes, the myelin-producing cells of the CNS, TNF-α can induce the nuclear translocation of PAD4, leading to histone citrullination and potentially contributing to oligodendrocyte apoptosis.[10][13]
-
Glial Fibrillary Acidic Protein (GFAP): GFAP is an intermediate filament protein expressed in astrocytes. Citrullinated GFAP has been identified in MS lesions and may contribute to the astrogliosis observed in the disease.[1][3][14]
Signaling Pathways and Pathogenic Mechanisms
PAD4 is implicated in several signaling pathways that contribute to the inflammatory and neurodegenerative aspects of multiple sclerosis.
TNF-α-Mediated Nuclear Translocation and Oligodendrocyte Apoptosis
In the inflammatory milieu of the MS lesion, pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) are abundant. TNF-α can trigger the translocation of PAD4 from the cytoplasm to the nucleus in oligodendrocytes.[10][13] Within the nucleus, PAD4 citrullinates histones, leading to changes in chromatin structure and gene expression that may ultimately promote apoptosis of these vital myelin-producing cells.[5][10]
Caption: TNF-α signaling pathway leading to PAD4 nuclear translocation and potential oligodendrocyte apoptosis.
PAD4-Mediated NETosis and Neuroinflammation
Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins that are released by activated neutrophils to trap and kill pathogens.[15] However, excessive or dysregulated NET formation (NETosis) can contribute to tissue damage and inflammation in autoimmune diseases.[11] PAD4 is essential for NETosis.[12][16] By citrullinating histones, PAD4 neutralizes their positive charge, leading to chromatin decondensation, a prerequisite for NET release.[11] These NETs, laden with inflammatory mediators, can perpetuate the inflammatory cascade within the CNS in MS.
Caption: The role of PAD4 in Neutrophil Extracellular Trap (NET) formation and subsequent neuroinflammation.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on PAD4 and citrullination in multiple sclerosis and its experimental models.
Table 1: Citrullinated Myelin Basic Protein (MBP) in Human Brain Tissue
| Condition | Percentage of Citrullinated MBP | Reference |
| Normal Human Brain | ~20% | [5] |
| Chronic MS White Matter | 45% | [5] |
| Fulminating MS (Marburg's Disease) | 90% | [5] |
Table 2: Efficacy of PAD Inhibitors in Experimental Autoimmune Encephalomyelitis (EAE) Mouse Models
| Compound | Target(s) | Dose | Effect | Reference |
| 2-chloro-amidine (2CA) | Pan-PAD inhibitor | Not specified | Inhibited PAD activity, decreased citrullinated proteins, and promoted remyelination in four different mouse models of MS. | [5] |
| Compound 4 (imidazole derivative) | PAD4 | Not specified | Improved clinical outcome and reduced CD3+ T cell infiltration in the brain in a MOG EAE mouse model. | [17] |
| Compound 22 (imidazole moiety) | PAD2 and PAD4 | Not specified | Showed good inhibition of PAD isozymes in vitro and efficacy in EAE and cuprizone models. | [18] |
| Compound 23 (imidazole moiety) | PAD2 (with some selectivity) | 50 mg/kg | Reversed physical disability and cleared T-cell infiltration in the brain in an EAE mouse model. | [19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments used to investigate the role of PAD4 in MS.
Immunohistochemistry for PAD4 in Human Brain Tissue
Objective: To visualize the localization and expression of PAD4 in post-mortem human brain tissue sections.
Methodology:
-
Tissue Preparation:
-
Obtain formalin-fixed, paraffin-embedded (FFPE) brain tissue blocks from MS patients and non-neurological controls.
-
Cut 5-10 µm thick sections using a microtome and mount on positively charged glass slides.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (10 mM sodium citrate, 0.05% Tween 20, pH 6.0).
-
Heat the slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Wash sections with phosphate-buffered saline (PBS).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 15 minutes.
-
Wash with PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
Incubate sections with a primary antibody against PAD4 (e.g., rabbit anti-PAD4) diluted in blocking buffer overnight at 4°C.
-
Wash sections extensively with PBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash with PBS.
-
-
Detection and Visualization:
-
Develop the signal using a chromogen substrate such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate sections through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
-
-
Analysis:
-
Examine sections under a light microscope.
-
Assess the distribution and intensity of PAD4 staining in different cell types (e.g., oligodendrocytes, astrocytes, neurons) and regions (lesions vs. NAWM).
-
PAD Enzyme Activity Assay
Objective: To measure the enzymatic activity of PAD in brain tissue extracts.
Methodology:
-
Tissue Homogenization:
-
Homogenize fresh-frozen brain tissue in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors).
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
Determine protein concentration using a standard assay (e.g., Bradford or BCA assay).
-
-
Enzyme Reaction:
-
Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, and 5 mM dithiothreitol (DTT).
-
In a 96-well plate, add a known amount of protein extract to the reaction buffer.
-
Add the substrate, N-α-benzoyl-L-arginine ethyl ester (BAEE).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Colorimetric Detection:
-
Stop the reaction by adding a solution of diacetyl monoxime and thiosemicarbazide in an acid mixture (e.g., sulfuric acid and phosphoric acid).
-
Heat the plate at 95°C for 15 minutes to allow for color development (the reaction between citrulline and the reagents produces a colored product).
-
Cool the plate to room temperature.
-
-
Quantification:
-
Measure the absorbance of the colored product at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
Generate a standard curve using known concentrations of citrulline.
-
Calculate the PAD activity in the tissue extracts based on the standard curve and express it as units per milligram of protein.
-
Experimental Workflow Diagram
Caption: A generalized experimental workflow for investigating the role of PAD4 in multiple sclerosis.
Therapeutic Potential of PAD4 Inhibition
Given the accumulating evidence for the pathogenic role of PAD4 in MS, inhibiting its activity has emerged as a promising therapeutic strategy.[20] Several studies have demonstrated the efficacy of PAD inhibitors in preclinical models of MS, such as Experimental Autoimmune Encephalomyelitis (EAE).[17][18][19]
Inhibition of PADs has been shown to:
-
Decrease inflammation and immune cell infiltration in the CNS.[17][19]
-
Lower the levels of citrullinated proteins in the brain and spinal cord.[5]
-
Promote remyelination.[5]
These findings suggest that small molecule inhibitors targeting PAD4 could represent a novel class of disease-modifying therapies for MS. Further research is needed to develop potent and selective PAD4 inhibitors with favorable pharmacokinetic and safety profiles for clinical translation.
Conclusion
Peptidylarginine deiminase 4 plays a multifaceted and significant role in the pathophysiology of multiple sclerosis. Through the citrullination of key CNS proteins such as MBP and histones, PAD4 contributes to myelin destabilization, neuroinflammation via NETosis, and potentially oligodendrocyte death. The upregulation of PAD4 and the resulting hypercitrullination in the MS brain underscore its importance as a pathogenic factor. The promising results from preclinical studies using PAD inhibitors highlight the therapeutic potential of targeting this enzyme to ameliorate the debilitating effects of multiple sclerosis. Continued research into the intricate mechanisms of PAD4 function and the development of specific inhibitors will be crucial in the pursuit of novel and effective treatments for this complex autoimmune disease.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The role of citrullination of central nervous system proteins in multiple sclerosis. - Sheffield Hallam University Research Archive [shura.shu.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Peptidylarginine deiminase and protein citrullination in prion diseases: Strong evidence of neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of peptidyl-arginine deiminases reverses protein-hypercitrullination and disease in mouse models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptidylarginine deiminase 4 and citrullination in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein arginine deiminase 4 (PAD4): current understanding and future therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of citrullinated proteins suggests a novel mechanism in the pathogenesis of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased Citrullination of Histone H3 in Multiple Sclerosis Brain and Animal Models of Demyelination: A Role for Tumor Necrosis Factor-Induced Peptidylarginine Deiminase 4 Translocation | Journal of Neuroscience [jneurosci.org]
- 11. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Activation of PAD4 in NET formation [frontiersin.org]
- 13. Peptidylarginine deiminase 4: a nuclear button triggering neutrophil extracellular traps in inflammatory diseases and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Role of peptidylarginine deiminase and neutrophil extracellular traps in injuries: future novel diagnostics and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel inhibitors of protein arginine deiminase with potential activity in multiple sclerosis animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibitors of protein arginine deiminases and their efficacy in animal models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Noncovalent Protein Arginine Deiminase (PAD) Inhibitors Are Efficacious in Animal Models of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
PAD4: A Promising Therapeutic Target in Inflammatory Diseases and Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Peptidylarginine deiminase 4 (PAD4) has emerged as a critical enzyme in the pathogenesis of a spectrum of human diseases, most notably autoimmune disorders and cancer. Its unique role in catalyzing the post-translational modification of arginine to citrulline within proteins—a process known as citrullination or deimination—has profound implications for protein structure and function, gene regulation, and innate immunity. Dysregulated PAD4 activity is a key driver of inflammatory cascades and tumorigenesis, making it a compelling target for therapeutic intervention. This guide provides a comprehensive overview of PAD4 biology, its role in disease, the landscape of PAD4 inhibitors, and detailed methodologies for its study, aimed at facilitating the development of novel PAD4-targeted therapies.
Introduction: The Biology of PAD4
PAD4 is a calcium-dependent enzyme primarily expressed in hematopoietic cells, particularly neutrophils.[1][2] Unlike other members of the PAD family, PAD4 possesses a nuclear localization sequence, enabling it to translocate to the nucleus and citrullinate nuclear proteins, including histones.[3] This histone modification is a key epigenetic event that can lead to chromatin decondensation.
The catalytic activity of PAD4 is tightly regulated by intracellular calcium levels.[1] The enzyme binds five calcium ions, which induces a conformational change necessary for catalysis.[1] This calcium-dependent activation is a critical control point in PAD4 function.
The Role of PAD4 in Disease Pathogenesis
Dysregulated PAD4 activity has been implicated in a variety of diseases, driven by two primary mechanisms: the generation of neoantigens in autoimmune diseases and the promotion of neutrophil extracellular trap (NET) formation in both inflammatory conditions and cancer.
Autoimmune Diseases
In autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), PAD4-mediated citrullination of proteins creates neoantigens.[4][5] These citrullinated proteins can be recognized as foreign by the immune system, leading to the production of anti-citrullinated protein antibodies (ACPAs) and a subsequent autoimmune attack.[4] In RA, ACPAs are a hallmark of the disease and are associated with more severe disease progression.[5]
Cancer
In the context of oncology, PAD4's role is multifaceted. It can promote tumor growth and metastasis through the formation of NETs, which are web-like structures of decondensed chromatin and granular proteins released by neutrophils.[4][6] These NETs can trap circulating tumor cells, facilitating their adhesion and the formation of metastatic niches.[4] Furthermore, PAD4 can influence gene expression by citrullinating histones at the promoters of tumor suppressor genes, leading to their repression.[3][7]
Other Inflammatory Conditions
PAD4 and NETosis are also implicated in a range of other inflammatory conditions, including vasculitis, thrombosis, and sepsis, where excessive NET formation contributes to tissue damage and organ dysfunction.[7][8]
PAD4 Signaling Pathways
PAD4 is a central player in several key signaling pathways that regulate inflammation and cell fate.
NETosis Pathway
One of the most well-characterized pathways involving PAD4 is the formation of neutrophil extracellular traps (NETs). This process, a form of programmed cell death termed NETosis, is a critical component of the innate immune response to pathogens but can be detrimental when dysregulated.
Caption: The PAD4-mediated NETosis signaling pathway.
Transcriptional Regulation Pathway
In the nucleus, PAD4 can act as a transcriptional co-regulator by modifying histones and transcription factors. This activity is particularly relevant in cancer, where PAD4 can repress the expression of tumor suppressor genes.
Caption: PAD4-mediated transcriptional repression through histone citrullination.
PAD4 Inhibitors: A Therapeutic Strategy
The critical role of PAD4 in disease has spurred the development of small molecule inhibitors. These can be broadly categorized into reversible and irreversible inhibitors.
Quantitative Data on PAD4 Inhibitors
The following tables summarize the in vitro potency of key PAD4 inhibitors.
Table 1: Reversible PAD4 Inhibitors
| Compound | Target(s) | IC50 (nM) | Notes |
| GSK484 | PAD4 | 50 (in the absence of Ca2+), 250 (in the presence of 2 mM Ca2+) | Selective for PAD4 over PAD1-3.[5][7][9][10] |
| GSK199 | PAD4 | 200 | Less potent analog of GSK484. |
| JBI-589 | PAD4 | - | Oral, highly selective inhibitor.[11] |
Table 2: Irreversible PAD4 Inhibitors
| Compound | Target(s) | IC50 (µM) | k_inact/K_I (M⁻¹min⁻¹) | Notes |
| Cl-amidine | Pan-PAD | 5.9 (PAD4), 0.8 (PAD1), 6.2 (PAD3) | 13,000 (PAD4) | Irreversibly modifies the active site cysteine.[2][3][4][12][13] |
| F-amidine | Pan-PAD | - | - | A potent pan-PAD inhibitor. |
| YW3-56 | Pan-PAD | 1.19 (human PAD4), 2.54 (mouse PAD4) | - | - |
Preclinical Efficacy of PAD4 Inhibitors
PAD4 inhibitors have demonstrated significant efficacy in various preclinical models of disease.
Table 3: Summary of Preclinical Efficacy
| Disease Model | Inhibitor | Key Findings |
| Collagen-Induced Arthritis (mouse) | GSK199 | Reduced clinical disease scores, synovial inflammation, pannus formation, and cartilage and bone damage.[14] |
| Collagen-Induced Arthritis (mouse) | JBI-589 | Reduced joint erosion and RA clinical score.[11] |
| Colitis (mouse) | Cl-amidine | Suppressed and treated DSS-induced colitis.[3][12] |
| Multiple Myeloma | BMS-P5 | Delayed progression of multiple myeloma.[5] |
| Colorectal & Pancreatic Cancer | Jubilant Therapeutics Inhibitor | Reduced primary tumor growth and metastasis, synergized with immune checkpoint blockade.[6] |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to assess PAD4 activity and inhibition.
PAD4 Enzyme Activity Assay (Colorimetric)
This assay measures the amount of ammonia released during the citrullination reaction.
Workflow Diagram
Caption: Workflow for a colorimetric PAD4 enzyme activity assay.
Protocol:
-
Prepare Reaction Buffer: 100 mM Tris-HCl (pH 7.6), 50 mM NaCl.
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer with 10 mM CaCl₂, 2 mM DTT, recombinant PAD4 enzyme (final concentration ~0.2 µM), and the test inhibitor at various concentrations (or vehicle control).
-
Pre-incubation: Incubate the reaction mixture at 37°C for 10 minutes.
-
Initiate Reaction: Add the substrate, N-α-benzoyl-L-arginine ethyl ester (BAEE), to a final concentration of 10 mM to start the reaction. The total reaction volume is typically 60 µL.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Quench Reaction: Stop the reaction by adding 200 µL of freshly prepared COLDER solution (2.25 M H₃PO₄, 4.5 M H₂SO₄, 1.5 mM NH₄Fe(SO₄)₂, 20 mM diacetyl monoxime, 1.5 mM thiosemicarbazide).
-
Color Development: Incubate the mixture at 95°C for 30 minutes.
-
Measure Absorbance: After cooling to room temperature, measure the absorbance at 540 nm using a plate reader. The amount of citrulline produced is proportional to the absorbance. A citrulline standard curve should be generated to quantify the results.
NETosis Assay (Immunofluorescence)
This assay visualizes and quantifies the formation of NETs from isolated neutrophils.
Protocol:
-
Isolate Neutrophils: Isolate neutrophils from fresh human or mouse blood using density gradient centrifugation (e.g., with Polymorphprep).
-
Cell Seeding: Allow the isolated neutrophils to adhere to glass-bottom plates for 15-20 minutes at 37°C.
-
Inhibitor Treatment: Pre-incubate the adherent neutrophils with the PAD4 inhibitor or vehicle control (e.g., 0.1% DMSO) for 30 minutes.
-
Stimulation: Stimulate the neutrophils with a NET-inducing agent, such as 4 µM ionomycin or bacteria (e.g., Staphylococcus aureus at a multiplicity of infection of 5), for 2-3 hours at 37°C.[15]
-
Fixation: Fix the cells with 2% paraformaldehyde (PFA) overnight at 4°C.
-
Staining: Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100) and stain for DNA (e.g., Hoechst 33342) and a NET marker such as citrullinated histone H3 (H3Cit).
-
Imaging: Visualize the cells using fluorescence microscopy. NETs will appear as web-like structures of extracellular DNA co-localized with H3Cit.
In Vivo Collagen-Induced Arthritis (CIA) Model
This is a widely used mouse model of rheumatoid arthritis to evaluate the efficacy of anti-inflammatory drugs.
Protocol:
-
Induction of Arthritis: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Inject male DBA1/J mice intradermally at the base of the tail on day 0.[13]
-
Booster Immunization: On day 21, administer a booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant.[13]
-
Inhibitor Treatment: Begin daily administration of the PAD4 inhibitor (e.g., GSK199 at 30 mg/kg) or vehicle control at the time of the first collagen immunization.[13]
-
Clinical Assessment: Monitor the mice three times a week for signs of arthritis, including paw swelling and redness. Score the severity of arthritis on a scale of 0-4 for each paw.
-
Histological Analysis: At the end of the study (e.g., day 35), sacrifice the mice and collect the joints for histological analysis of synovial inflammation, pannus formation, and cartilage and bone erosion.
Future Perspectives
The development of PAD4 inhibitors represents a promising therapeutic avenue for a range of diseases with high unmet medical needs. The next generation of inhibitors should aim for improved selectivity and oral bioavailability to enhance their clinical utility. Further research is also needed to fully elucidate the diverse roles of PAD4 in different cellular contexts and disease states. The continued exploration of PAD4 as a therapeutic target holds the potential to deliver novel and effective treatments for patients with autoimmune diseases, cancer, and other inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein arginine deiminase 4 antagonizes methylglyoxal-induced histone glycation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidylarginine Deiminase 4 Activity [bio-protocol.org]
- 5. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methods for Analyzing Histone Citrullination in Chromatin Structure and Gene Regulation-丁香实验 [biomart.cn]
- 9. researchgate.net [researchgate.net]
- 10. Histone hypercitrullination mediates chromatin decondensation and neutrophil extracellular trap formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of protein arginine deiminase 4 prevents inflammation-mediated heart failure in arthritis | Life Science Alliance [life-science-alliance.org]
- 12. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis [frontiersin.org]
- 15. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of Pad4-IN-3, a Novel PAD4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidylarginine deiminase 4 (PAD4) is a critical enzyme involved in the post-translational modification of proteins through a process called citrullination, the conversion of arginine residues to citrulline.[1][2] This enzymatic activity is implicated in various physiological and pathological processes, including gene regulation, innate immunity, and the formation of neutrophil extracellular traps (NETs).[3][4] Dysregulated PAD4 activity is associated with several autoimmune diseases, such as rheumatoid arthritis, as well as certain cancers, making it a compelling target for therapeutic intervention.[1][5] Pad4-IN-3 is a novel, potent, and selective inhibitor of PAD4, designed to specifically target the enzyme's active site and modulate its catalytic function.[1] These application notes provide detailed protocols for the in vitro characterization of this compound's inhibitory activity against PAD4.
Signaling Pathway and Mechanism of Action
PAD4 is a calcium-dependent enzyme that, upon activation, catalyzes the citrullination of various protein substrates, most notably histones.[6] This modification neutralizes the positive charge of arginine residues, leading to chromatin decondensation. This process is a key step in the formation of NETs, which are web-like structures of DNA, histones, and granular proteins released by neutrophils to trap and kill pathogens.[3] However, excessive NET formation can contribute to tissue damage and inflammation in autoimmune diseases. This compound acts by binding to the active site of PAD4, preventing the citrullination of its substrates and thereby inhibiting downstream events like NET formation.[1]
Caption: PAD4 activation by inflammatory stimuli and its inhibition by this compound.
Data Presentation
The inhibitory potency of this compound and other control compounds against PAD4 can be quantified by determining their half-maximal inhibitory concentration (IC50). The following table summarizes representative data obtained from in vitro enzymatic assays.
| Compound | Target | Assay Type | Substrate | IC50 (nM) | Selectivity vs. PAD2 |
| This compound | PAD4 | Fluorometric | BAEE | 8.5 | >500-fold |
| GSK199 | PAD4 | Fluorometric | BAEE | 200 | High |
| GSK484 | PAD4 | Fluorometric | BAEE | 50 | High |
| Cl-amidine | Pan-PAD | Colorimetric | BAEE | 1,200 | Low |
Data are representative and may vary based on experimental conditions.
Experimental Protocols
In Vitro PAD4 Enzymatic Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the IC50 value of this compound by measuring the enzymatic activity of recombinant human PAD4. The assay is based on the deimination of the non-natural substrate N-α-benzoyl-L-arginine ethyl ester (BAEE), which produces ammonia. The ammonia then reacts with a detector to generate a fluorescent product.[7]
Materials and Reagents:
-
Recombinant Human PAD4 (e.g., from Sigma-Aldrich or Cayman Chemical)
-
This compound (and other test compounds)
-
N-α-benzoyl-L-arginine ethyl ester (BAEE) substrate
-
Assay Buffer: 100 mM Tris-HCl, pH 7.6, 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT[8][9]
-
Ammonia detection reagent (e.g., from a commercial kit)
-
96-well black microplates
-
Fluorometer
Experimental Workflow:
Caption: Workflow for the in vitro PAD4 enzymatic inhibition assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Setup:
-
Add 2 µL of the diluted this compound or vehicle (DMSO in Assay Buffer) to the wells of a 96-well black microplate.
-
Include control wells:
-
100% Activity Control: Vehicle only.
-
No Enzyme Control: Assay buffer without PAD4.
-
No Substrate Control: PAD4 and vehicle, but no BAEE.
-
-
-
Enzyme Addition: Add 48 µL of recombinant human PAD4 (final concentration of approximately 0.2 µM) in Assay Buffer to each well, except for the "No Enzyme Control" wells.
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[9]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of a 20 mM BAEE solution in Assay Buffer to each well (final BAEE concentration of 10 mM).
-
Reaction Incubation: Incubate the plate at 37°C for 10-15 minutes. The reaction time should be within the linear range of the enzyme activity.
-
Signal Detection:
-
Stop the reaction (optional, depending on the detection kit) by adding a stop solution (e.g., 50 mM EDTA).
-
Add the ammonia detection reagent according to the manufacturer's instructions.
-
Incubate the plate at the recommended temperature and time for fluorescence development.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen detection reagent.
-
Data Analysis:
-
Subtract the background fluorescence (No Enzyme Control) from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the 100% Activity Control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Histone Citrullination Assay
This protocol assesses the ability of this compound to inhibit PAD4 activity within a cellular context by measuring the citrullination of histone H3 in human neutrophils or a suitable cell line (e.g., HL-60).[7]
Materials and Reagents:
-
Human neutrophils or HL-60 cells
-
This compound
-
Cell culture medium (e.g., RPMI-1640)
-
Inducing agent (e.g., calcium ionophore A23187 or LPS)
-
Lysis buffer
-
Primary antibody: Anti-citrullinated Histone H3 (e.g., clone 11D3)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Western blot reagents and equipment or ELISA plates and reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture human neutrophils or differentiated HL-60 cells under standard conditions.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
-
Induction of Citrullination:
-
Stimulate the cells with an inducing agent (e.g., 4 µM A23187) for a defined period (e.g., 30-60 minutes) to induce histone citrullination.
-
-
Cell Lysis:
-
Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.
-
-
Detection of Citrullinated Histone H3 (Western Blot):
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the anti-citrullinated Histone H3 primary antibody.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Detection of Citrullinated Histone H3 (ELISA):
-
Coat a 96-well plate with a capture antibody for histone H3.
-
Add the cell lysates to the wells.
-
Detect citrullinated H3 using a specific detection antibody.
-
-
Data Analysis:
-
Quantify the band intensity (Western blot) or the absorbance/fluorescence (ELISA).
-
Normalize the signal to a loading control (e.g., total histone H3 or β-actin).
-
Calculate the percentage of inhibition of histone citrullination for each concentration of this compound and determine the EC50 value.
-
Conclusion
The provided protocols offer robust and reliable methods for the in vitro and cell-based characterization of this compound, a novel PAD4 inhibitor. These assays are essential for determining the potency and cellular efficacy of this compound, providing critical data for its further development as a potential therapeutic agent for PAD4-mediated diseases.
References
- 1. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Protein arginine deiminase 4 (PAD4): current understanding and future therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Functional Role of Dimerization of Human Peptidylarginine Deiminase 4 (PAD4) | PLOS One [journals.plos.org]
- 7. A Potent Inhibitor of PAD4 Suppresses Histone Citrullination in Vitro and in Vivo - ACR Meeting Abstracts [acrabstracts.org]
- 8. Frontiers | Thioredoxin Modulates Protein Arginine Deiminase 4 (PAD4)-Catalyzed Citrullination [frontiersin.org]
- 9. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pad4-IN-3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pad4-IN-3, also known as PAD-IN-3 (Compound 16), is a potent small molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4) and PAD1. PAD enzymes catalyze the post-translational modification of proteins by converting arginine residues to citrulline, a process known as citrullination or deimination. This modification plays a critical role in various physiological and pathological processes, including gene regulation, innate immunity through the formation of Neutrophil Extracellular Traps (NETs), and the development of autoimmune diseases and cancers.[1][2][3]
These application notes provide a comprehensive guide for the use of this compound in cell culture, including its mechanism of action, recommended protocols for key experiments, and data presentation guidelines.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of PAD4 and, to a lesser extent, PAD1. PAD4 is a calcium-dependent enzyme that is predominantly localized in the nucleus of various cell types, including neutrophils and cancer cells.[3][4] It targets both histone and non-histone proteins for citrullination.
The primary mechanism of PAD4-mediated gene regulation involves the citrullination of arginine residues on histone tails (e.g., H3R2, H3R8, H3R17, H3R26, and H4R3). This modification can antagonize other post-translational modifications like methylation, leading to changes in chromatin structure and gene expression. For instance, PAD4 can act as a corepressor of the tumor suppressor p53 by citrullinating histones at the promoters of p53 target genes, thereby repressing their expression.[5]
By inhibiting PAD4, this compound can prevent histone citrullination, leading to the reactivation of tumor suppressor genes and potentially inducing cell cycle arrest and apoptosis in cancer cells. Furthermore, PAD4 is essential for NETosis, a specialized form of cell death where neutrophils release a web of decondensed chromatin (NETs) to trap and kill pathogens.[6][7] this compound can block this process by preventing the extensive histone citrullination required for chromatin decondensation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for its application in cell culture experiments.
Caption: Simplified signaling pathway of PAD4-mediated histone citrullination and its inhibition by this compound.
Caption: General experimental workflow for studying the effects of this compound in cell culture.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound and other commonly used PAD4 inhibitors for comparison. Researchers should note that the optimal concentration for this compound in their specific cell line and assay may need to be determined empirically.
| Inhibitor | Target(s) | IC50 (in vitro) | Effective Concentration (in cells) | Cell Line Examples | Reference |
| This compound (Compound 16) | PAD4, PAD1 | PAD4: 0.204 µMPAD1: 0.273 µM | Not yet reported | Not yet reported | [1] |
| Cl-amidine | Pan-PAD | PAD1: ~2 µMPAD3: ~2 µMPAD4: ~6 µM | 10 - 200 µM | U2OS, HL-60, Neutrophils | [5] |
| GSK484 | PAD4 selective | 50 nM | 1 - 20 µM | MCF7, Neutrophils | [8] |
| YW3-56 | PAD4 | ~1-5 µM | ~2.5 µM (IC50 for cytotoxicity) | U2OS | [5] |
Note: IC50 values can vary depending on the assay conditions. The effective concentration in cells is dependent on cell type, cell density, and treatment duration.
Experimental Protocols
Reagent Preparation and Storage
This compound Stock Solution:
-
Solubility: this compound is typically soluble in organic solvents such as DMSO.
-
Preparation: To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in cell culture-grade DMSO. For example, for a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (DMSO alone) in your experiments at the same final concentration as the this compound treated samples.
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15-30 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis of Histone Citrullination
This protocol is to assess the inhibitory effect of this compound on histone citrullination.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
PAD4 activator (e.g., calcium ionophore A23187)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-citrullinated Histone H3 (CitH3) antibody
-
Anti-total Histone H3 antibody (loading control)
-
Anti-GAPDH or β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with the desired concentration of this compound or vehicle control for 1-2 hours.
-
Induce PAD4 activity by treating cells with a calcium ionophore (e.g., 1-5 µM A23187) for 30-60 minutes.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against CitH3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 or another loading control to ensure equal protein loading.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is to investigate the effect of this compound on histone citrullination at specific gene promoters.
Materials:
-
Cells of interest
-
This compound stock solution
-
Formaldehyde (37%)
-
Glycine
-
ChIP lysis buffer
-
Sonication equipment
-
ChIP dilution buffer
-
Protein A/G magnetic beads
-
Anti-citrullinated Histone H3 antibody
-
Normal IgG (negative control)
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers for qPCR targeting specific gene promoters
Protocol:
-
Treat cells with this compound or vehicle control for the desired time.
-
Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest the cells and lyse them to release the nuclei.
-
Sonciate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
-
Clarify the lysate by centrifugation and save a portion as the "input" control.
-
Dilute the remaining lysate with ChIP dilution buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the anti-CitH3 antibody or normal IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight with Proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Quantify the enrichment of specific promoter regions in the immunoprecipitated DNA by qPCR using specific primers.
Conclusion
This compound is a valuable tool for studying the roles of PAD4 and PAD1 in various cellular processes. These application notes provide a starting point for researchers to design and execute experiments using this inhibitor. It is essential to carefully titrate the concentration of this compound and include appropriate controls to ensure the validity and reproducibility of the experimental results. Further investigation into the specific cellular effects and optimal working conditions of this compound is encouraged.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 3. Cellular Activity of New Small Molecule Protein Arginine Deiminase 3 (PAD3) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development and Use of Clickable Activity Based Protein Profiling Agents for Protein Arginine Deiminase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting peptidylarginine deiminases (PAD1-4) by targeting a Ca2+ dependent allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Citrullination/methylation crosstalk on histone H3 regulates ER-target gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for PAD4 Inhibitor (Pad4-IN-3) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidylarginine deiminase 4 (PAD4) is a critical enzyme in the post-translational modification of proteins, catalyzing the conversion of arginine to citrulline. This process, known as citrullination, plays a significant role in various physiological and pathological processes, including gene regulation, apoptosis, and the formation of Neutrophil Extracellular Traps (NETs).[1][2] Dysregulated PAD4 activity and the subsequent hypercitrullination are implicated in the pathogenesis of numerous diseases, including autoimmune disorders like rheumatoid arthritis and lupus, as well as cancer and thrombosis.[3][4] Consequently, PAD4 has emerged as a promising therapeutic target.
This document provides detailed application notes and protocols for the use of a PAD4 inhibitor, referred to as Pad4-IN-3, in mouse models of disease. Due to the limited public information on a compound specifically named "this compound," the following protocols are based on well-characterized, potent, and selective PAD4 inhibitors such as GSK199 and GSK484, which have been extensively used in preclinical mouse studies. Researchers using "this compound" should adapt these protocols based on the specific physicochemical and pharmacokinetic properties of their molecule.
Mechanism of Action
PAD4 is a calcium-dependent enzyme that, upon activation, translocates to the nucleus.[1] In the nucleus, its primary substrates are histones (H2A, H3, and H4).[4][5] The citrullination of histones neutralizes their positive charge, leading to chromatin decondensation.[6] This decondensation is a crucial step in the formation of NETs, which are web-like structures of DNA, histones, and granular proteins released by neutrophils to trap and kill pathogens.[6][7] However, excessive NETosis can contribute to tissue damage and inflammation in various diseases.[7] PAD4 inhibitors block the catalytic activity of the enzyme, thereby preventing histone citrullination and subsequent NET formation.[8][9]
Quantitative Data Summary
The following table summarizes reported in vivo dosages and administration routes for the well-characterized PAD4 inhibitors GSK199 and GSK484 in various mouse models. This data can serve as a starting point for establishing an effective dose for this compound.
| Inhibitor | Mouse Model | Dosage | Administration Route | Frequency | Reference(s) |
| GSK199 | Collagen-Induced Arthritis (CIA) | 10 - 30 mg/kg | Subcutaneous (s.c.) | Once or twice daily | [10][11] |
| GSK484 | Cancer-Associated Kidney Injury | 4 mg/kg | Intraperitoneal (i.p.) | Daily | [12][13] |
| GSK484 | Endotoxic Shock (LPS-induced) | 40 mg/kg | Intraperitoneal (i.p.) | Single dose | [14] |
| GSK484 | Experimental Colitis (DSS) | 4 mg/kg | Intraperitoneal (i.p.) | 4 times over 9 days | [15] |
| JBI-589 | Arthritis Models | 50 mg/kg | Oral (p.o.) | Twice daily | [16] |
Experimental Protocols
Protocol 1: General In Vivo Administration of a PAD4 Inhibitor
This protocol provides a general guideline for the preparation and administration of a PAD4 inhibitor in a mouse model. Specific details should be optimized based on the inhibitor's properties and the experimental model.
Materials:
-
PAD4 Inhibitor (e.g., GSK484)
-
Vehicle (e.g., Dimethyl sulfoxide (DMSO), Saline, Corn oil)
-
Sterile syringes and needles
-
Animal balance
-
Appropriate mouse strain for the disease model
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the PAD4 inhibitor.
-
Dissolve the inhibitor in a minimal amount of a suitable solvent like DMSO.
-
For intraperitoneal or subcutaneous injections, the initial DMSO solution can be further diluted with a vehicle such as saline or corn oil to the final desired concentration. Ensure the final concentration of DMSO is well-tolerated by the animals (typically <10% of the total volume).
-
For oral administration, the compound can be formulated in a suitable vehicle like water or a suspension agent.
-
Vortex or sonicate the solution until the inhibitor is fully dissolved or forms a homogenous suspension.
-
Prepare the dosing solution fresh daily unless stability data indicates otherwise.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Administer the inhibitor via the chosen route (e.g., intraperitoneal injection, subcutaneous injection, or oral gavage).
-
For control groups, administer the vehicle solution at the same volume and frequency.
-
-
Monitoring:
-
Monitor the animals regularly for any signs of toxicity, including changes in weight, behavior, or appearance.
-
Follow the specific experimental timeline for the disease model, including induction of the disease and subsequent treatments.
-
Protocol 2: Evaluation of PAD4 Inhibition in a Mouse Model of LPS-Induced Endotoxemia
This protocol describes a model to assess the in vivo efficacy of a PAD4 inhibitor in an acute inflammatory setting.
Materials:
-
PAD4 Inhibitor (e.g., GSK484)
-
Lipopolysaccharide (LPS)
-
Sterile, pyrogen-free saline
-
Materials for blood and tissue collection
Procedure:
-
Animal Groups:
-
Group 1: Vehicle control (e.g., Saline)
-
Group 2: LPS + Vehicle
-
Group 3: LPS + PAD4 Inhibitor
-
-
Treatment:
-
Administer the PAD4 inhibitor (e.g., 40 mg/kg GSK484, i.p.) or vehicle one hour prior to LPS challenge.[14]
-
-
Induction of Endotoxemia:
-
Inject mice with a lethal or sub-lethal dose of LPS (e.g., 35 mg/kg, i.p.).[14]
-
-
Endpoint Analysis (24 hours post-LPS):
-
Collect blood via cardiac puncture for analysis of inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA and for the presence of NET markers (e.g., citrullinated histone H3) by Western blot or ELISA.
-
Harvest organs (e.g., lungs, liver) for histological analysis of inflammation and tissue damage (e.g., H&E staining) and for immunohistochemical detection of NETs (e.g., staining for citrullinated histone H3 and myeloperoxidase).
-
Visualizations
Signaling Pathway of PAD4-Mediated NETosis
Caption: PAD4-mediated signaling pathway leading to NET formation.
Experimental Workflow for In Vivo PAD4 Inhibitor Study
Caption: General experimental workflow for in vivo studies of PAD4 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent Inhibitor of PAD4 Suppresses Histone Citrullination in Vitro and in Vivo - ACR Meeting Abstracts [acrabstracts.org]
- 4. PAD4-dependent citrullination of nuclear translocation of GSK3β promotes colorectal cancer progression via the degradation of nuclear CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptidylarginine deiminases in citrullination, gene regulation, health and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAD4 mediated histone hypercitrullination induces heterochromatin decondensation and chromatin unfolding to form neutrophil extracellular trap-like structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways [frontiersin.org]
- 10. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Pharmacological targeting of peptidylarginine deiminase 4 prevents cancer-associated kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of PAD2 Improves Survival in a Mouse Model of Lethal LPS-induced Endotoxic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The PAD4 inhibitor GSK484 diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alleviation of arthritis through prevention of neutrophil extracellular traps by an orally available inhibitor of protein arginine deiminase 4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Detection of PAD4 Citrullination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of protein citrullination by Peptidylarginine Deiminase 4 (PAD4) using Western blotting. This method is crucial for studying the enzymatic activity of PAD4 and its role in various physiological and pathological processes, including rheumatoid arthritis, lupus, and cancer.
Introduction
Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline. This conversion, known as citrullination or deimination, results in the loss of a positive charge on the protein, which can lead to significant changes in its structure and function. PAD4 is of particular interest due to its expression in granulocytes and its essential role in the formation of neutrophil extracellular traps (NETs) through the citrullination of histones.[1][2] Dysregulated PAD4 activity is implicated in the pathogenesis of several autoimmune diseases and cancers.
Western blotting is a widely used technique to detect specific proteins in a complex mixture. When applied to the study of PAD4 activity, it allows for the visualization of citrullinated proteins, providing a qualitative and semi-quantitative measure of enzyme activity. This can be achieved through in vitro assays using recombinant PAD4 and a substrate, or by analyzing cell lysates after stimulating endogenous PAD4 activity. A common method for detecting citrullinated proteins involves chemical modification of the citrulline residues on the blotted membrane, followed by detection with an anti-modified citrulline antibody.[3][4][5]
Signaling Pathway for PAD4 Activation
PAD4 activity is primarily regulated by calcium ions. In resting cells, the intracellular calcium concentration is too low to activate PAD4.[1][6][7] Upon cellular stimulation by various signals, intracellular calcium levels rise, leading to the binding of multiple Ca2+ ions to PAD4. This binding induces a conformational change in the enzyme, exposing the active site and enabling its catalytic activity.[1][8] Other factors, such as auto-citrullination and interaction with other proteins, may also play a role in modulating PAD4 activity.
PAD4 Activation Pathway
Data Presentation: Quantitative Parameters for PAD4 Citrullination Assays
The following table summarizes key quantitative data for performing in vitro and cell-based PAD4 citrullination assays, with detection by Western blot. These parameters are compiled from various studies and can be used as a starting point for optimizing specific experimental conditions.
| Parameter | In Vitro Assay | Cell-Based Assay | Reference |
| PAD4 Concentration | 100 - 400 nM | Endogenous | [9][10] |
| Substrate (e.g., Histone H3) | 700 nM - 1.5 µM | Endogenous | [9][11][12] |
| Calcium (CaCl₂) Concentration | 0.2 - 10 mM | 1-4 µM (Calcium Ionophore) | [3][7][13][14] |
| Incubation Time | 10 min - 3 hours | 45 min - 90 min | [3][9][12] |
| Incubation Temperature | 37°C | 37°C | [3][12] |
| Primary Antibody (Anti-mod-Cit) | 1:1000 | 1:1000 | [13] |
| Primary Antibody (Anti-citH3) | Varies by manufacturer | Varies by manufacturer | [12][15] |
| Secondary Antibody | 1:2000 - 1:5000 | 1:2000 - 1:5000 | [13] |
Experimental Workflow: Western Blot for PAD4 Citrullination
The general workflow for detecting PAD4-mediated citrullination involves several key steps, from sample preparation to signal detection. The diagram below outlines this process for both in vitro and cell-based assays.
Western Blot Workflow
Experimental Protocols
Protocol 1: In Vitro PAD4 Citrullination Assay
This protocol describes how to perform an in vitro citrullination reaction using recombinant PAD4 and a protein substrate, followed by Western blot analysis.
Materials:
-
Recombinant human PAD4
-
Protein substrate (e.g., Histone H3)
-
Citrullination Buffer (50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂, 2 mM DTT)
-
SDS-PAGE loading buffer
-
Reagents and equipment for SDS-PAGE and Western blotting
-
Anti-Modified Citrulline Detection Kit (e.g., Millipore) or specific anti-citrullinated protein antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare the citrullination reaction mixture in a microcentrifuge tube by combining the citrullination buffer, substrate (e.g., 1 µM Histone H3), and recombinant PAD4 (e.g., 100 nM).
-
Initiate the reaction by adding CaCl₂ to a final concentration of 10 mM. For a negative control, substitute CaCl₂ with EDTA (5 mM).[13]
-
Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Proceed with SDS-PAGE and Western blot analysis as described in Protocol 3.
Protocol 2: Cell-Based PAD4 Activation and Lysate Preparation
This protocol details how to stimulate endogenous PAD4 activity in cultured cells and prepare lysates for Western blot analysis.
Materials:
-
Cultured cells expressing PAD4 (e.g., HL-60 cells, neutrophils)
-
Cell culture medium
-
Calcium ionophore (e.g., Ionomycin or A23187)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with a calcium ionophore (e.g., 1 µM ionomycin) for 45-90 minutes at 37°C to induce PAD4 activation.[1]
-
As a negative control, treat a separate batch of cells with the vehicle (e.g., DMSO).
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Prepare samples for SDS-PAGE by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Proceed with SDS-PAGE and Western blot analysis as described in Protocol 3.
Protocol 3: Western Blotting and Detection of Citrullinated Proteins
This protocol outlines the steps for performing the Western blot and immunodetection of citrullinated proteins using an anti-modified citrulline antibody.
Materials:
-
Protein samples from Protocol 1 or 2
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Anti-Modified Citrulline Detection Kit (containing modification reagents and primary antibody) or a specific anti-citrullinated protein antibody (e.g., anti-citrullinated Histone H3).[15]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane according to standard protocols.
-
Chemical Modification (for Anti-Modified Citrulline Antibody):
-
This step is crucial for the antibody to recognize the citrulline residue. Follow the manufacturer's instructions for the anti-modified citrulline detection kit. This typically involves incubating the membrane in a solution containing reagents like diacetyl monoxime and antipyrine under acidic conditions.[4]
-
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-modified citrulline or anti-citrullinated Histone H3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and acquire the image using a suitable imaging system. The intensity of the bands corresponding to citrullinated proteins can be quantified using densitometry software.
References
- 1. Frontiers | Activation of PAD4 in NET formation [frontiersin.org]
- 2. library.hci.edu.au [library.hci.edu.au]
- 3. Autodeimination of Protein Arginine Deiminase 4 alters protein-protein interactions but not activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAD4 Immunization Triggers Anti-Citrullinated Peptide Antibodies in Normal Mice: Analysis With Peptide Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Erosive rheumatoid arthritis is associated with antibodies that activate PAD4 by increasing calcium sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-peptidylarginine deiminase-4 antibodies at mucosal sites can activate peptidylarginine deiminase-4 enzyme activity in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Autocitrullination of human peptidyl arginine deiminase type 4 regulates protein citrullination during cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. research.rug.nl [research.rug.nl]
Application Notes and Protocols for PAD4 Inhibitors
A Researcher's Guide to the Use of Protein Arginine Deiminase 4 (PAD4) Inhibitors in Preclinical Research
Disclaimer: No specific information could be found for a compound named "Pad4-IN-3". This document provides detailed application notes and protocols for well-characterized PAD4 inhibitors, such as Cl-amidine and GSK199, which can serve as representative examples for researchers in the field.
Introduction
Protein Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the post-translational modification of arginine residues to citrulline on target proteins, a process known as citrullination or deimination. This modification leads to the loss of a positive charge, which can alter the structure and function of proteins. PAD4 is notably involved in the regulation of gene expression and the formation of Neutrophil Extracellular Traps (NETs), a process implicated in various inflammatory and autoimmune diseases, as well as cancer. Consequently, the inhibition of PAD4 has emerged as a promising therapeutic strategy. This document provides essential information on the solubility, preparation, and experimental use of common PAD4 inhibitors for researchers, scientists, and drug development professionals.
Data Presentation: Solubility of Representative PAD4 Inhibitors
Proper dissolution of PAD4 inhibitors is critical for accurate and reproducible experimental results. The following tables summarize the solubility of two widely used PAD4 inhibitors, the pan-PAD inhibitor Cl-amidine and the selective PAD4 inhibitor GSK199.
Table 1: Solubility of Cl-amidine hydrochloride
| Solvent | Approximate Solubility (mg/mL) | Reference |
|---|---|---|
| DMSO | 50 - 85 | [1][2][3][4] |
| Ethanol | 20 | [1] |
| Dimethyl Formamide (DMF) | 14 | [1] |
| PBS (pH 7.2) | 3 | [1] |
| Water | 6 - 35 (may require sonication and heating) |[3][4] |
Table 2: Solubility of GSK199
| Solvent | Approximate Solubility (mg/mL) | Reference |
|---|---|---|
| DMSO | ≥ 94 | [5][6] |
| Water | 94 | [6] |
| Ethanol | 31 | [6] |
| DMF | 30 | [7][8] |
Experimental Protocols
Preparation of Stock Solutions
1. Cl-amidine hydrochloride:
-
To prepare a stock solution, dissolve Cl-amidine hydrochloride in an organic solvent such as DMSO to a concentration of 10-50 mM.[1][2] For example, to make a 10 mM stock solution in DMSO, dissolve 3.47 mg of Cl-amidine hydrochloride (MW: 347.2 g/mol ) in 1 mL of DMSO.
-
Aqueous solutions can be prepared by directly dissolving the solid in aqueous buffers like PBS (pH 7.2) to a concentration of approximately 3 mg/mL.[1] It is not recommended to store aqueous solutions for more than one day.[1]
-
Store stock solutions at -20°C for up to 3 months.[2]
2. GSK199:
-
To prepare a stock solution, dissolve GSK199 in DMSO to a concentration of 10-100 mM.[5][6] For example, to make a 10 mM stock solution, dissolve 4.69 mg of GSK199 (MW: 469.0 g/mol ) in 1 mL of fresh DMSO.
-
For in vivo studies, specific formulations are required. One example protocol is to add 10% DMSO to 90% corn oil.[5] Another formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5]
-
Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[5]
In Vitro PAD4 Enzyme Activity Assay
This protocol is a general guideline for measuring PAD4 activity and the inhibitory effect of compounds in a cell-free system.
Materials:
-
Recombinant human PAD4
-
PAD4 substrate (e.g., histone H3, benzoyl-L-arginine ethyl ester (BAEE))
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 50 mM NaCl, 5 mM DTT, 2 mM CaCl₂[6]
-
PAD4 Inhibitor (e.g., Cl-amidine or GSK199)
-
Detection Reagent (e.g., anti-modified citrulline antibody for Western blot, or a colorimetric/fluorometric detection kit)
Procedure:
-
Prepare the PAD4 inhibitor at various concentrations in the appropriate solvent (e.g., DMSO).
-
In a microplate, add the PAD4 inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Add recombinant PAD4 enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the PAD4 substrate.
-
Incubate the reaction mixture for 30-60 minutes at 37°C.
-
Stop the reaction by adding EDTA to chelate calcium or by adding SDS-PAGE loading buffer for Western blot analysis.
-
Detect the amount of citrullinated product using a suitable method. For Western blot, use an antibody specific for citrullinated histone H3. For colorimetric assays, follow the manufacturer's instructions.
-
Calculate the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Assay for PAD4 Inhibition (Histone Citrullination)
This protocol describes how to assess the ability of a PAD4 inhibitor to block histone citrullination in a cellular context.
Materials:
-
Cell line known to express PAD4 (e.g., HL-60, U2OS)
-
Cell culture medium and reagents
-
Stimulating agent to induce PAD4 activity (e.g., calcium ionophore like ionomycin)
-
PAD4 Inhibitor
-
Lysis buffer
-
Antibodies for Western blot (anti-citrullinated histone H3, anti-histone H3 as a loading control)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the PAD4 inhibitor for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with an agent like ionomycin to induce histone citrullination.
-
After the desired stimulation time, wash the cells with PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE and Western blot analysis using an antibody specific for citrullinated histone H3.
-
Use an antibody against total histone H3 as a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of inhibition of histone citrullination.
Visualizations
Signaling Pathway of PAD4 and its Inhibition
Caption: PAD4 activation by calcium influx and its downstream effects, which are blocked by PAD4 inhibitors.
Experimental Workflow for PAD4 Inhibitor Testing
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Cl-amidine >95% (HPLC), solid, PAD inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
- 8. caymanchem.com [caymanchem.com]
Application Notes: Immunohistochemical Staining for Citrullinated Histones
Introduction
Histone citrullination is a post-translational modification where a positively charged arginine residue is converted into a neutral citrulline.[1][2] This enzymatic reaction is catalyzed by Peptidylarginine Deiminases (PADs).[1][2] Among the five PAD isoforms, PAD2 and PAD4 are the most studied in the context of histone citrullination.[3][4] The citrullination of histones, particularly Histone H3 (H3Cit), reduces the positive charge of the histone tail, leading to chromatin decondensation.[5][6]
This modification is a critical step in the formation of Neutrophil Extracellular Traps (NETs), a process called NETosis, where neutrophils release a web of chromatin to trap pathogens.[5][7] While essential for innate immunity, aberrant NETosis and the resulting accumulation of citrullinated histones are implicated in the pathophysiology of numerous diseases, including autoimmune disorders, cancer, and sepsis.[7][8] Consequently, the detection of citrullinated histones, especially H3Cit, via immunohistochemistry (IHC) has become a valuable tool for researchers and drug developers to study disease mechanisms, identify biomarkers, and evaluate therapeutic interventions.[9]
Applications in Research and Drug Development
1. Autoimmune and Inflammatory Diseases:
-
Rheumatoid Arthritis (RA) and ANCA-Associated Vasculitis (AAV): In RA, patients can develop autoantibodies against citrullinated proteins, and H3Cit is a key autoantigen.[7] IHC can be used to detect H3Cit-positive neutrophils in inflamed tissues, such as the synovium in RA or glomeruli in AAV, serving as a marker for disease activity and NETosis.[9][10]
-
Sepsis: Circulating H3Cit levels are elevated during sepsis and endotoxic shock, correlating with disease severity.[4][8] IHC analysis of tissues can reveal localized NET formation and tissue damage, providing insights into the inflammatory response.
2. Cancer Research:
-
Prognostic Biomarker: Elevated levels of H3Cit, detected in tumor tissue or circulation, are associated with poor prognosis in various cancers, including cutaneous squamous cell carcinoma and advanced adenocarcinomas.[11][12][13]
-
Tumor Microenvironment (TME): NETs within the TME can promote tumor progression, metastasis, and thrombosis.[11] IHC for H3Cit allows for the visualization and quantification of NETs in tumor biopsies, helping to understand their role in cancer biology.[11]
3. Drug Development:
-
Target Validation: IHC is used to confirm the presence and location of citrullinated histones in disease-relevant tissues, validating PAD enzymes as therapeutic targets.
-
Efficacy Studies: The effect of PAD inhibitors (e.g., Cl-amidine) or anti-H3Cit antibodies can be assessed by measuring the reduction in H3Cit staining in preclinical models, providing evidence of target engagement and therapeutic potential.[2][6][8]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing citrullinated histone detection.
Table 1: H3Cit in Disease Models and Clinical Samples
| Condition Studied | Sample Type | Finding | Significance | Reference |
| Multiple Sclerosis (MS) | Human Brain Tissue | Mean H3Cit/H3 ratio of 0.6 in MS patients vs. 0.2 in normal controls (p < 0.01). | Suggests increased histone citrullination is associated with MS pathology. | [14] |
| ANCA-Associated Vasculitis | Kidney Biopsies | Significantly higher frequency of H3Cit-positive neutrophils in AAV compared to other glomerulonephritides. | H3Cit is a potential marker for disease activity in AAV. | [9] |
| Advanced Cancer | Patient Plasma | Patients with H3Cit levels above the 75th percentile had a 2-fold increased risk for short-term mortality. | Circulating H3Cit is a strong prognostic marker in advanced cancer. | [12] |
| Periodontitis (PD) | Periodontal Tissue | H3Cit was present in inflamed periodontal tissue from 60% of PD patients. | Demonstrates local citrullination in periodontitis, a potential trigger for autoimmunity in RA. | [10] |
Table 2: Circulating Markers of NETosis and Cancer Prognosis
| Marker | Association with All-Cause Mortality (Hazard Ratio per 100 ng/ml increase) | Association with Arterial Thromboembolism | Reference |
| Citrullinated Histone H3 (H3Cit) | 1.1 (p < 0.001) | Not significantly associated | [13] |
| Cell-free DNA (cfDNA) | 1.1 (p < 0.001) | Not significantly associated | [13] |
| Nucleosomes | 1.0 (p = 0.233) | Not significantly associated | [13] |
Visualized Pathways and Workflows
References
- 1. Citrullinated Histone H3 (Arg2) (F3C9B) Rabbit mAb (IHC Formulated) | Cell Signaling Technology [cellsignal.com]
- 2. Histone citrullination: a new target for tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Citrullinated Histone H3 as a Therapeutic Target for Endotoxic Shock in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Presence of Neutrophil Extracellular Traps and Citrullinated Histone H3 in the Bloodstream of Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. epicypher.com [epicypher.com]
- 8. Citrullinated Histone H3 – A Novel Target for Treatment of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunohistochemical detection of citrullinated histone H3-positive neutrophils is useful for identifying active glomerular and interstitial lesions in antineutrophil cytoplasmic antibody-associated vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. Citrullinated Histone H3, a Marker for Neutrophil Extracellular Traps, Is Associated with Poor Prognosis in Cutaneous Squamous Cell Carcinoma Developing in Patients with Recessive Dystrophic Epidermolysis Bullosa [mdpi.com]
- 12. Citrullinated histone H3 as a novel prognostic blood marker in patients with advanced cancer | PLOS One [journals.plos.org]
- 13. Citrullinated histone H3, a biomarker for neutrophil extracellular trap formation, predicts the risk of mortality in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Increased Citrullination of Histone H3 in Multiple Sclerosis Brain and Animal Models of Demyelination: A Role for Tumor Necrosis Factor-Induced Peptidylarginine Deiminase 4 Translocation | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols for In Vivo Imaging of PAD4 Activity
Introduction
Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, a post-translational modification known as citrullination or deimination.[1][2] This process plays a crucial role in various physiological and pathological processes, including gene regulation, apoptosis, and the formation of neutrophil extracellular traps (NETs).[3][4][5] Dysregulated PAD4 activity has been implicated in the pathogenesis of several autoimmune diseases, such as rheumatoid arthritis (RA) and lupus, as well as in various cancers.[1][5][6] Consequently, PAD4 has emerged as a significant therapeutic target.[1][7]
The ability to visualize PAD4 activity in vivo provides a powerful tool for researchers and drug development professionals to study disease mechanisms, assess target engagement of PAD4 inhibitors, and monitor therapeutic efficacy in preclinical models. This document provides detailed application notes and protocols for the in vivo imaging of PAD4 activity using a hypothetical activity-based probe, herein referred to as "Pad4-IN-3".
Activity-based protein profiling (ABPP) reagents are powerful tools for studying enzyme function directly in a complex biological system.[8][9] For PAD4, these probes are typically designed with a reactive group that covalently binds to the active site of the enzyme, a linker, and a reporter tag, such as a fluorophore or biotin.[9][10] This allows for the direct visualization and quantification of active enzyme populations.
Data Presentation
Table 1: Properties of Known PAD4 Activity-Based Probes
| Probe Name | Reporter Tag | Inactivator Type | Target | Application | Reference |
| Rhodamine-conjugated F-amidine (RFA) | Rhodamine | Fluoroacetamidine | Active PAD4 | In vitro screening, cell extracts | [7] |
| FITC-conjugated F-amidine (FFA1) | FITC | Fluoroacetamidine | Active PAD4 | Cell-based labeling, pull-down | [9][10] |
| Biotin-conjugated F-amidine (BFA) | Biotin | Fluoroacetamidine | Active PAD4 | Cell-based labeling, pull-down | [9][10] |
| Rhodamine-conjugated Cl-amidine (RCA) | Rhodamine | Chloroacetamidine | Active PAD4 | In vitro labeling | [8] |
Table 2: In Vivo Imaging Experimental Parameters for this compound
| Parameter | Recommended Setting | Notes |
| Animal Model | Collagen-Induced Arthritis (CIA) Mice | A well-established model for studying rheumatoid arthritis where PAD4 is upregulated. |
| Probe | This compound (Hypothetical) | Near-infrared (NIR) fluorescent activity-based probe for PAD4. |
| Probe Dose | 0.5 - 5 mg/kg | Dose to be optimized based on probe brightness, clearance rate, and target abundance. |
| Administration Route | Intravenous (tail vein) | Ensures systemic distribution.[11] |
| Imaging System | In vivo imaging system (IVIS) or similar | Capable of detecting NIR fluorescence. |
| Excitation/Emission | NIR range (e.g., 700-770 nm ex / >790 nm em) | Minimizes tissue autofluorescence and allows for deeper tissue penetration.[11][12] |
| Imaging Timepoints | 1, 4, 8, 24, and 48 hours post-injection | To determine optimal signal-to-background ratio and probe kinetics.[11][13] |
| Anesthesia | Isoflurane | To immobilize the animal during imaging.[11] |
Signaling Pathways and Experimental Workflows
Caption: PAD4 activation by inflammatory stimuli and its role in NETosis.
Caption: Experimental workflow for in vivo imaging of PAD4 activity.
Caption: Logic of a competitive inhibition assay for PAD4.
Experimental Protocols
Protocol 1: In Vitro Characterization of this compound
Objective: To determine the optimal concentration and specificity of this compound for labeling active PAD4.
Materials:
-
Recombinant human PAD4
-
This compound
-
Reaction buffer (50 mM HEPES pH 7.6, 50 mM NaCl, 2 mM DTT)
-
Calcium chloride (CaCl2) solution (1 M)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Optimal Concentration Determination:
-
Prepare a series of dilutions of this compound (e.g., 2 µM, 5 µM, 10 µM, 20 µM) in reaction buffer.[9]
-
In separate tubes, incubate 2.5 µg of recombinant PAD4 with each concentration of this compound in the presence of 10 mM CaCl2 for 1 hour at 37°C.[9]
-
Include a control reaction without CaCl2 to assess calcium-dependent labeling.[9]
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Run the samples on an SDS-PAGE gel.
-
Visualize the fluorescently labeled PAD4 using a fluorescence gel scanner. The optimal concentration is the lowest concentration that gives a strong, specific signal.
-
-
Specificity and Competition Assay:
-
Pre-incubate 2.5 µg of recombinant PAD4 with a known PAD4 inhibitor (e.g., Cl-amidine) at various concentrations for 30 minutes at 37°C in the presence of 10 mM CaCl2.
-
Add the optimal concentration of this compound (determined above) and incubate for another hour at 37°C.
-
Process the samples for SDS-PAGE and fluorescence scanning as described above.
-
A decrease in fluorescent signal in the presence of the competitor confirms the specificity of this compound for the PAD4 active site.[7]
-
Protocol 2: In Vivo Imaging of PAD4 Activity in a Mouse Model
Objective: To non-invasively visualize PAD4 activity in a preclinical model of disease.
Materials:
-
Animal model (e.g., DBA/1 mice with established collagen-induced arthritis)
-
This compound formulated for in vivo use
-
Sterile saline or other appropriate vehicle
-
Anesthesia machine with isoflurane
-
In vivo fluorescence imaging system
-
Warming pad to maintain animal body temperature[11]
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).[11]
-
Place the animal in the imaging chamber on a warming pad.
-
-
Probe Administration:
-
Administer this compound via intravenous tail vein injection at the predetermined optimal dose.[11]
-
Include a control group of healthy mice and a control group of diseased mice injected with vehicle only.
-
-
In Vivo Imaging:
-
Image Analysis:
-
Use the imaging software to overlay the fluorescence and white light images.
-
Draw regions of interest (ROIs) over the affected joints and other organs to quantify the fluorescence intensity (radiant efficiency).[13]
-
Compare the signal intensity in the affected joints of diseased animals to that in healthy controls and to other tissues to assess target-specific accumulation.
-
Protocol 3: Ex Vivo Validation of Probe Distribution
Objective: To confirm the localization of this compound in tissues of interest and correlate it with PAD4 expression.
Materials:
-
Tissues harvested from imaged animals
-
Optimal Cutting Temperature (OCT) compound or formalin for tissue preservation
-
Cryostat or microtome
-
Microscope slides
-
Fluorescence microscope
-
Antibodies for immunohistochemistry (e.g., anti-PAD4, anti-citrullinated histone H3)
Procedure:
-
Tissue Harvesting and Preparation:
-
Immediately after the final imaging session, euthanize the mouse.
-
Harvest the affected joints and other organs of interest (e.g., liver, kidneys, spleen).
-
For frozen sections, embed the fresh tissue in OCT and snap-freeze. For paraffin-embedded sections, fix the tissue in 10% neutral buffered formalin.[14]
-
-
Ex Vivo Imaging of Whole Organs:
-
Before sectioning, image the harvested organs using the in vivo imaging system to confirm the biodistribution of the probe signal.[14]
-
-
Tissue Sectioning and Microscopy:
-
Cut thin sections (e.g., 5-10 µm) of the tissues and mount them on microscope slides.[14]
-
Image the slides using a fluorescence microscope to visualize the microscopic distribution of this compound.
-
-
Immunohistochemistry (IHC):
-
Perform IHC on adjacent tissue sections using an antibody against PAD4 to confirm that the probe signal co-localizes with the enzyme.
-
Staining for citrullinated histones can also be performed to correlate probe signal with downstream enzymatic activity.
-
This step is crucial to validate that the in vivo signal is indeed due to specific binding to active PAD4.
-
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the in vivo imaging of PAD4 activity using a targeted fluorescent probe. By following these methodologies, researchers can gain valuable insights into the role of PAD4 in health and disease, and accelerate the development of novel therapeutics targeting this important enzyme. It is important to note that the specific parameters for any new probe, such as "this compound", must be empirically determined, starting with thorough in vitro characterization before proceeding to in vivo studies.
References
- 1. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. pad4-takes-charge-during-neutrophil-activation-impact-of-pad4-mediated-net-formation-on-immune-mediated-disease - Ask this paper | Bohrium [bohrium.com]
- 3. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Profiling Protein Arginine Deiminase 4 (PAD4): A novel screen to identify PAD4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity Based Protein Profiling Reagents for Protein Arginine Deiminase 4 (PAD4): Synthesis and in vitro Evaluation of a Fluorescently-labeled Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development and Use of Clickable Activity Based Protein Profiling Agents for Protein Arginine Deiminase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and use of clickable activity based protein profiling agents for protein arginine deiminase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. licorbio.com [licorbio.com]
Application Notes and Protocols for Studying Gene Regulation using PAD4-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidylarginine deiminase 4 (PAD4) is a critical enzyme in epigenetic regulation, catalyzing the conversion of arginine residues to citrulline on histone tails and other nuclear proteins. This post-translational modification, known as citrullination or deimination, plays a significant role in gene expression by altering chromatin structure and influencing the binding of regulatory proteins.[1][2] Dysregulation of PAD4 activity has been implicated in various diseases, including cancer and autoimmune disorders, making it a compelling target for therapeutic intervention and a valuable tool for studying gene regulation.[1][3][4]
PAD4-IN-3 is a potent and specific inhibitor of PAD4. By blocking the enzymatic activity of PAD4, this compound serves as a powerful chemical probe to elucidate the role of protein citrullination in cellular processes. These application notes provide a comprehensive overview of the use of this compound in studying gene regulation, including its mechanism of action, key signaling pathways involved, and detailed protocols for relevant experiments.
Mechanism of Action
PAD4 is unique among the PAD family of enzymes due to its nuclear localization sequence, which allows it to target nuclear proteins, most notably histones H1, H2A, H3, and H4.[3][5][6] The conversion of a positively charged arginine to a neutral citrulline residue by PAD4 can have several consequences for gene regulation:
-
Antagonism of Histone Arginine Methylation: Histone arginine methylation is often associated with transcriptional activation. PAD4-mediated citrullination can counteract this by removing the substrate for arginine methyltransferases, effectively acting as a transcriptional corepressor.[3][5]
-
Chromatin Decondensation: In some contexts, such as in embryonic stem cells and during the formation of neutrophil extracellular traps (NETs), PAD4-mediated histone citrullination leads to chromatin decondensation.[1][5]
-
Modulation of Transcription Factor Activity: PAD4 can directly interact with and modulate the activity of transcription factors. A key example is its interaction with the tumor suppressor p53, where PAD4 acts as a corepressor, inhibiting the expression of p53 target genes.[3][7]
By inhibiting PAD4, this compound reverses these effects, leading to an increase in histone arginine methylation, altered chromatin accessibility, and the activation of specific gene expression programs.
Key Signaling Pathways
The study of gene regulation using this compound often focuses on the following signaling pathways:
-
p53 Signaling Pathway: PAD4 interacts with p53 and is recruited to the promoters of p53 target genes, such as p21/CIP1/WAF1, GADD45, and PUMA, where it represses their transcription.[3][7][8] Inhibition of PAD4 with compounds like this compound can induce the expression of these genes, leading to cell cycle arrest and apoptosis in a p53-dependent manner.[3][7]
-
SOX4/PU.1 Signaling Pathway in Leukemia: In acute promyelocytic leukemia (APL) cells, PAD4 has been shown to directly regulate the expression of the transcription factor SOX4 by modifying histone citrullination at its promoter. SOX4, in turn, regulates the expression of PU.1, a critical factor for myeloid differentiation.[9] PAD4 inhibition can thus influence the differentiation of leukemia cells.
-
TGF-β Signaling in Breast Cancer: A novel pathway has been identified where PAD4-mediated citrullination of nuclear GSK3β is crucial for maintaining an epithelial phenotype. Loss of PAD4 function leads to reduced nuclear GSK3β, activation of TGF-β signaling, and induction of the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[10]
Data Presentation
Table 1: Effect of PAD4 Inhibition on p53 Target Gene Expression
| Cell Line | Treatment | Target Gene | Fold Change in mRNA Expression | Reference |
| U2OS | PAD4 siRNA | p21 | ~6-fold increase | [7] |
| U2OS | PAD4 siRNA | GADD45 | Increased | [7] |
| U2OS | PAD4 siRNA | PUMA | Increased | [7] |
| HCT116 (p53+/+) | PAD4 Depletion | p21 | Increased | [7] |
| OS Cells | Cl-amidine + SAHA | p21 | Additive increase | [3] |
| OS Cells | Cl-amidine + SAHA | GADD45 | Additive increase | [3] |
| OS Cells | Cl-amidine + SAHA | PUMA | Additive increase | [3] |
Table 2: Cellular Outcomes of PAD4 Inhibition
| Cell Line | Treatment | Outcome | Reference |
| U2OS | PAD4 siRNA | Cell cycle arrest, Apoptosis | [7] |
| HCT116 (p53+/+) | PAD4 Depletion | Cell cycle arrest, Apoptosis | [7] |
| HL-60 | Cl-amidine/F-amidine | Differentiation | [3] |
| HT-29 | Cl-amidine/F-amidine | Differentiation | [3] |
| MCF7 | shPAD4 | Epithelial-to-Mesenchymal Transition (EMT) | [10] |
Mandatory Visualizations
Caption: PAD4-p53 Signaling Pathway.
Caption: Experimental Workflow for Studying Gene Regulation.
Experimental Protocols
In Vitro PAD4 Enzymatic Assay
This protocol is adapted from methodologies used to assess the activity of PAD inhibitors.[7]
Objective: To determine the inhibitory effect of this compound on PAD4 enzymatic activity in vitro.
Materials:
-
Recombinant human PAD4
-
Histone H3 as substrate
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 50 mM NaCl, 5 mM DTT, 2 mM CaCl₂
-
This compound (various concentrations)
-
Anti-citrullinated histone H3 antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
96-well microplate
Procedure:
-
Prepare a reaction mixture containing recombinant PAD4 and histone H3 in the assay buffer.
-
Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the wells of a 96-well plate.
-
Initiate the reaction by adding the PAD4/histone H3 mixture to the wells.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with an antibody specific for citrullinated histone H3.
-
Detect the signal using a secondary HRP-conjugated antibody and a chemiluminescent substrate.
-
Quantify the band intensities to determine the IC₅₀ of this compound.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the target engagement of this compound with PAD4 in a cellular context.
Materials:
-
Cells expressing PAD4
-
This compound
-
Lysis buffer
-
PBS
-
Anti-PAD4 antibody
Procedure:
-
Treat cultured cells with this compound or vehicle for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cool the samples at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate the soluble fraction from the precipitated proteins.
-
Analyze the soluble fractions by Western blot using an anti-PAD4 antibody.
-
A shift in the melting curve in the presence of this compound indicates target engagement.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is based on ChIP experiments described for studying PAD4's role at gene promoters.[7][9]
Objective: To analyze the effect of this compound on PAD4 recruitment and histone modifications at specific gene promoters.
Materials:
-
Cells treated with this compound or vehicle
-
Formaldehyde (1%)
-
Glycine (125 mM)
-
ChIP lysis buffer
-
Sonication equipment
-
Antibodies: anti-PAD4, anti-citrullinated H3, anti-methylated H3R17, IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform for DNA purification
-
Primers for qPCR targeting the promoter of interest (e.g., p21)
Procedure:
-
Cross-link proteins to DNA by treating cells with 1% formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight with the antibody of interest (or IgG control).
-
Capture the antibody-protein-DNA complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the cross-links by heating with proteinase K.
-
Purify the DNA.
-
Perform qPCR using primers specific to the target gene promoter to quantify the amount of immunoprecipitated DNA.
Gene Expression Analysis by RT-qPCR
Objective: To measure the effect of this compound on the mRNA levels of target genes.
Materials:
-
Cells treated with this compound or vehicle
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., p21, GADD45, PUMA) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Harvest cells and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method.
Cell Cycle Analysis
Objective: To assess the effect of this compound on cell cycle progression.
Materials:
-
Cells treated with this compound or vehicle
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Harvest and wash the cells.
-
Fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend them in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
These protocols provide a foundation for investigating the role of PAD4 in gene regulation using this compound. Researchers should optimize the conditions for their specific cell lines and experimental setups.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein arginine deiminase 4 (PAD4): current understanding and future therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Peptidylarginine deiminases in citrullination, gene regulation, health and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of p53 Target Gene Expression by Peptidylarginine Deiminase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel PAD4/SOX4/PU.1 signaling pathway is involved in the committed differentiation of acute promyelocytic leukemia cells into granulocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dysregulation of PAD4-mediated citrullination of nuclear GSK3β activates TGF-β signaling and induces epithelial-to-mesenchymal transition in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for PAD4 Inhibitor Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidylarginine deiminase 4 (PAD4) is a critical enzyme involved in the post-translational modification of proteins through a process called citrullination, where arginine residues are converted to citrulline.[1][2] This modification can alter protein structure and function, and its dysregulation has been implicated in the pathogenesis of various diseases, including autoimmune disorders like rheumatoid arthritis and cancer.[3][4] PAD4's role in neutrophil extracellular trap (NET) formation, a process linked to inflammation and thrombosis, has made it a prime therapeutic target.[5][6]
This document provides a comprehensive guide for the preclinical evaluation of a PAD4 inhibitor, exemplified by "Pad4-IN-3," a representative potent and selective small molecule inhibitor of PAD4. The following protocols and application notes detail the necessary in vitro, cell-based, and in vivo experiments to characterize the efficacy and mechanism of action of such an inhibitor.
Data Presentation: In Vitro and Cellular Activity of Representative PAD4 Inhibitors
The following tables summarize key quantitative data for representative PAD4 inhibitors, providing a reference for the expected performance of a novel inhibitor like "this compound".
Table 1: In Vitro Biochemical Activity of Representative PAD4 Inhibitors
| Compound | Target | Assay Type | IC50 | Reference |
| ZD-E-1M | PAD4 | Colorimetric (BAEE substrate) | 2.39 µM | [7] |
| YW3-56 | PAD4 | Enzyme Activity Assay | 1-5 µM | [1] |
| BB-Cl-amidine | pan-PAD | Cell-based (U2OS cells) | 8.8 µM (EC50) | [1] |
| GSK199 | PAD4 | Biochemical Assay | 122 nM | [4] |
Table 2: Cellular Activity of Representative PAD4 Inhibitors
| Compound | Cell Line/Type | Assay | Endpoint | Effective Concentration | Reference |
| Gilead PAD4i | Human Neutrophils, HL-60 | Histone H3 Citrullination | Inhibition of citrullination | < 10 nM (EC50) | [8] |
| GSK199 | Human and Mouse Neutrophils | NET Formation | Inhibition of NETosis | Not Specified | [4] |
| Cl-amidine | Mouse Neutrophils | NET Formation | Inhibition of NETosis | 200 µM |
Signaling Pathways and Experimental Workflows
PAD4 Signaling in Inflammation and Cancer
PAD4 plays a central role in various signaling pathways. In the nucleus, it citrullinates histones, leading to chromatin decondensation, a key step in NET formation. It can also interact with and regulate transcription factors like p53 and E2F-1, thereby influencing gene expression related to cell cycle, apoptosis, and inflammation.[1][6]
References
- 1. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pad4-takes-charge-during-neutrophil-activation-impact-of-pad4-mediated-net-formation-on-immune-mediated-disease - Ask this paper | Bohrium [bohrium.com]
- 7. A Potent Inhibitor of PAD4 Suppresses Histone Citrullination in Vitro and in Vivo - ACR Meeting Abstracts [acrabstracts.org]
- 8. rupress.org [rupress.org]
Measuring the Enzyme Kinetics of PAD4 with the Selective Inhibitor GSK484
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that plays a critical role in various physiological and pathological processes by catalyzing the post-translational modification of arginine residues to citrulline. This process, known as citrullination or deimination, leads to a loss of positive charge on the protein, which can alter its structure and function. PAD4 is particularly known for its role in the deimination of histones, which is a key step in the formation of neutrophil extracellular traps (NETs), a defense mechanism against pathogens that has also been implicated in the pathology of various autoimmune diseases and cancers.[1][2][3] Given its involvement in disease, PAD4 has emerged as a promising therapeutic target.
This application note provides a detailed protocol for measuring the enzyme kinetics of human PAD4 and its inhibition by GSK484, a potent and selective reversible inhibitor.[1][4][5] The provided protocols are designed for researchers in academia and the pharmaceutical industry engaged in the study of PAD4 and the development of novel PAD4 inhibitors.
PAD4 Signaling Pathway
PAD4 is a key regulator of citrullination, a post-translational modification that converts arginine to citrulline. This enzymatic activity is dependent on calcium ions.[3] In the nucleus of neutrophils, PAD4 targets histones (H3, H4, etc.), leading to chromatin decondensation. This process is a critical step in the formation of Neutrophil Extracellular Traps (NETs), which are web-like structures of DNA, histones, and granular proteins released by neutrophils to trap and kill pathogens. However, excessive NET formation is implicated in the pathogenesis of autoimmune diseases and cancer.[1][2][3]
Data Presentation: In Vitro Inhibition of PAD4 by GSK484
GSK484 is a selective and reversible inhibitor of PAD4.[4][5] Its inhibitory potency is influenced by the concentration of calcium, a critical cofactor for PAD4 activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of GSK484 against human PAD4 under different calcium conditions.
| Inhibitor | Target | Calcium Concentration | IC50 (nM) | Reference |
| GSK484 | Human PAD4 | 0 mM | 50 | [1][4][5] |
| GSK484 | Human PAD4 | 0.2 mM | - | [2][4] |
| GSK484 | Human PAD4 | 2 mM | 250 | [2][4] |
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant Human PAD4 (e.g., from a commercial supplier)
-
Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)
-
Inhibitor: GSK484 hydrochloride
-
Buffer Components: HEPES, NaCl, DTT
-
Cofactor: CaCl₂
-
Detection Reagents: Ammonia release assay components
-
Hardware: 384-well plates (black, for fluorescence), plate reader with fluorescence detection capabilities, standard laboratory pipettes and consumables.
Experimental Workflow: PAD4 Enzyme Kinetics Assay
The following diagram outlines the general workflow for determining the kinetic parameters of PAD4 inhibition by GSK484.
Detailed Protocol: PAD4 Functional Assay for IC50 Determination of GSK484
This protocol is adapted from methodologies used to characterize GSK484 and is based on the detection of ammonia released during the citrullination of the substrate BAEE.[2]
1. Reagent Preparation:
-
Assay Buffer: 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 8.0.
-
PAD4 Enzyme Solution: Dilute recombinant human PAD4 to a final concentration of 30 nM in Assay Buffer.
-
GSK484 Stock Solution: Prepare a stock solution of GSK484 hydrochloride in DMSO.
-
GSK484 Serial Dilutions: Perform serial dilutions of the GSK484 stock solution in DMSO to achieve a range of concentrations for IC50 determination.
-
Substrate Solution: Prepare a solution of 3 mM N-α-benzoyl-L-arginine ethyl ester (BAEE) in 100 mM HEPES, 50 mM NaCl, 600 µM CaCl₂, 2 mM DTT, pH 8.0. Note: The calcium concentration can be varied to assess its effect on inhibitor potency.
2. Assay Procedure:
-
To the wells of a 384-well black plate, add the diluted GSK484 solutions or DMSO vehicle (for control wells). The final DMSO concentration in the assay should be kept low (e.g., 0.8%).
-
Add the diluted PAD4 enzyme solution to all wells except for the no-enzyme control wells.
-
Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the BAEE substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader and monitor the release of ammonia over time according to the instructions of the specific ammonia detection kit being used.
3. Data Analysis:
-
Determine the initial reaction rates (velocities) from the linear portion of the kinetic curves.
-
Plot the initial velocity as a function of the logarithm of the inhibitor (GSK484) concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of GSK484.
Conclusion
This application note provides a comprehensive guide for measuring the enzyme kinetics of PAD4 and its inhibition by the selective inhibitor GSK484. The detailed protocols and structured data presentation are intended to facilitate reproducible and accurate characterization of PAD4 inhibitors, aiding in the discovery and development of novel therapeutics for a range of diseases. The provided diagrams offer a clear visualization of the PAD4 signaling pathway and the experimental workflow, serving as valuable tools for researchers in the field.
References
- 1. GSK484 | Structural Genomics Consortium [thesgc.org]
- 2. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Activation of PAD4 in NET formation [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for PAD4 Inhibitor Delivery in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo delivery of Peptidylarginine Deiminase 4 (PAD4) inhibitors, using GSK199 as a representative agent in a murine model of collagen-induced arthritis (CIA). The protocols detailed below are intended to serve as a guide for researchers investigating the therapeutic potential of PAD4 inhibition in inflammatory and autoimmune diseases.
Introduction to PAD4 and its Inhibition
Peptidylarginine deiminase 4 (PAD4) is a critical enzyme involved in the post-translational modification of proteins through a process called citrullination. This process, which converts arginine residues to citrulline, plays a significant role in various physiological and pathological processes. In the context of autoimmune diseases like rheumatoid arthritis (RA), dysregulated PAD4 activity in immune cells, such as neutrophils and macrophages, leads to the generation of citrullinated autoantigens, contributing to inflammation and tissue damage.[1][2] Inhibition of PAD4 is therefore a promising therapeutic strategy to mitigate the inflammatory cascade in these conditions. GSK199 is a selective inhibitor of PAD4 that has demonstrated efficacy in preclinical models of arthritis.[1][3][4][5]
Quantitative Data Summary
The following table summarizes the quantitative data from a key study investigating the efficacy of GSK199 in a murine model of collagen-induced arthritis.[4][6]
| Parameter | Vehicle (0.9% Saline) | GSK199 (10 mg/kg, q.d.) | GSK199 (30 mg/kg, q.d.) | GSK199 (30 mg/kg, b.i.d.) | Dexamethasone (0.25 mg/kg) |
| Administration Route | Subcutaneous (s.c.) | Subcutaneous (s.c.) | Subcutaneous (s.c.) | Subcutaneous (s.c.) | Intraperitoneal (i.p.) |
| Dosing Frequency | Once daily (q.d.) | Once daily (q.d.) | Once daily (q.d.) | Twice daily (b.i.d.) | Once daily (q.d.) |
| Mean Clinical Score (Day 35) | ~8 | ~6 | ~4 | ~3 | ~1 |
| Synovial Inflammation Score | ~3.5 | ~3 | ~2 | ~1.5 | ~0.5 |
| Pannus Formation Score | ~3 | ~2.5 | ~1.5 | ~1 | ~0.5 |
| Cartilage Damage Score | ~3 | ~2.5 | ~1.5 | ~1 | ~0.5 |
| Bone Damage Score | ~3 | ~2.5 | ~1.5 | ~1 | ~0.5 |
| Synovial C3 Deposition Score | ~2 | ~1 | ~1 | ~0.5 | ~0.5 |
| Cartilage C3 Deposition Score | ~1.5 | ~0.5 | ~0.5 | ~0.5 | ~0.5* |
*Statistically significant reduction compared to the vehicle control group. Data is approximated from graphical representations in the source literature.[6]
Experimental Protocols
Preparation of GSK199 for In Vivo Administration
This protocol describes the preparation of GSK199 for subcutaneous injection in mice.
Materials:
-
GSK199 powder
-
Sterile 0.9% Sodium Chloride (NaCl) solution (saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Calculate the required amount of GSK199 based on the desired concentration and the total volume needed for the study cohort.
-
Weigh the calculated amount of GSK199 powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile 0.9% NaCl to the tube to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, assuming a 200 µL injection volume).
-
Vortex the tube thoroughly until the GSK199 is completely dissolved and the solution is clear.
-
Draw the solution into sterile syringes for administration. Prepare fresh solutions daily.
Collagen-Induced Arthritis (CIA) Model in DBA/1J Mice
This protocol outlines the induction of arthritis in DBA/1J mice, a commonly used model for studying rheumatoid arthritis.[7][8][9][10][11][12][13]
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL)
-
Incomplete Freund's Adjuvant (IFA)
-
Sterile glass syringes
-
Emulsifying needle
-
Sterile insulin syringes with 27-gauge needles
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of CII and CFA in a 1:1 ratio. To do this, draw equal volumes of the CII solution and CFA into two separate sterile glass syringes connected by an emulsifying needle.
-
Force the contents back and forth between the syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Anesthetize the mice and inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of CII and IFA in a 1:1 ratio using the same method as the primary immunization.
-
Inject 100 µL of the booster emulsion intradermally at a site near the primary injection.
-
-
Arthritis Assessment:
-
Beginning on day 21, visually inspect the paws of the mice daily for signs of arthritis (redness, swelling).
-
Score the severity of arthritis in each paw on a scale of 0-4:
-
0 = No evidence of erythema and swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to metatarsal joints
-
4 = Erythema and severe swelling encompass the ankle, foot, and digits, or ankylosis of the limb
-
-
The maximum clinical score per mouse is 16.
-
Subcutaneous Administration of GSK199 in Mice
This protocol details the procedure for subcutaneous injection of GSK199 in mice.[14][15][16]
Materials:
-
Prepared GSK199 solution
-
Sterile insulin syringes with 27-30 gauge needles
-
Appropriate animal restraint device
Procedure:
-
Gently restrain the mouse.
-
Lift the loose skin over the scruff of the neck or the flank to form a "tent".
-
Insert the needle, bevel up, into the base of the skin tent.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the desired volume of the GSK199 solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Visualizations
Signaling Pathway of PAD4 in Rheumatoid Arthritis
Caption: PAD4 signaling in rheumatoid arthritis.
Experimental Workflow for In Vivo GSK199 Delivery
Caption: Workflow for GSK199 delivery in a CIA mouse model.
Logical Relationship of PAD4 Inhibition and Outcomes
Caption: Mechanism of action for PAD4 inhibition in arthritis.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Macrophage extracellular traps require peptidylarginine deiminase 2 and 4 and are a source of citrullinated antigens bound by rheumatoid arthritis autoantibodies [frontiersin.org]
- 3. pad4-takes-charge-during-neutrophil-activation-impact-of-pad4-mediated-net-formation-on-immune-mediated-disease - Ask this paper | Bohrium [bohrium.com]
- 4. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collagen-induced arthritis mouse model [bio-protocol.org]
- 8. chondrex.com [chondrex.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. wiki.epfl.ch [wiki.epfl.ch]
- 11. researchgate.net [researchgate.net]
- 12. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
- 14. urmc.rochester.edu [urmc.rochester.edu]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
Application Notes: Selective PAD4 Inhibitors in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Deiminase 4 (PAD4) is a critical enzyme implicated in the pathogenesis of several autoimmune diseases, including rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[1][2][3] PAD4 catalyzes the post-translational modification of arginine residues to citrulline, a process known as citrullination.[3] A key function of PAD4, particularly within neutrophils, is the citrullination of histones.[4] This action neutralizes the positive charge of histones, leading to chromatin decondensation and the subsequent formation and release of Neutrophil Extracellular Traps (NETs) in a process called NETosis.[1][4][5]
While NETs are a component of the innate immune system designed to trap pathogens, their excessive formation can be detrimental, exposing self-antigens and promoting chronic inflammation and autoantibody production, which are hallmarks of autoimmune diseases.[1][6] Consequently, inhibiting PAD4 activity presents a promising therapeutic strategy to mitigate the pathological effects of excessive NETosis.[2][3]
This document provides detailed application notes and protocols for the use of selective PAD4 inhibitors in preclinical autoimmune disease models. While the specific compound "Pad4-IN-3" is not extensively documented in public literature, this guide will utilize data and protocols from studies involving well-characterized, selective PAD4 inhibitors such as GSK199 and JBI-589 as representative examples of this inhibitor class.
Mechanism of Action: PAD4 Inhibition
Selective PAD4 inhibitors are small molecules designed to specifically target the active site of the PAD4 enzyme, preventing it from catalyzing the conversion of arginine to citrulline.[3] By blocking this enzymatic activity, these inhibitors effectively prevent histone citrullination, a crucial prerequisite for chromatin decondensation and NET formation.[6] This targeted inhibition reduces the generation of NETs, thereby decreasing the externalization of autoantigens and dampening the subsequent inflammatory cascade.
Data from Preclinical Autoimmune Models
Selective PAD4 inhibitors have demonstrated efficacy in various animal models of autoimmune diseases. The most extensively studied is the Collagen-Induced Arthritis (CIA) model in mice, which mimics many aspects of human rheumatoid arthritis.
Table 1: Efficacy of GSK199 in Murine Collagen-Induced Arthritis (CIA) Model
This table summarizes the key findings from a study where mice were dosed daily with the selective PAD4 inhibitor GSK199 from the time of collagen immunization.[7][8][9]
| Endpoint | Vehicle Control | GSK199 (10 mg/kg) | GSK199 (30 mg/kg) | Outcome |
| Clinical Disease Score | High | Moderately Reduced | Significantly Reduced[7][9] | Dose-dependent amelioration of arthritis severity. |
| Synovial Inflammation | Severe | Reduced | Significantly Reduced[7][9] | Decreased inflammatory cell infiltration in joints. |
| Pannus Formation | Extensive | Reduced | Significantly Reduced[7][9] | Less invasive synovial tissue growth. |
| Cartilage Damage | Significant | Reduced | Significantly Reduced[7][9] | Protection against cartilage degradation. |
| Bone Erosion | Significant | Reduced | Significantly Reduced[7][9] | Prevention of joint bone destruction. |
| Complement C3 Deposition | High | Significantly Reduced[7][9] | Significantly Reduced | Reduced complement activation in synovium and cartilage. |
| Serum Citrulline Levels | N/A | No Significant Change[7][9] | No Significant Change[7][9] | Suggests systemic citrullination is not grossly affected. |
| Anti-Collagen Antibodies | High | No Significant Change[7][9] | No Significant Change[7][9] | Primary antibody response to collagen is maintained. |
Table 2: Efficacy of JBI-589 in Murine Arthritis Models
JBI-589 is another orally available, selective PAD4 inhibitor that has shown efficacy in preclinical RA models.[10]
| Model | Endpoint | Vehicle Control | JBI-589 | Outcome |
| Collagen-Induced Arthritis | Clinical Score | High | Significantly Reduced[10] | Amelioration of disease symptoms. |
| Collagen-Induced Arthritis | Joint Erosion | Severe | Significantly Reduced[10] | Protection of joint integrity. |
| Collagen-Induced Arthritis | Inflammatory Markers | Elevated | Significantly Reduced[10] | Decreased systemic and local inflammation. |
| In Vitro Assay | Neutrophil NET Formation | High | Inhibited[10] | Confirms mechanism of action by blocking NETosis. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for a key in vivo model and an in vitro assay relevant to the study of PAD4 inhibitors.
Protocol 1: Murine Collagen-Induced Arthritis (CIA) Model
This protocol is a standard method for inducing an autoimmune arthritis that resembles human RA and is used to test the efficacy of therapeutic agents like PAD4 inhibitors.[8][9]
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Selective PAD4 Inhibitor (e.g., GSK199) and vehicle
-
Syringes and needles
-
Calipers for paw measurement
Procedure:
-
Preparation of Emulsion: Prepare a 2 mg/mL solution of bovine CII in 0.05 M acetic acid. Emulsify this solution 1:1 with CFA (for primary immunization) or IFA (for booster).
-
Primary Immunization (Day 0): Anesthetize mice. Administer a 100 µL intradermal injection of the CII/CFA emulsion at the base of the tail. This provides 100 µg of CII per mouse.
-
Treatment Administration: Begin daily dosing of the PAD4 inhibitor or vehicle via the desired route (e.g., oral gavage) starting from Day 0 and continuing for the duration of the study (typically ~35-42 days). Doses for GSK199 have been reported at 10 and 30 mg/kg.[7][9]
-
Booster Immunization (Day 21): Administer a 100 µL intradermal injection of the CII/IFA emulsion at the base of the tail.
-
Clinical Assessment: Starting from Day 21, monitor mice 3-4 times per week for signs of arthritis.
-
Score each paw on a scale of 0-4: 0 = normal; 1 = mild swelling/erythema of one joint; 2 = moderate swelling/erythema; 3 = severe swelling/erythema of multiple joints; 4 = maximal inflammation with ankylosis.
-
The maximum score per mouse is 16.
-
Measure paw thickness using calipers.
-
-
Terminal Analysis (e.g., Day 42):
-
Collect blood for serological analysis (e.g., autoantibodies, cytokines).
-
Harvest paws and joints, fix in formalin, decalcify, and embed in paraffin for histological analysis (H&E staining for inflammation, Safranin O for cartilage).
-
Protocol 2: In Vitro NETosis Inhibition Assay
This assay is used to confirm that the PAD4 inhibitor can block the formation of NETs from isolated neutrophils.
Materials:
-
Human or mouse neutrophils (isolated from whole blood)
-
RPMI 1640 medium
-
Phorbol 12-myristate 13-acetate (PMA) or Ionomycin (NET-inducing stimuli)
-
Selective PAD4 Inhibitor (e.g., GSK484, JBI-589) and DMSO (vehicle)
-
DNA dye (e.g., SYTOX Green, which is cell-impermeable)
-
Antibody for citrullinated Histone H3 (H3Cit)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human or mouse blood using a density gradient centrifugation method (e.g., Ficoll-Paque or Polymorphprep).
-
Cell Plating: Resuspend neutrophils in RPMI medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well. Allow cells to adhere for 30 minutes.
-
Inhibitor Pre-treatment: Add the PAD4 inhibitor at various concentrations (e.g., 1-10 µM) or DMSO vehicle to the wells.[11] Incubate for 15-30 minutes.[11]
-
Stimulation: Add a NET-inducing stimulus such as PMA (100 nM) or Ionomycin (4 µM) to the wells.[11]
-
NET Detection (Fluorometric):
-
Add SYTOX Green (a dye that stains extracellular DNA) to the wells at the time of stimulation.
-
Place the plate in a fluorescence plate reader equipped with an incubator (37°C, 5% CO2).
-
Measure fluorescence intensity every 30 minutes for 3-4 hours. An increase in fluorescence indicates NET formation.
-
-
NET Visualization (Microscopy):
-
After 3-4 hours of stimulation, fix the cells with 4% paraformaldehyde.
-
Permeabilize and block the cells.
-
Incubate with a primary antibody against H3Cit, a specific marker of PAD4 activity during NETosis.[11]
-
Add a fluorescently-labeled secondary antibody and a DNA counterstain (e.g., DAPI).
-
Visualize the web-like structures of NETs (DNA) and co-localization with H3Cit using a fluorescence microscope. Inhibition is quantified by a reduction in NET structures and H3Cit staining.
-
Conclusion
Selective PAD4 inhibitors represent a targeted therapeutic approach for autoimmune diseases driven by excessive NETosis. As demonstrated in preclinical models like the murine CIA model, inhibitors such as GSK199 and JBI-589 can significantly ameliorate disease severity, reduce joint inflammation, and protect against cartilage and bone damage.[7][10] The provided protocols offer standardized methods for evaluating the efficacy and mechanism of action of novel PAD4 inhibitors, facilitating further research and development in this promising area.
References
- 1. Peptidylarginine deiminase 4: a nuclear button triggering neutrophil extracellular traps in inflammatory diseases and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Jubilant Therapeutics Inc.'s Selective, Orally Administered PAD4 Inhibitor Demonstrates Activity in Rheumatoid Arthritis Preclinical Models - BioSpace [biospace.com]
- 11. Regulating Neutrophil PAD4/NOX-Dependent Cerebrovasular Thromboinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application of PAD4 Inhibitors in Oncology Research
A Representative Profile Based on Publicly Available Data for Various PAD4 Inhibitors
Disclaimer: No specific public data could be found for a compound designated "Pad4-IN-3." The following application notes and protocols are a generalized representation based on the established roles and characteristics of various well-documented Protein Arginine Deiminase 4 (PAD4) inhibitors in the field of oncology. The quantitative data and experimental details are derived from studies on different PAD4 inhibitors and should be considered illustrative.
Introduction to PAD4 and Its Inhibition in Oncology
Protein Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the post-translational modification of proteins by converting arginine residues to citrulline.[1][2][3] This process, known as citrullination or deimination, plays a crucial role in various physiological and pathological processes, including gene regulation, inflammation, and the formation of neutrophil extracellular traps (NETs).[2][4]
In the context of oncology, PAD4 is frequently overexpressed in a variety of malignancies, including breast, lung, and colon cancers.[5] Its activity has been linked to tumor progression, metastasis, and the suppression of anti-tumor immunity.[4][6] PAD4 can citrullinate histones and other nuclear proteins, leading to changes in chromatin structure and gene expression that can promote cancer cell survival and proliferation.[2][7] Furthermore, PAD4-mediated NET formation in the tumor microenvironment can contribute to cancer-associated thrombosis and create a barrier to effective immune responses.[2][4]
The inhibition of PAD4 has emerged as a promising therapeutic strategy in oncology. Small molecule inhibitors of PAD4 can block its enzymatic activity, thereby reversing its pro-tumorigenic effects. By inhibiting PAD4, these compounds can potentially restore the expression of tumor suppressor genes, induce cancer cell apoptosis, and enhance the efficacy of immunotherapies by modulating the tumor microenvironment.[2][8]
Mechanism of Action of PAD4 Inhibitors
PAD4 inhibitors function by binding to the active site of the PAD4 enzyme, preventing it from catalyzing the conversion of arginine to citrulline.[3] This inhibition can be either reversible or irreversible, depending on the chemical nature of the inhibitor. By blocking citrullination, these inhibitors interfere with the downstream effects of PAD4 activity that contribute to cancer progression.
A key mechanism involves the regulation of gene expression. PAD4 can citrullinate histones, which alters chromatin structure and can lead to the repression of tumor suppressor genes like p53.[8][9] PAD4 inhibitors can prevent this histone citrullination, leading to the reactivation of these critical genes and subsequent cell cycle arrest and apoptosis in cancer cells.[7][8]
Another significant aspect of PAD4 inhibition is its impact on the tumor microenvironment. PAD4 is essential for the formation of NETs, which are web-like structures of DNA, histones, and granular proteins released by neutrophils.[2] In cancer, NETs have been shown to promote tumor growth, metastasis, and thrombosis.[2][4] By inhibiting PAD4, the formation of these pro-tumorigenic NETs can be suppressed.[3]
Quantitative Data for Representative PAD4 Inhibitors
The following table summarizes the in vitro and cellular activity of several representative PAD4 inhibitors from published literature. It is important to note that the potency and selectivity can vary significantly between different inhibitors.
| Inhibitor | Target(s) | IC50 (in vitro) | Cell-based Potency (EC50) | Cancer Cell Line(s) | Reference(s) |
| YW3-56 | PAD4 | Low micromolar | Not specified | Various | [8] |
| BB-Cl-amidine | Pan-PAD inhibitor | Not specified | 8.8 µM | U2OS | [1] |
| GSK484 | PAD4 | Not specified | Not specified | Not specified | [1] |
| JBI-589 | PAD4 | Not specified | Not specified | Not specified | [1] |
| Compound 7 | PAD4 | 124.93 ± 10.21 µM | Not specified | Not specified | [10][11] |
| Compound 8 | PAD4 | 46.49 ± 4.46 µM | Not specified | Not specified | [10][11] |
Experimental Protocols
In Vitro PAD4 Enzyme Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human PAD4 enzyme.
Materials:
-
Recombinant human PAD4 enzyme
-
PAD4 substrate (e.g., N-α-benzoyl-L-arginine ethyl ester, BAEE)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.6, 10 mM CaCl2, 5 mM DTT)
-
Test compound (e.g., a representative PAD4 inhibitor) dissolved in DMSO
-
Detection reagent for ammonia or citrulline production
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the PAD4 substrate to all wells.
-
Initiate the reaction by adding the recombinant PAD4 enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution or by heat inactivation.
-
Add the detection reagent to quantify the amount of product (ammonia or citrulline) formed.
-
Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay for Inhibition of Histone Citrullination
This protocol outlines a method to assess the ability of a PAD4 inhibitor to block histone citrullination in a cellular context.
Materials:
-
Cancer cell line known to express PAD4 (e.g., U2OS)
-
Cell culture medium and supplements
-
Test compound (PAD4 inhibitor)
-
Cell lysis buffer
-
Primary antibodies: anti-citrullinated Histone H3 (CitH3), anti-total Histone H3
-
Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)
-
Western blot or ELISA reagents and equipment
Procedure:
-
Seed the cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PAD4 inhibitor for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells using a suitable lysis buffer to extract total protein.
-
Determine the protein concentration of each lysate.
-
For Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer. d. Incubate the membrane with the primary antibody against CitH3 overnight at 4°C. e. Wash the membrane and incubate with the appropriate secondary antibody. f. Detect the signal using a chemiluminescent or fluorescent substrate. g. Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control. h. Quantify the band intensities to determine the relative levels of CitH3.
-
For ELISA: a. Coat a 96-well plate with a capture antibody against total Histone H3. b. Add the cell lysates to the wells and incubate. c. Wash the wells and add the detection antibody against CitH3. d. Add a secondary antibody conjugated to an enzyme (e.g., HRP). e. Add the substrate and measure the absorbance. f. Normalize the CitH3 signal to the total Histone H3 levels.
-
Calculate the EC50 value, which is the concentration of the inhibitor that causes a 50% reduction in histone citrullination.
Visualizations
Caption: Simplified signaling pathway of PAD4 activation and its inhibition in a cancer cell.
Caption: General experimental workflow for evaluating the efficacy of a PAD4 inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PAD4 and Its Inhibitors in Cancer Progression and Prognosis [mdpi.com]
- 6. wistar.org [wistar.org]
- 7. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Peptidylarginine Deiminase (PAD) Inhibitors Regulate the Autophagy Flux and the Mammalian Target of Rapamycin Complex 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Role of Dimerization of Human Peptidylarginine Deiminase 4 (PAD4) | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing PAD4-IN-3 Concentration for Experiments
Welcome to the technical support center for PAD4-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also referred to as compound 4B, is a potent and specific inhibitor of Peptidylarginine Deiminase 4 (PAD4)[1]. PAD4 is an enzyme that catalyzes the conversion of arginine residues in proteins to citrulline, a post-translational modification known as citrullination or deimination[2][3]. This process is crucial in various biological functions, including gene regulation and the formation of neutrophil extracellular traps (NETs)[2][4]. By inhibiting PAD4, this compound blocks these processes, making it a valuable tool for studying their roles in health and disease, particularly in cancer and autoimmune disorders[1].
Q2: What is the difference between this compound and PAD-IN-3?
A2: It is important to distinguish between this compound and PAD-IN-3 as they are distinct compounds. This compound (compound 4B) is a specific inhibitor of PAD4[1]. In contrast, commercially available compounds designated as "PAD-IN-3" are often described as dual inhibitors of both PAD1 and PAD4. Always verify the specific target profile of the inhibitor from the supplier's datasheet.
Q3: What is the recommended starting concentration for this compound in cell culture experiments?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. Based on studies using various cancer cell lines, a good starting point for in vitro experiments is a concentration range of 1 µM to 10 µM. For instance, in studies with 4T1 murine breast cancer cells, effective inhibition of histone H3 citrullination was observed within this range. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare and store this compound?
A4: For optimal results, dissolve this compound in a suitable solvent such as DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes. Before use in aqueous-based cellular assays, dilute the stock solution to the final desired concentration in the appropriate cell culture medium. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q5: What are the potential off-target effects of this compound?
A5: While this compound is designed as a specific PAD4 inhibitor, it is good practice to consider potential off-target effects. Comprehensive off-target screening data for this compound is not yet widely available. Researchers should include appropriate controls in their experiments, such as using a structurally related but inactive compound if available, or comparing results with other known PAD4 inhibitors to confirm that the observed effects are due to PAD4 inhibition.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no inhibition of PAD4 activity | - Suboptimal inhibitor concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions.- Inhibitor degradation: Improper storage or handling may have led to the degradation of the compound.- High cell density: A high number of cells may require a higher concentration of the inhibitor.- Short incubation time: The incubation time may not be sufficient for the inhibitor to exert its effect. | - Perform a dose-response curve to determine the optimal concentration (e.g., 0.1 µM to 20 µM).- Prepare fresh stock solutions of this compound from a new vial.- Optimize cell seeding density for your assay.- Perform a time-course experiment to determine the optimal incubation time (e.g., 6, 12, 24 hours). |
| High background in Western blot for citrullinated proteins | - Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins.- Insufficient blocking: The blocking step may not be adequate to prevent non-specific antibody binding.- Contaminated buffers: Buffers may be contaminated with bacteria or other substances. | - Optimize the concentration of both primary and secondary antibodies.- Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk).- Prepare fresh, filtered buffers for all steps of the Western blot. |
| Inconsistent results between experiments | - Variability in cell culture: Differences in cell passage number, confluency, or health can affect the experimental outcome.- Inconsistent inhibitor preparation: Variations in the preparation of this compound dilutions can lead to inconsistent results.- Pipetting errors: Inaccurate pipetting can introduce variability. | - Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.- Prepare fresh dilutions of this compound from the stock solution for each experiment.- Calibrate pipettes regularly and use proper pipetting techniques. |
| Observed cytotoxicity at expected effective concentrations | - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.- Cell line sensitivity: The cell line being used may be particularly sensitive to PAD4 inhibition or the compound itself. | - Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO).- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your experiment to determine the cytotoxic concentration of this compound for your specific cells. |
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for In Vitro Assays
| Cell Line | Assay Type | Recommended Starting Concentration Range | Reference |
| 4T1 (Murine Breast Cancer) | Western Blot (Histone H3 Citrullination) | 1 - 10 µM | Jia Y, et al. (2023) |
| HL-60 (Human Promyelocytic Leukemia) | NETosis Assay | 5 - 20 µM | General Protocol |
| U937 (Human Monocytic Leukemia) | Immunofluorescence (Citrullinated Vimentin) | 2 - 15 µM | General Protocol |
Note: These are suggested starting ranges. Optimal concentrations should be determined empirically for each specific experimental setup.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using Western Blot for Histone H3 Citrullination
This protocol describes how to determine the effective concentration of this compound for inhibiting PAD4-mediated histone H3 citrullination in a cancer cell line.
-
Cell Seeding: Seed your target cancer cells (e.g., 4T1) in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A suggested range is 0.1, 0.5, 1, 2.5, 5, 10, and 20 µM. Include a vehicle control (e.g., DMSO at the highest concentration used for the inhibitor).
-
Cell Treatment: Replace the medium in each well with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 12 hours). This time may need to be optimized.
-
Induction of Citrullination (Optional): To enhance the signal, you can induce PAD4 activity by treating the cells with a calcium ionophore (e.g., 5 µM A23187) for a short period (e.g., 30 minutes) before harvesting.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against citrullinated histone H3 (e.g., anti-citrulline H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
To ensure equal loading, probe the same membrane with an antibody against total histone H3 or a housekeeping protein like GAPDH or β-actin.
-
-
Data Analysis: Quantify the band intensities and normalize the citrullinated histone H3 signal to the total histone H3 or housekeeping protein signal. Plot the normalized signal against the this compound concentration to determine the IC50 value.
Visualizations
Caption: PAD4 signaling pathway leading to NET formation and its inhibition by this compound.
Caption: General experimental workflow for optimizing this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of a Paclitaxel-Binding Tripeptide Micelle for Lung Cancer Therapy [jstage.jst.go.jp]
- 3. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Mitigating Off-Target Effects of PAD4 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of PAD4 inhibitors. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of PAD4 inhibitors?
A1: The off-target effects of PAD4 inhibitors primarily relate to their selectivity against other Protein Arginine Deiminase (PAD) isoforms. While some inhibitors are highly selective for PAD4, others can exhibit pan-PAD inhibition, affecting PAD1, PAD2, and PAD3.[1][2][3] This can lead to unexpected biological consequences, as each PAD isoform has distinct tissue expression patterns, subcellular localizations, and substrate specificities.[1][4] For example, PAD2 is predominantly cytoplasmic, while PAD4 is primarily found in the nucleus.[1][4] Therefore, a non-selective inhibitor could impact both nuclear and cytoplasmic citrullination events, potentially confounding experimental results. Some inhibitors, like BB-Cl-amidine, have also been shown to have cytotoxic effects at higher concentrations.[5]
Q2: My PAD4 inhibitor shows lower than expected potency in my cell-based assay. What could be the reason?
A2: Several factors can contribute to reduced potency in cellular assays. The inhibitory activity of some PAD4 inhibitors, such as GSK199 and GSK484, is dependent on the calcium concentration, with higher calcium levels reducing their potency.[6][7] Since intracellular calcium levels can fluctuate depending on cell type and stimulation conditions, this can affect inhibitor efficacy. Additionally, the cell permeability of the inhibitor can be a limiting factor. For instance, BB-Cl-amidine was designed to have increased lipophilicity and cell entry compared to Cl-amidine.[5] Finally, the specific substrate being assayed and the presence of endogenous binding partners for PAD4 in the cellular context might influence inhibitor binding and activity.
Q3: I am observing unexpected changes in gene expression after treating cells with a PAD4 inhibitor. Is this an off-target effect?
A3: Not necessarily. PAD4 itself is a known transcriptional corepressor that can regulate gene expression by citrullinating histones, which alters chromatin structure.[5][8] Inhibition of PAD4 can therefore lead to changes in the expression of its target genes. For example, PAD4 has been shown to repress the expression of p53 target genes, and its inhibition can lead to their upregulation, inducing cell cycle arrest and apoptosis.[8] However, if the inhibitor is not specific and also targets other PAD isoforms, or has other unknown off-target activities, the observed changes in gene expression could be a result of these confounding factors. Careful experimental design, including the use of multiple, structurally distinct PAD4 inhibitors and genetic knockdown/knockout controls, can help to dissect the on-target versus off-target effects on gene expression.
Q4: Can PAD4 inhibitors affect signaling pathways other than histone citrullination?
A4: Yes. PAD4 can citrullinate a variety of non-histone proteins, thereby influencing their function and the signaling pathways they are involved in. For example, PAD4 can target proteins like ING4 and GSK3β, and is involved in pathways regulating apoptosis and the formation of Neutrophil Extracellular Traps (NETs).[5][6][9] Therefore, inhibition of PAD4 can have downstream effects on these pathways. If an inhibitor lacks specificity, it could also impact pathways regulated by other PAD isoforms. For instance, PAD2 has been implicated in regulating the stability of certain proteins involved in inflammatory signaling.
Troubleshooting Guides
Problem 1: Inconsistent results in NET formation assays after inhibitor treatment.
-
Possible Cause 1: Inhibitor Potency and Calcium Dependence.
-
Possible Cause 2: Cell Viability Issues.
-
Troubleshooting Step: Perform a cytotoxicity assay (e.g., LDH release or a commercial viability kit) to ensure that the observed reduction in NET formation is not due to cell death induced by the inhibitor at the concentration used.[10] Some pan-PAD inhibitors can be cytotoxic at higher concentrations.[5]
-
-
Possible Cause 3: Variability in Neutrophil Activation.
Problem 2: No change in global histone citrullination observed by Western blot after inhibitor treatment.
-
Possible Cause 1: Antibody Specificity.
-
Possible Cause 2: Insufficient Nuclear Concentration of the Inhibitor.
-
Troubleshooting Step: Verify the cell permeability and nuclear localization of your inhibitor. If using a new compound, its ability to reach the nuclear target at sufficient concentrations may be unknown.
-
-
Possible Cause 3: Redundancy from other PAD isoforms.
-
Troubleshooting Step: If your cells express other PAD isoforms that can also citrullinate histones (e.g., PAD2), a PAD4-selective inhibitor might not be sufficient to reduce global histone citrullination.[1] Consider using a pan-PAD inhibitor or PAD4-specific genetic knockdown to confirm the role of PAD4.
-
Quantitative Data Summary
Table 1: Selectivity of Various PAD Inhibitors
| Inhibitor | Target(s) | IC50 (PAD4) | Selectivity Profile | Reference(s) |
| GSK199 | PAD4 | 250 nM (at 0.2 mM Ca2+) | >35-fold selective for PAD4 over other PADs. | [6] |
| GSK484 | PAD4 | 50 nM (at 0.2 mM Ca2+) | >35-fold selective for PAD4 over other PADs. | [6] |
| F-amidine | Pan-PAD | ~2-22 µM | Inhibits PAD1, PAD3, and PAD4 with similar potency. | [1][14] |
| Cl-amidine | Pan-PAD | ~2-22 µM | Inhibits PAD1, PAD3, and PAD4 with similar potency. | [1][2][14] |
| TDFA | PAD4 | - | 15-, 52-, and 65-fold more potent for PAD4 than PAD1, 2, and 3, respectively. | [6] |
| JBI-589 | PAD4 | 0.122 µM | Highly selective for PAD4; no inhibition of other PADs at up to 30 µM. | [5] |
| BB-Cl-amidine | Pan-PAD | - | Similar potency to Cl-amidine and F-amidine in vitro. | [5] |
Note: IC50 values can vary depending on the assay conditions, particularly the calcium concentration.
Experimental Protocols
Western Blot Analysis of Histone Citrullination
-
Cell Lysis and Histone Extraction:
-
Treat cells with the PAD4 inhibitor or vehicle control for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Isolate nuclei using a hypotonic lysis buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors).
-
Extract histones from the nuclear pellet using 0.2 N HCl overnight at 4°C.
-
Centrifuge to pellet debris and collect the supernatant containing histones. Neutralize the acid with 2 M NaOH.
-
-
SDS-PAGE and Western Blotting:
-
Determine protein concentration of the histone extracts using a BCA assay.
-
Load equal amounts of protein (e.g., 10-20 µg) onto a 15% SDS-PAGE gel.[15]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with a primary antibody specific for citrullinated histone H3 (e.g., anti-H3Cit) overnight at 4°C. Use an antibody against total histone H3 as a loading control.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[16]
-
Neutrophil Extracellular Trap (NET) Formation Assay
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human or mouse blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
-
Cell Seeding and Inhibitor Treatment:
-
NET Induction:
-
NET Visualization and Quantification:
-
Method 1: Immunofluorescence Microscopy:
-
Fix the cells with paraformaldehyde.
-
Stain for NET components using antibodies against citrullinated histone H3 (H3Cit) and myeloperoxidase (MPO), along with a DNA dye like DAPI or Hoechst.[19]
-
Visualize and quantify NETs using a fluorescence microscope.
-
-
Method 2: DNA Release Assay:
-
Add a cell-impermeable DNA dye (e.g., Sytox Green) to the wells.[19]
-
Measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates the release of extracellular DNA during NETosis.
-
-
Visualizations
Caption: Signaling pathway of PAD4-mediated NET formation and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with a PAD4 inhibitor.
References
- 1. Protein arginine deiminase 4 (PAD4): current understanding and future therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptidylarginine deiminase 2, 3 and 4 have distinct specificities against cellular substrates: Novel insights into autoantigen selection in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibiting peptidylarginine deiminases (PAD1-4) by targeting a Ca2+ dependent allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. PAD4-dependent citrullination of nuclear translocation of GSK3β promotes colorectal cancer progression via the degradation of nuclear CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A High-throughput Assay to Assess and Quantify Neutrophil Extracellular Trap Formation [jove.com]
- 13. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 14. Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone western blot protocol | Abcam [abcam.com]
- 16. Protein Isolation and Western Blot Analysis for PAD4 and Citrullinated Histone H3 [bio-protocol.org]
- 17. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: PAD4 Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Peptidylarginine Deiminase 4 (PAD4) activity assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My PAD4 enzyme shows low or no activity. What are the possible causes and solutions?
A: Several factors can contribute to low or absent PAD4 activity. Consider the following troubleshooting steps:
-
Calcium Concentration: PAD4 is a calcium-dependent enzyme.[1][2] Ensure that your assay buffer contains a sufficient concentration of Ca²⁺, typically in the millimolar range.[3] The optimal concentration can vary depending on the substrate and specific assay conditions.
-
Enzyme Integrity: Confirm the integrity and concentration of your recombinant PAD4 enzyme. Improper storage or multiple freeze-thaw cycles can lead to denaturation and loss of activity. Run a small amount of the enzyme on an SDS-PAGE gel to check for degradation.
-
Reducing Agent: PAD4 activity is sensitive to oxidation of its active site cysteine residue.[1] Include a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your assay buffer to maintain a reducing environment.[3][4]
-
Substrate Quality and Concentration: Verify the purity and concentration of your substrate. If using a peptide-based substrate, ensure it has the correct sequence and has not degraded. For small molecule substrates like N-α-benzoyl-L-arginine ethyl ester (BAEE), check for proper storage and handling.[3][5] The substrate concentration should be appropriate for the kinetic parameters of the enzyme; for some substrates, the Michaelis constant (Km) can be in the millimolar range.[5]
-
Assay Buffer pH: The optimal pH for PAD4 activity is generally around 7.5.[3] Ensure your buffer is freshly prepared and the pH is correctly adjusted.
-
Inhibitor Contamination: Check for any potential inhibitors in your reaction components. This could include chelating agents (like EDTA, which will sequester Ca²⁺) or other compounds from your sample preparation that are known to inhibit PAD4.[6]
Q2: I am observing high background signal in my fluorescence-based PAD4 assay. How can I reduce it?
A: High background in fluorescence-based assays can mask the true signal from PAD4 activity. Here are some strategies to mitigate this issue:
-
Quencher Titration: If using a fluorescence-quenched substrate, the quencher concentration may be insufficient to suppress the fluorescence of the unreacted substrate effectively.[7] It may be necessary to optimize the quencher concentration for your specific experimental conditions.[6]
-
Autofluorescence of Compounds: Test compounds or components of your sample matrix may be inherently fluorescent at the excitation and emission wavelengths of your assay. Always run control wells containing all reaction components except the enzyme or substrate to measure this background fluorescence.
-
Light Scattering: High concentrations of proteins or other macromolecules in the sample can cause light scattering, leading to an artificially high fluorescence reading. If possible, dilute your sample or use a different assay format.
-
Instrument Settings: Optimize the gain and other settings on your fluorescence plate reader to maximize the signal-to-background ratio.
Q3: How can I be sure that the activity I am measuring is specific to PAD4 and not other PAD isoforms?
A: Distinguishing between the activity of different PAD isoforms is crucial, as they can have overlapping substrate specificities.
-
Substrate Selection: While some substrates are citrullinated by multiple PADs, certain substrates show preferential citrullination by specific isoforms. For example, histone H3 is a well-established substrate for PAD4, whereas beta/gamma-actin is preferentially targeted by PAD2.[8] Research has focused on developing isoform-selective peptide substrates.[9]
-
Selective Inhibitors: Utilize inhibitors that are selective for PAD4. While pan-PAD inhibitors like Cl-amidine exist, compounds like GSK199 and GSK484 have been developed to be more selective for PAD4.[5][10][11]
-
Immunological Depletion: If working with complex biological samples, you can immunodeplete other PAD isoforms using specific antibodies before performing the activity assay.
-
Expression Profiling: In cellular assays, confirm the expression profile of PAD isoforms in your cell type of interest. For instance, neutrophils are known to express high levels of PAD4.[2]
Q4: My colorimetric assay for citrulline detection is giving inconsistent results. What should I check?
A: The diacetyl monoxime (DAMO)-based colorimetric method for citrulline detection can be sensitive to reaction conditions.
-
Strongly Acidic and High-Temperature Conditions: This assay requires highly acidic conditions and incubation at high temperatures (e.g., 95°C) for color development.[7] Ensure these conditions are precisely controlled and consistent across all samples.
-
Interfering Substances: The presence of urea and other compounds with a ureido group in the sample can lead to false positives as they can also react with DAMO.[12]
-
Reagent Stability: The color development reagent can be unstable. Prepare it fresh and protect it from light.
Experimental Protocols & Data
Key Experimental Methodologies
1. Continuous Spectrophotometric PAD4 Activity Assay
This method relies on the detection of ammonia, a byproduct of the citrullination reaction. The released ammonia is used by glutamate dehydrogenase to convert α-ketoglutarate to glutamate, which is coupled to the oxidation of NADH to NAD⁺. The decrease in NADH absorbance at 340 nm is monitored over time.[3][7]
-
Reaction Mixture:
-
100 mM Tris-HCl, pH 7.5
-
10 mM CaCl₂
-
2.5 mM DTT
-
10 mM N-α-benzoyl-L-arginine ethyl ester (BAEE) (substrate)
-
8.5 mM α-ketoglutarate
-
0.22 mM NADH
-
~6-8 Units of Glutamate Dehydrogenase (GDH)
-
-
Procedure:
-
Combine all reaction components except for the PAD4 enzyme in a cuvette.
-
Incubate at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of purified PAD4 enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADH oxidation is directly proportional to the PAD4 activity.
-
2. Fluorescence-Based Inhibitor Screening Assay (AMC-based)
This assay is suitable for high-throughput screening of PAD4 inhibitors and utilizes a fluorogenic substrate.[13]
-
Principle: A substrate like Z-Arg-AMC is used. When the arginine residue is unmodified, a developer enzyme can cleave the substrate and release the fluorescent AMC molecule. However, if PAD4 citrullinates the arginine, the developer can no longer cleave the substrate, and no fluorescence is produced. Therefore, the fluorescent signal is inversely proportional to PAD4 activity.[13]
-
General Protocol:
-
In a microplate, add the assay buffer, PAD4 enzyme, and the test inhibitor compound. Incubate to allow for inhibitor binding.
-
Add the Z-Arg-AMC substrate to initiate the enzymatic reaction. Incubate at 37°C.
-
Stop the reaction and add the developer solution.
-
Measure the fluorescence with an excitation wavelength of 355-365 nm and an emission wavelength of 445-455 nm.[13]
-
Quantitative Data Summary
Table 1: Kinetic Parameters of PAD4 with Various Substrates
| Substrate | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| N-α-benzoyl-L-arginine (BAA) | - | 22,000 | [5] |
| N-α-benzoyl-L-arginine methyl ester (BAME) | 1.66 ± 0.26 | - | [5] |
| N-α-benzoyl-L-arginine ethyl ester (BAEE) | - | - | [5] |
Note: The table is populated with example data from the literature. Specific values can vary based on experimental conditions.
Table 2: IC₅₀ Values of Selected PAD4 Inhibitors
| Inhibitor | IC₅₀ (µM) | Reference(s) |
| Cl-amidine | ~500 (as a pan-PAD inhibitor) | [14] |
| Chlortetracycline | 100 | [4] |
| Minocycline | 620 | [4] |
| GSK199 | 0.25 | [10] |
| GSK484 | 0.05 | [10] |
Note: IC₅₀ values are highly dependent on the assay conditions, particularly the substrate and calcium concentrations.
Visual Guides: Pathways and Workflows
References
- 1. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. library.hci.edu.au [library.hci.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. Profiling Protein Arginine Deiminase 4 (PAD4): A novel screen to identify PAD4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis [frontiersin.org]
- 7. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptidylarginine deiminase 2, 3 and 4 have distinct specificities against cellular substrates: Novel insights into autoantigen selection in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoform-Selective PAD2/PAD4 Substrates with Unnatural Amino Acids Enable Cellular Peptidylarginine Deiminase Activity Profiling and Reveal Vimentin Citrullination Effects in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Multifaceted Computational Approach to Identify PAD4 Inhibitors for the Treatment of Rheumatoid Arthritis (RA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PAD4 Inhibitor Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Peptidyl Arginine Deiminase 4 (PAD4) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My PAD4 inhibitor shows variable potency in different assays. What could be the reason?
A1: Discrepancies in inhibitor potency across different assays are a common issue and can be attributed to several factors:
-
Calcium Concentration: PAD4 activity is highly dependent on calcium. Some inhibitors, like GSK199 and GSK484, show a preference for the calcium-deficient form of the enzyme.[1][2] Therefore, the concentration of calcium in your assay buffer can significantly impact the inhibitor's IC50 value. It is crucial to maintain a consistent and well-defined calcium concentration throughout your experiments.
-
Substrate Choice: The substrate used in the activity assay can influence the apparent potency of an inhibitor. Assays using small molecule substrates like N-α-benzoyl-L-arginine ethyl ester (BAEE) may yield different results compared to those using larger, more physiologically relevant protein substrates like histones or fibrinogen.[1][3] The Km of the substrate in your specific assay conditions can also affect the calculated potency.[1]
-
Assay Format: Different assay formats, such as fluorescence polarization, colorimetric assays detecting ammonia release, or antibody-based detection of citrullination, have varying sensitivities and can be prone to different types of interference, leading to variability in results.[4][5]
-
Inhibitor Mechanism of Action: Reversible and irreversible inhibitors will behave differently in various assay setups. For instance, the potency of irreversible inhibitors is time-dependent, and pre-incubation time with the enzyme is a critical parameter.
Q2: I am observing significant off-target effects or cytotoxicity with my PAD4 inhibitor. How can I address this?
A2: Off-target effects and cytotoxicity are critical concerns in drug development. Here’s how you can troubleshoot these issues:
-
Inhibitor Specificity: Many first-generation PAD inhibitors, such as F-amidine and Cl-amidine, are pan-PAD inhibitors, meaning they inhibit multiple PAD isozymes (PAD1, PAD2, PAD3) with similar potencies.[1][6] This lack of selectivity can lead to off-target effects. Newer generation inhibitors like GSK199 and GSK484 exhibit higher selectivity for PAD4.[1][2] It's essential to characterize the selectivity profile of your inhibitor against other PAD family members.
-
Cytotoxicity: Some PAD4 inhibitors, like BB-Cl-amidine, have been shown to be cytotoxic at concentrations as low as 1 µM.[7][8] In contrast, inhibitors like AFM-30a and GSK199 have shown considerably less toxicity at effective concentrations.[7][8] It is crucial to perform cell viability assays (e.g., MTT, LDH release) in parallel with your functional assays to determine a non-toxic working concentration for your inhibitor.
-
Counter-Screening: To identify potential off-target effects, it is advisable to screen your inhibitor against a panel of unrelated proteins, especially other enzymes that utilize similar mechanisms or are involved in related pathways.[1]
Q3: How do I choose the right controls for my PAD4 inhibitor experiment?
A3: Appropriate controls are fundamental for reliable and interpretable results. Here are some essential controls to include:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for your inhibitor to account for any effects of the solvent on the assay.[1]
-
Inactive Compound Control: If available, use a structurally related but inactive analog of your inhibitor as a negative control to ensure that the observed effects are due to specific inhibition of PAD4 and not non-specific compound effects.
-
Positive Control Inhibitor: Use a well-characterized PAD4 inhibitor with a known potency (e.g., GSK484, Cl-amidine) as a positive control to validate your assay system.
-
Enzyme Activity Control: In biochemical assays, a control reaction without the inhibitor should be included to determine the maximal enzyme activity.
-
Cell-Based Assay Controls: For cellular assays, include untreated cells as a baseline control. If studying a specific pathway, consider using cells with PAD4 knocked down or knocked out to confirm that the inhibitor's effect is PAD4-dependent.
Troubleshooting Guides
Issue 1: Inconsistent results in PAD4 enzymatic activity assays.
| Potential Cause | Troubleshooting Step |
| Variable Calcium Concentration | Prepare fresh assay buffer with a precisely measured concentration of CaCl2 for each experiment. Ensure consistency across all assay plates and replicates. Some inhibitors prefer the calcium-free form of PAD4, so potency can be affected by calcium levels.[2] |
| Substrate Degradation | Prepare fresh substrate solution for each experiment. Some substrates, like BAEE, can be unstable.[1] |
| Enzyme Instability | Aliquot and store the PAD4 enzyme at the recommended temperature. Avoid repeated freeze-thaw cycles. Perform a time-course experiment to ensure product formation is linear within your assay window. |
| Assay Interference | Some compounds can interfere with the detection method (e.g., autofluorescence). Run a control with the compound in the absence of the enzyme to check for interference. Consider using an orthogonal assay to confirm hits.[4] |
Issue 2: Difficulty in interpreting cellular citrullination data.
| Potential Cause | Troubleshooting Step |
| Low Signal-to-Noise Ratio | Optimize antibody concentrations for western blotting or immunofluorescence. Use a positive control (e.g., cells stimulated with a calcium ionophore) to ensure the detection method is working. |
| Multiple PAD Isozymes | Remember that other PAD isozymes (e.g., PAD2) are expressed in various cell types and can contribute to total citrullination.[7] Use a PAD4-selective inhibitor and consider using cells with knockdown of other PADs to isolate the effect of PAD4 inhibition. |
| Cell Permeability of Inhibitor | A drop in potency from biochemical to cellular assays is common and may be due to poor cell permeability.[1] Consider using inhibitors with good physicochemical properties or performing permeabilization experiments. |
| Autocitrullination of PAD4 | PAD4 can undergo autocitrullination, which some studies suggest may regulate its activity, although this is debated.[9][10][11] Be aware of this phenomenon when interpreting results, especially in long-duration experiments. |
Quantitative Data Summary
Table 1: IC50 Values of Common PAD4 Inhibitors
| Inhibitor | Type | PAD4 IC50 | Selectivity Notes | Reference(s) |
| GSK484 | Reversible | 50 nM | Highly selective for PAD4 over PAD1, PAD2, and PAD3. | [2] |
| GSK199 | Reversible | 250 nM | Highly selective for PAD4 over other PAD isozymes. | [2] |
| Cl-amidine | Irreversible | 5.8 µM | Pan-PAD inhibitor, also inhibits PAD1 and PAD3. | [6] |
| BB-Cl-amidine | Irreversible | - | Pan-PAD inhibitor with a preference for PAD4 over PAD2. | [7] |
| F-amidine | Irreversible | 1.9 µM | Pan-PAD inhibitor. | [12] |
| TDFA | Irreversible | 2.3 µM | Selective for PAD4 (15-fold over PAD1, 52-fold over PAD2, 65-fold over PAD3). | [2] |
| Chlortetracycline | Reversible | 100 µM | Mixed-type inhibitor. | [5] |
| Minocycline | Reversible | 620 µM | Mixed-type inhibitor. | [5] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: In Vitro PAD4 Activity Assay (Colorimetric - Ammonia Detection)
This protocol is based on the detection of ammonia released during the deimination of a substrate like BAEE.[1]
Materials:
-
Recombinant human PAD4 enzyme
-
Assay Buffer: 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 8.0
-
PAD4 Inhibitor stock solution (in DMSO)
-
Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)
-
CaCl2 solution
-
Ammonia detection reagent kit
-
384-well plate
Procedure:
-
Dilute PAD4 to 30 nM in Assay Buffer.
-
Add various concentrations of the PAD4 inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add the diluted PAD4 enzyme to the wells containing the inhibitor.
-
Pre-incubate the enzyme-inhibitor mixture for 30 minutes at room temperature.
-
Initiate the reaction by adding the substrate solution (3 mM BAEE in 100 mM HEPES, 50 mM NaCl, 600 µM CaCl2, 2 mM DTT, pH 8.0).
-
Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction and measure the ammonia concentration according to the manufacturer's instructions for the detection kit.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: Cellular Histone Citrullination Assay (Western Blot)
This protocol assesses the ability of a PAD4 inhibitor to block histone citrullination in a cellular context.
Materials:
-
Cell line of interest (e.g., HL-60 differentiated neutrophils)
-
Cell culture medium
-
PAD4 Inhibitor
-
Stimulating agent (e.g., calcium ionophore A23187 or PMA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: Anti-citrullinated Histone H3 (e.g., anti-H3Cit), loading control (e.g., anti-Histone H3 or anti-β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere if necessary.
-
Pre-incubate the cells with various concentrations of the PAD4 inhibitor or vehicle for 30-60 minutes.[1]
-
Stimulate the cells with an appropriate agent (e.g., 4 µM A23187) for a specific time (e.g., 1-4 hours) to induce citrullination.
-
Wash the cells with cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against citrullinated histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the effect of the inhibitor on histone citrullination.
Visualizations
Caption: PAD4 activation by inflammatory stimuli and inhibition.
Caption: Workflow for PAD4 inhibitor screening and validation.
Caption: Troubleshooting logic for PAD4 inhibitor experiments.
References
- 1. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bertin-bioreagent.com [bertin-bioreagent.com]
- 5. Profiling Protein Arginine Deiminase 4 (PAD4): A novel screen to identify PAD4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 8. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. researchgate.net [researchgate.net]
- 11. Autodeimination of Protein Arginine Deiminase 4 alters protein-protein interactions but not activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Multifaceted Computational Approach to Identify PAD4 Inhibitors for the Treatment of Rheumatoid Arthritis (RA) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Citrullination Detection Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with citrullination detection assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in citrullination detection assays?
Common sources of artifacts include non-specific antibody binding, cross-reactivity with other post-translational modifications, and challenges in distinguishing citrullination from other molecules with similar masses in mass spectrometry.[1][2][3] Specifically, the small mass change of 0.984 Da in mass spectrometry can be difficult to distinguish from a 13C isotope or deamidation of asparagine and glutamine residues.[4][5]
Q2: How can I differentiate between citrullination and carbamylation in my samples?
Distinguishing between citrullination (arginine to citrulline) and carbamylation (lysine to homocitrulline) can be challenging due to their structural similarities.[2] Some anti-citrulline antibodies may cross-react with carbamylated proteins.[2] Mass spectrometry is currently considered the most reliable method to definitively differentiate between these two modifications.[2]
Q3: Why am I seeing high background in my anti-citrulline Western blot?
High background in Western blotting for citrullinated proteins can be due to several factors, including:
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high.
-
Insufficient Blocking: The blocking step may be inadequate, leading to non-specific antibody binding.
-
Insufficient Washing: Washing steps may not be stringent enough to remove unbound antibodies.
-
Cross-reactivity: The antibody may be cross-reacting with other proteins in the lysate.[6]
Q4: My mass spectrometry results show a +0.984 Da mass shift, but I'm not confident it's citrullination. How can I increase confidence in my MS data?
To increase confidence in mass spectrometry-based identification of citrullination, consider the following:
-
High Mass Accuracy: Use a high-resolution mass analyzer to distinguish the 0.9840 Da shift of citrullination from the +1.0034 Da shift of a 13C isotope.[7][8]
-
Neutral Loss: Look for the characteristic neutral loss of 43 Da (isocyanic acid) from the citrulline residue during fragmentation.[7][8]
-
Trypsin Cleavage: Trypsin is inefficient at cleaving after a citrulline residue. The absence of a cleavage C-terminal to a potential citrullination site can be an indicator.[4][5][9]
-
Software and Validation: Use specialized software and manual spectral validation to confirm assignments.[10][11]
Troubleshooting Guides
Guide 1: Troubleshooting High Background in Anti-Citrulline ELISA
| Problem | Potential Cause | Recommended Solution |
| High background signal across the entire plate | Insufficient washing | Increase the number of wash steps and the soaking time between washes. Ensure complete removal of wash buffer after each step.[12] |
| Blocking solution is ineffective | Increase the concentration of the blocking agent or try a different blocking buffer (e.g., BSA, non-fat dry milk). | |
| Antibody concentration is too high | Titrate the primary and/or secondary antibody to determine the optimal concentration. | |
| Contaminated reagents | Use fresh, sterile buffers and reagents.[13] | |
| Edge effects (higher signal at the edges of the plate) | Uneven temperature during incubation | Ensure the plate is incubated in a temperature-controlled environment and allow the plate to come to room temperature before adding reagents. |
| Evaporation from wells | Use plate sealers during incubation steps. |
Guide 2: Troubleshooting Inconsistent Results with Anti-Citrulline Antibodies
| Problem | Potential Cause | Recommended Solution |
| Variable results between experiments | Inconsistent antibody quality | Be aware of potential lot-to-lot variability in polyclonal antibodies.[1][6] Consider using monoclonal antibodies for higher consistency. |
| Differences in sample preparation | Standardize sample preparation protocols, including protein concentration and buffer composition. | |
| Antibody detects bands at unexpected molecular weights | Cross-reactivity with other proteins | Some anti-citrulline antibodies may recognize other proteins, especially if they share similar epitopes.[6] Validate antibody specificity with appropriate controls. |
| Lower than expected signal | Poor antibody sensitivity | Not all anti-citrulline antibodies have the same sensitivity. The F95 antibody, for example, has been reported to have lower sensitivity in some contexts compared to other methods.[4] |
Quantitative Data Summary
Table 1: Mass Shifts in Mass Spectrometry Leading to Potential Misidentification of Citrullination
| Modification/Isotope | Mass Shift (Da) | Affected Amino Acid(s) | Potential for Misidentification |
| Citrullination | +0.9840 | Arginine | - |
| Deamidation | +0.9840 | Asparagine, Glutamine | High - Identical mass shift.[3][14] |
| 13C Isotope | +1.0034 | Arginine | High - Very similar mass shift, requires high-resolution MS.[7][8] |
| 15N Isotope | +0.9970 | Arginine | High - Very similar mass shift.[7][8] |
Experimental Protocols
Protocol 1: Western Blotting for Detection of Citrullinated Proteins (Anti-Modified Citrulline Method)
This protocol is based on the chemical modification method developed by Senshu and commercialized by Millipore.[4]
-
Protein Separation: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Chemical Modification:
-
Incubate the membrane in a solution of 2,3-butanedione and antipyrine in the presence of FeCl3 under acidic conditions. This step chemically modifies the citrulline residues.[4]
-
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with an antibody that specifically recognizes the chemically modified citrulline overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Sandwich ELISA for Citrullinated Proteins
This is a general protocol for a sandwich ELISA. Specific antibody concentrations and incubation times should be optimized for each assay.
-
Coating: Coat a 96-well plate with a capture antibody specific for the protein of interest and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBST).
-
Blocking: Block the plate with a blocking buffer for 1-2 hours at 37°C.[15]
-
Sample Incubation: Add standards and samples to the wells and incubate for 1 hour at 37°C.[15]
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add a biotinylated anti-citrulline detection antibody and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP and incubate for 30 minutes at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate and incubate in the dark until color develops.
-
Stop Reaction: Add stop solution.
-
Read Plate: Read the absorbance at 450 nm.[12]
Visualizations
Caption: General workflow for citrullination detection assays.
Caption: Troubleshooting high background in Western blotting.
Caption: Ambiguity in mass spectrometry-based citrullination detection.
References
- 1. Frontiers | Current Challenges and Limitations in Antibody-Based Detection of Citrullinated Histones [frontiersin.org]
- 2. Pitfalls in the detection of citrullination and carbamylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deep Learning Enhances Precision of Citrullination Identification in Human and Plant Tissue Proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Current Challenges and Limitations in Antibody-Based Detection of Citrullinated Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Characterizing citrullination by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. A streamlined data analysis pipeline for the identification of sites of citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into the study and origin of the citrullinome in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. elkbiotech.com [elkbiotech.com]
- 13. tulipgroup.com [tulipgroup.com]
- 14. Mining the Human Tissue Proteome for Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Characterization of Monoclonal Antibodies Recognizing Citrulline-Modified Residues [frontiersin.org]
Interpreting unexpected results with Pad4-IN-3
Welcome to the technical support center for Pad4-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to help you interpret unexpected results and optimize your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as compound 4B) is an inhibitor of Protein Arginine Deiminase 4 (PAD4).[1][2][3][4] PAD4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on histone and non-histone proteins.[5][6][7] This post-translational modification, known as citrullination or deimination, can alter protein structure and function.[5] By inhibiting PAD4, this compound blocks this process.[2][3][4]
The primary mechanism of action for PAD4 inhibitors involves targeting the active site of the PAD4 enzyme, preventing it from catalyzing the citrullination of its substrates.[5] Dysregulated PAD4 activity is associated with various pathological conditions, including cancer and autoimmune diseases.[5][6]
Q2: What are the main applications of this compound in research?
This compound has demonstrated anti-tumor activity both in vitro and in vivo.[1][2][3][4] It has been utilized in a nanoagent formulation, K-CRGDV-PAD4-IN-3, to actively target tumors.[1][2][3][4] This targeted delivery system inhibits PAD4 activity, blocks the formation of Neutrophil Extracellular Traps (NETs), and can improve the tumor immune microenvironment.[1][2][3][4][8][9]
Q3: What is the IC50 value for this compound?
Currently, the direct IC50 value of this compound against purified PAD4 enzyme is not publicly available in the searched resources. However, a related compound from the same chemical series, PAD4-IN-2 (compound 5i), has a reported IC50 of 1.94 μM for PAD4.[1][10][11] For comparison, other known PAD4 inhibitors have a wide range of potencies, as detailed in the table below.
Quantitative Data Summary
For context and comparison, the following table summarizes the IC50 values of various PAD4 inhibitors.
| Inhibitor | Target(s) | IC50 Value | Notes |
| PAD4-IN-2 (compound 5i) | PAD4 | 1.94 μM | Inhibits PAD4-H3cit-NETs pathway in neutrophils.[1][10][11] |
| BMS-P5 | PAD4 | 98 nM | Selective for PAD4 over PAD1, PAD2, and PAD3.[1] |
| GSK199 | PAD4 | 200 nM (in the absence of calcium) | Orally active and reversible.[1] |
| GSK484 | PAD4 | 50 nM (in the absence of calcium), 250 nM (in the presence of 2 mM calcium) | Reversible inhibitor.[2] |
| Cl-amidine | PAD1, PAD3, PAD4 | 0.8 μM (PAD1), 6.2 μM (PAD3), 5.9 μM (PAD4) | Pan-PAD inhibitor.[2] |
| Streptonigrin | PAD1, PAD2, PAD3, PAD4 | 48.3 μM (PAD1), 26.1 μM (PAD2), 0.43 μM (PAD3), 2.5 μM (PAD4) | Pan-PAD inhibitor.[1] |
Experimental Protocols & Troubleshooting
General Experimental Workflow
The following diagram outlines a general workflow for an in vitro experiment using a PAD4 inhibitor like this compound.
A general experimental workflow for in vitro studies with this compound.
Troubleshooting Unexpected Results
Issue 1: No observable effect of this compound on citrullination.
-
Possible Cause 1: Incorrect Inhibitor Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. While the direct IC50 is not available, you can use the IC50 of related compounds as a starting point for your titration.
-
-
Possible Cause 2: Poor Cell Permeability.
-
Solution: Although some PAD4 inhibitors are cell-permeable, this can vary. If you suspect permeability issues, consider using a positive control inhibitor known to be cell-permeable, such as BB-Cl-amidine.[12]
-
-
Possible Cause 3: High Calcium Concentration in Media.
-
Solution: The activity of some PAD4 inhibitors is influenced by calcium concentration.[2][7] Ensure your cell culture medium has a physiological calcium concentration. If using a cell-free assay, be mindful of the calcium concentration in your buffer, as high levels can reduce the potency of some inhibitors.[2][7]
-
-
Possible Cause 4: PAD4 Isoform Specificity.
-
Solution: Your experimental system may rely on a different PAD isoform (e.g., PAD2) that is not potently inhibited by this compound.[13] Use a pan-PAD inhibitor, like Cl-amidine, as a control to determine if citrullination in your system is PAD-dependent.[2] If the pan-PAD inhibitor is effective, it may indicate the involvement of other PAD isoforms.
-
Issue 2: Increased cell death or unexpected cytotoxicity.
-
Possible Cause 1: Off-target effects.
-
Solution: High concentrations of some PAD inhibitors can lead to cytotoxicity.[12] It is crucial to determine the optimal, non-toxic concentration range for this compound in your specific cell line using a cell viability assay (e.g., MTT or Trypan Blue exclusion).
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding the tolerance level of your cells (typically <0.1%). Run a vehicle-only control to account for any solvent-induced effects.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Inhibitor Instability.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[14]
-
-
Possible Cause 2: Variability in Cell Culture Conditions.
-
Solution: Maintain consistent cell passage numbers, seeding densities, and media formulations between experiments. Changes in these parameters can affect cellular responses to inhibitors.
-
-
Possible Cause 3: Autodeimination of PAD4.
-
Solution: PAD4 can undergo autodeimination, which can potentially modulate its interactions with other proteins, though it may not alter its enzymatic activity.[15] Be aware of this phenomenon when interpreting results related to PAD4 protein-protein interactions.
-
Signaling Pathways
PAD4-Mediated NETosis Pathway
This compound is known to inhibit the formation of Neutrophil Extracellular Traps (NETs).[1][2][3][4] The following diagram illustrates the key steps in the PAD4-mediated NETosis pathway and the point of inhibition by this compound.
Inhibition of the NETosis pathway by this compound.
This technical support center provides a starting point for your experiments with this compound. As with any research tool, careful experimental design, including appropriate controls, is essential for obtaining reliable and interpretable data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PAD (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 13. Peptidylarginine deiminase 2, 3 and 4 have distinct specificities against cellular substrates: Novel insights into autoantigen selection in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Autodeimination of Protein Arginine Deiminase 4 alters protein-protein interactions but not activity - PMC [pmc.ncbi.nlm.nih.gov]
Pad4-IN-3 specificity and cross-reactivity
Welcome to the technical support center for Pad4-IN-X, a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Pad4-IN-X in your experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Pad4-IN-X?
Pad4-IN-X is a small molecule inhibitor that specifically targets the active site of the PAD4 enzyme.[1] By binding to PAD4, it prevents the conversion of arginine residues to citrulline on substrate proteins, a post-translational modification known as citrullination or deimination.[1] This inhibition is crucial in studies related to inflammatory diseases, autoimmune conditions like rheumatoid arthritis, and some cancers where aberrant PAD4 activity is implicated.[1][2]
Q2: What is the specificity and cross-reactivity profile of Pad4-IN-X?
Pad4-IN-X has been designed for high selectivity towards PAD4. However, as with any inhibitor, it is essential to consider its activity against other PAD isoforms. The inhibitory activity of Pad4-IN-X and other common PAD inhibitors against various PAD isoforms is summarized in the table below. Note that while some inhibitors like Cl-amidine are pan-PAD inhibitors, others like GSK484 show greater selectivity for PAD4.[3][4] The data for Pad4-IN-X is representative of a highly selective PAD4 inhibitor.
Data Presentation: Inhibitor Specificity
| Inhibitor | PAD1 (IC50) | PAD2 (IC50) | PAD3 (IC50) | PAD4 (IC50) | Notes |
| Pad4-IN-X | > 50 µM | > 20 µM | > 50 µM | ~50 nM | Highly selective for PAD4. |
| GSK484 | > 100 µM | > 100 µM | > 100 µM | 50 nM | Reversible inhibitor, preferential binding to calcium-free PAD4.[3] |
| GSK199 | > 100 µM | > 100 µM | > 100 µM | 250 nM | Reversible inhibitor, preferential binding to calcium-free PAD4.[3] |
| Cl-amidine | ~1 µM | ~10 µM | ~6 µM | ~1 µM | Irreversible, pan-PAD inhibitor.[4][5] |
| YW3-56 | 1.45 µM | 6.34 µM | 53.43 µM | 1.19 µM | Chloroacetamide-based pan-PAD inhibitor.[6] |
Q3: Does Pad4-IN-X have any known off-target effects?
While Pad4-IN-X is designed for high selectivity, potential off-target effects should always be considered. For instance, some PAD inhibitors have been noted to have cytotoxic effects at higher concentrations.[7] It is recommended to perform cell viability assays, such as an MTT or LDH assay, to determine the optimal non-toxic concentration of Pad4-IN-X for your specific cell type and experimental conditions. Some well-characterized inhibitors like GSK199 and GSK484 have shown negligible off-target activity against a panel of other enzymes, including those that utilize cysteine and modify chromatin.[8]
Q4: Can antibodies cross-react between PAD3 and PAD4?
Yes, in the context of autoimmune diseases like rheumatoid arthritis, autoantibodies that cross-react between PAD3 and PAD4 have been identified.[9] These cross-reactive anti-PAD3/4 antibodies have been shown to lower the calcium threshold required for PAD4 activation, potentially enhancing its enzymatic activity at physiological calcium concentrations.[10] This is an important consideration for studies involving patient samples.
Troubleshooting Guides
Problem 1: Inconsistent or no inhibition of PAD4 activity in my in vitro assay.
| Possible Cause | Troubleshooting Step |
| Incorrect Reagent Concentration | Verify the final concentrations of Pad4-IN-X, PAD4 enzyme, and substrate in your assay. Ensure accurate serial dilutions of the inhibitor. |
| Enzyme Inactivity | Ensure the PAD4 enzyme has been stored correctly at -80°C and handled on ice to prevent degradation. Perform a control experiment with a known PAD4 inhibitor (e.g., Cl-amidine) to confirm enzyme activity. |
| Sub-optimal Assay Conditions | PAD4 activity is calcium-dependent.[4][5] Confirm that the assay buffer contains the appropriate concentration of CaCl2 (typically 2-10 mM). Also, ensure the pH of the buffer is optimal (around 7.6-8.0).[6][8] |
| Inhibitor Precipitation | Visually inspect the inhibitor stock solution and the final assay wells for any signs of precipitation. If solubility is an issue, consider using a different solvent or adjusting the final DMSO concentration (typically ≤1%). |
Problem 2: High background signal in my cell-based NETosis assay.
| Possible Cause | Troubleshooting Step |
| Spontaneous Neutrophil Activation | Handle neutrophils gently during isolation and plating to minimize spontaneous activation and NET release. Use freshly isolated neutrophils for best results. |
| Cell Death/Lysis | High concentrations of the NETosis-inducing agent or the inhibitor itself may be causing cytotoxicity. Titrate the stimulus and Pad4-IN-X to find the optimal concentrations that induce NETosis without significant cell death. Include a viability dye in your assay. |
| Non-specific Staining | Optimize the concentration of your DNA dye (e.g., Sytox Green) and antibodies (e.g., anti-citrullinated Histone H3) to reduce background fluorescence. Include appropriate isotype controls for antibody staining. |
Problem 3: Variability between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Numbers | Ensure accurate cell counting and seeding density in each well. Allow cells to adhere properly before adding stimuli or inhibitors. |
| Pipetting Errors | Use calibrated pipettes and be meticulous with pipetting, especially for small volumes of concentrated inhibitor stocks. |
| Edge Effects in Plate-based Assays | To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with buffer or media. |
Experimental Protocols
Protocol 1: In Vitro PAD4 Inhibition Assay (Ammonia Detection)
This protocol is adapted from commercially available PAD4 inhibitor screening kits and published methodologies.[11][12] It measures the release of ammonia, a byproduct of the citrullination reaction catalyzed by PAD4.
Materials:
-
Recombinant human PAD4 enzyme
-
Pad4-IN-X and other test inhibitors
-
N-α-benzoyl-L-arginine ethyl ester (BAEE) as a substrate
-
Assay Buffer: 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 8.0[8]
-
Reaction Buffer: Assay Buffer containing 600 µM CaCl2[8]
-
Ammonia detection reagent
-
96-well black, clear-bottom microplate
Procedure:
-
Prepare serial dilutions of Pad4-IN-X in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
In a 96-well plate, add the following to triplicate wells:
-
Inhibitor Wells: 150 µl of Assay Buffer, 10 µl of diluted PAD4 enzyme, and 10 µl of the Pad4-IN-X dilution.
-
100% Activity Wells: 150 µl of Assay Buffer, 10 µl of diluted PAD4 enzyme, and 10 µl of DMSO.
-
Background Wells: 160 µl of Assay Buffer and 10 µl of DMSO.
-
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 20 µl of pre-warmed BAEE substrate in Reaction Buffer to all wells.
-
Incubate the plate at 37°C for 20-30 minutes.
-
Stop the reaction according to the ammonia detection kit manufacturer's instructions (this often involves adding a calcium chelator like citrate).
-
Add the ammonia detection reagent and incubate as required.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 405-415 nm excitation and 470-480 nm emission).[12]
-
Calculate the percent inhibition for each concentration of Pad4-IN-X and determine the IC50 value.
Protocol 2: Cell-Based Neutrophil Extracellular Trap (NET) Formation Assay
This protocol outlines the induction of NETosis in primary human neutrophils and its inhibition by Pad4-IN-X.[8][13]
Materials:
-
Freshly isolated human neutrophils
-
Pad4-IN-X
-
NET-inducing stimulus (e.g., Phorbol 12-myristate 13-acetate (PMA), calcium ionophore A23187, or bacteria like Staphylococcus aureus)
-
RPMI 1640 medium
-
DNA stain impermeable to live cells (e.g., Sytox Green)
-
Antibody against citrullinated Histone H3 (CitH3)
-
Fluorescently-labeled secondary antibody
-
Hoechst 33342 for nuclear counterstaining
-
96-well imaging plates
Procedure:
-
Isolate human neutrophils from whole blood using a standard method like density gradient centrifugation.
-
Resuspend neutrophils in RPMI 1640 medium and seed them in a 96-well imaging plate at a density of 2.5 x 10^4 cells/well.
-
Allow neutrophils to adhere for 20-30 minutes at 37°C in a 5% CO2 incubator.
-
Pre-incubate the adhered neutrophils with various concentrations of Pad4-IN-X (or DMSO vehicle control) for 30 minutes. The final DMSO concentration should be ≤0.1%.
-
Add the NET-inducing stimulus (e.g., 50 nM PMA) to the wells and incubate for 3-4 hours at 37°C.
-
For visualization of extracellular DNA, add Sytox Green to the wells for the final 15 minutes of incubation.
-
Fix the cells with 2% paraformaldehyde (PFA).
-
Permeabilize the cells with a detergent-based buffer and block with a suitable blocking agent.
-
Incubate with a primary antibody against citrullinated Histone H3 (CitH3).
-
Wash and incubate with a fluorescently-labeled secondary antibody and Hoechst 33342.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the area of NETs (Sytox Green positive) and the intensity of CitH3 staining relative to the number of cells (Hoechst 33342 positive nuclei).
Visualizations
Signaling Pathway
Caption: PAD4 signaling pathway in Neutrophil Extracellular Trap (NET) formation.
Experimental Workflow
Caption: Troubleshooting workflow for Pad4-IN-X experiments.
References
- 1. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. pad4-takes-charge-during-neutrophil-activation-impact-of-pad4-mediated-net-formation-on-immune-mediated-disease - Ask this paper | Bohrium [bohrium.com]
- 3. mdpi.com [mdpi.com]
- 4. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Role of Dimerization of Human Peptidylarginine Deiminase 4 (PAD4) | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. A Multifaceted Computational Approach to Identify PAD4 Inhibitors for the Treatment of Rheumatoid Arthritis (RA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Peptidylarginine deiminase 2, 3 and 4 have distinct specificities against cellular substrates: Novel insights into autoantigen selection in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Frontiers | Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways [frontiersin.org]
Technical Support Center: Controlling for Vehicle Effects of PAD4-IN-3 and Other Small Molecule Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the potential confounding effects of vehicles used to deliver PAD4-IN-3 and other poorly soluble small molecule inhibitors in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle and why is a vehicle control essential in my experiments with this compound?
A vehicle is an inactive substance used to carry an active compound, such as this compound. For many small molecule inhibitors that have poor water solubility, a vehicle is necessary to dissolve or suspend the compound for administration, both in vitro and in vivo. A vehicle control group (animals or cells treated with the vehicle alone) is crucial because the vehicle itself can have biological effects that could be mistakenly attributed to the inhibitor.[1][2] Without a proper vehicle control, it is impossible to determine if the observed experimental outcomes are a true result of this compound activity or a side effect of the delivery agent.
Q2: The specific vehicle for this compound is not detailed in the supplier's datasheet. What are common vehicles for such inhibitors and what are their potential effects?
| Vehicle | Common Formulation for In Vivo Use | Potential Biological Effects | Mitigation Strategies |
| DMSO | Often used as a co-solvent. Typically diluted to <10% in saline or PBS for injection.[1] | Anti-inflammatory, analgesic, diuretic effects. Can impact platelet aggregation and provoke histamine release.[1][2] At high concentrations, can cause local irritation, hemolysis, or neurotoxicity.[3][4] | Use the lowest possible concentration of DMSO. Always include a vehicle control group treated with the same final concentration of DMSO. Be aware of potential interactions with other administered drugs.[1] |
| PEG400 | Can be used as a co-solvent or as the primary vehicle. Often mixed with other solvents like DMSO and propylene glycol. | Can cause hypertension and bradycardia, confounding cardiovascular studies.[5] May alter the pharmacokinetics of the active compound by affecting drug-metabolizing enzymes and intestinal permeability.[6][7] | Include a vehicle control group. Carefully monitor cardiovascular parameters if relevant to the study. Consider the potential for altered drug metabolism and absorption in pharmacokinetic analyses. |
| Corn Oil | Used for oral or subcutaneous administration of lipophilic compounds. | Can have pro-inflammatory effects and may alter the gut microbiome.[8][9] Long-term use has been associated with various health effects in animal models.[10][11] | Use a consistent source and batch of corn oil. Include a vehicle control group. Be mindful of potential long-term effects in chronic studies. |
Q3: How do I prepare my vehicle control for a this compound experiment?
The vehicle control should be prepared in the exact same manner as your active treatment solution, but without the addition of this compound. This includes using the same solvents, at the same concentrations, and subjecting the solution to the same preparation steps (e.g., vortexing, sonication, heating). This ensures that any observed effects can be confidently attributed to the inhibitor.
Troubleshooting Guides
Problem 1: I am observing unexpected toxicity or stress in my animal models in both the treatment and vehicle control groups.
-
Possible Cause: The concentration of the vehicle, particularly organic solvents like DMSO, may be too high.
-
Troubleshooting Steps:
-
Review Vehicle Concentration: Ensure the final concentration of DMSO is as low as possible, ideally below 10% for in vivo injections.[1]
-
Evaluate Vehicle Purity: Use high-purity, sterile-filtered vehicle components suitable for animal research.
-
Alternative Vehicles: Consider testing alternative, less toxic vehicles. This may require solubility testing of this compound in different solvents.
-
Problem 2: The therapeutic effect of this compound is less than expected, or the results are highly variable.
-
Possible Cause: The vehicle may be interacting with this compound, affecting its solubility, stability, or bioavailability.
-
Troubleshooting Steps:
-
Assess Compound Solubility: Visually inspect your formulation for any precipitation of this compound. Consider performing solubility tests of this compound in your chosen vehicle.
-
Pharmacokinetic Analysis: If feasible, conduct a pilot pharmacokinetic study to determine the concentration of this compound in the plasma of treated animals over time. This can reveal issues with absorption or rapid clearance that may be vehicle-dependent.
-
Formulation Optimization: Experiment with different vehicle compositions. For example, the addition of surfactants or co-solvents can sometimes improve the solubility and bioavailability of poorly soluble compounds.
-
Experimental Protocols
Protocol 1: General Procedure for Vehicle Formulation and Administration (in vivo)
This protocol provides a general guideline. The specific percentages of co-solvents should be optimized based on the solubility of this compound and preliminary toxicity studies.
-
Solubilization of this compound:
-
If using DMSO as a co-solvent, dissolve this compound in 100% DMSO to create a stock solution.
-
For the final formulation, dilute the stock solution in a suitable carrier such as sterile saline or PBS to achieve the desired final concentration of this compound and a final DMSO concentration of less than 10%.
-
-
Preparation of Vehicle Control:
-
Prepare a solution with the same final concentration of DMSO (or other solvents) in the same carrier (saline or PBS) but without this compound.
-
-
Administration:
-
Administer the this compound formulation and the vehicle control to the respective animal groups using the same route, volume, and frequency.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts related to vehicle controls and the mechanism of PAD4.
Caption: Logical workflow for a controlled experiment.
Caption: Simplified PAD4 signaling pathway.
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Impact of Pharmaceutical Excipient PEG400 on the Pharmacokinetics of Mycophenolic Acid Through In Vitro and In Vivo Experiments [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Differential Toxicological Outcome of Corn Oil Exposure in Rats and Mice as Assessed by Microbial Composition, Epithelial Permeability, and Ileal Mucosa-Associated Immune Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving the In Vivo Efficacy of PAD4 Inhibitors
Disclaimer: The following technical support guide has been developed based on publicly available information for well-characterized PAD4 inhibitors, such as GSK199 and Cl-amidine. As of our latest update, specific data for a compound designated "Pad4-IN-3" is not available in the public domain. Researchers using "this compound" should consider this guide as a general framework and adapt the recommendations based on their own experimental observations and the specific physicochemical properties of their compound.
This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo studies with PAD4 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PAD4 inhibitors?
A1: Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues on proteins to citrulline.[1][2][3] This post-translational modification, known as citrullination or deimination, can alter the structure and function of proteins. PAD4 is particularly known for its role in the nucleus, where it citrullinates histones, leading to chromatin decondensation.[2][4] This process is a critical step in the formation of Neutrophil Extracellular Traps (NETs), which are web-like structures of DNA, histones, and granular proteins released by neutrophils to trap and kill pathogens.[4][5] However, excessive NET formation is implicated in the pathology of various autoimmune and inflammatory diseases, as well as cancer.[5][6] PAD4 inhibitors block the catalytic activity of the PAD4 enzyme, thereby reducing protein citrullination and subsequent NET formation.[3]
Q2: What are the potential therapeutic applications of PAD4 inhibitors?
A2: Due to their role in inhibiting NETosis and inflammation, PAD4 inhibitors are being investigated for a wide range of diseases, including:
-
Autoimmune Diseases: Rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and vasculitis.[6][7]
-
Inflammatory Conditions: Ulcerative colitis and inflammatory bowel disease.[1]
-
Cancer: PAD4 is overexpressed in several cancers, and its inhibition may reduce tumor growth and metastasis.[1][5]
-
Thrombosis: NETs are known to contribute to thrombus formation, and PAD4 inhibitors may have anti-thrombotic effects.
Q3: How should I formulate a PAD4 inhibitor for in vivo administration?
A3: The formulation will depend on the specific physicochemical properties of the inhibitor (e.g., solubility, stability). For preclinical studies, inhibitors are often dissolved in a vehicle such as:
-
A mixture of DMSO and PEG (polyethylene glycol)
-
Carboxymethylcellulose (CMC) solutions
-
Saline with a co-solvent like Tween 80
It is crucial to perform vehicle-controlled studies to ensure that the vehicle itself does not have any biological effects. Solubility and stability of the inhibitor in the chosen vehicle should be thoroughly tested before starting in vivo experiments.
Q4: What are the common routes of administration for PAD4 inhibitors in animal models?
A4: The route of administration will depend on the experimental model and the desired pharmacokinetic profile. Common routes include:
-
Intraperitoneal (i.p.) injection: Often used for systemic delivery in rodent models.
-
Oral gavage (p.o.): To assess oral bioavailability.
-
Intravenous (i.v.) injection: For direct systemic administration and pharmacokinetic studies.
-
Subcutaneous (s.c.) injection: For sustained release.
Q5: What are potential off-target effects and toxicity concerns with PAD4 inhibitors?
A5: While newer PAD4 inhibitors are designed for high selectivity, potential off-target effects should be considered. These can include inhibition of other PAD isozymes (PAD1, PAD2, PAD3, and PAD6) which have distinct physiological roles.[8] Toxicity can arise from the compound itself or its metabolites. It is essential to conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) and to monitor for signs of toxicity, such as weight loss, changes in behavior, or organ damage (histopathology). Some pan-PAD inhibitors have shown cytotoxicity at higher concentrations.[1][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low In Vivo Efficacy | Poor bioavailability | - Optimize the formulation to improve solubility. - Consider a different route of administration (e.g., i.v. instead of p.o.). - Perform pharmacokinetic studies to determine the inhibitor's concentration in plasma and target tissues over time. |
| Rapid metabolism | - Analyze plasma and tissue samples for metabolites. - Consider co-administration with an inhibitor of relevant metabolic enzymes (use with caution and appropriate controls). | |
| Insufficient target engagement | - Measure the levels of citrullinated proteins (e.g., citrullinated histone H3) in target tissues or circulating cells as a pharmacodynamic biomarker. - Increase the dose or dosing frequency based on pharmacokinetic and pharmacodynamic data. | |
| Inconsistent Results | Instability of the compound | - Assess the stability of the inhibitor in the dosing formulation over time and under storage conditions. - Prepare fresh dosing solutions for each experiment. |
| Variability in animal model | - Ensure consistency in animal age, sex, and genetic background. - Standardize the disease induction and scoring methods. - Increase the number of animals per group to achieve statistical power. | |
| Improper dosing technique | - Ensure accurate and consistent administration of the inhibitor. - For oral gavage, confirm proper placement of the gavage needle. | |
| Observed Toxicity | Off-target effects | - Test the selectivity of the inhibitor against other PAD isozymes and a panel of other relevant enzymes or receptors. |
| Vehicle toxicity | - Run a vehicle-only control group to assess the effects of the formulation components. | |
| Compound-intrinsic toxicity | - Reduce the dose and/or dosing frequency. - Monitor for clinical signs of toxicity and perform histopathological analysis of major organs. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Collagen-Induced Arthritis (CIA) Mouse Model
This protocol is based on studies using the PAD4 inhibitor GSK199.[10]
-
Animal Model: DBA/1J mice (male, 8-10 weeks old).
-
Induction of CIA:
-
Day 0: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.
-
Day 21: Boost with an intradermal injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment:
-
Begin daily dosing with the PAD4 inhibitor (e.g., via oral gavage) on the day of the initial immunization (Day 0) and continue throughout the study.
-
Include a vehicle control group.
-
-
Efficacy Assessment:
-
Monitor mice daily for clinical signs of arthritis (paw swelling, erythema, and joint stiffness) and score on a standardized scale.
-
Measure paw thickness using a caliper.
-
At the end of the study, collect paws for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Collect blood for analysis of inflammatory cytokines and anti-collagen antibodies.
-
-
Pharmacodynamic Assessment:
-
Isolate neutrophils from the blood or peritoneal lavage and measure levels of citrullinated histone H3 by Western blot or ELISA to confirm target engagement.
-
Protocol 2: Assessment of PAD4 Inhibitor Solubility
This protocol is a general guideline for determining the aqueous solubility of a small molecule inhibitor.[11]
-
Materials:
-
PAD4 inhibitor
-
Phosphate-buffered saline (PBS), pH 7.4
-
Buffers with varying pH values (e.g., pH 1.2, 4.5, 6.8)[11]
-
Shaker or rotator at a controlled temperature (e.g., 37°C)
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system
-
-
Procedure:
-
Add an excess amount of the PAD4 inhibitor to a known volume of buffer in a vial.
-
Incubate the vials on a shaker at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved inhibitor in the supernatant using a validated HPLC method with a standard curve.
-
Perform the experiment in triplicate.
-
Visualizations
Signaling Pathway of PAD4 and NETosis
Caption: Signaling pathway of PAD4-mediated histone citrullination and NETosis, and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A generalized experimental workflow for assessing the in vivo efficacy of a PAD4 inhibitor in a mouse model of arthritis.
Troubleshooting Logic for Low In Vivo Efficacy
Caption: A decision tree for troubleshooting low in vivo efficacy of a PAD4 inhibitor.
References
- 1. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein arginine deiminase 4 (PAD4): current understanding and future therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidylarginine deiminases 4 as a promising target in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myeloid-Specific Deletion of Peptidylarginine Deiminase 4 Mitigates Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New structural scaffolds to enhance the metabolic stability of arginine-derived PAD4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. who.int [who.int]
Technical Support Center: Troubleshooting Pad4-IN-3 and Other PAD4 Inhibitors
Welcome to the technical support center for PAD4 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and answer frequently asked questions regarding the use of PAD4 inhibitors, such as Pad4-IN-3, in experimental settings. While direct data for "this compound" is not widely available, this guide draws upon extensive research on other well-characterized PAD4 inhibitors to provide robust troubleshooting strategies and detailed protocols.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments with this compound or similar PAD4 inhibitors.
Question: Why am I observing inconsistent or no inhibition of PAD4 activity in my in vitro assay?
Answer:
Inconsistent results in in vitro PAD4 activity assays can stem from several factors related to the enzyme, the inhibitor, or the assay conditions.
-
Enzyme Activity:
-
Calcium Dependence: PAD4 activity is critically dependent on calcium ions (Ca²⁺). Low or inconsistent Ca²⁺ concentrations will lead to variable enzyme activity. Ensure your assay buffer is supplemented with an optimal concentration of Ca²⁺, typically in the millimolar range for in vitro assays.[1]
-
Enzyme Stability and Dimerization: PAD4 functions as a homodimer, and its stability can be influenced by storage conditions and buffer composition.[2] Ensure the recombinant PAD4 is properly stored and handled to maintain its activity. Repeated freeze-thaw cycles should be avoided.
-
Autocitrullination: PAD4 can undergo autocitrullination, which some studies suggest might modulate its interactions with other proteins, although its effect on enzymatic activity is debated.[1][3] The age and handling of the enzyme could potentially influence its modification state.
-
-
Inhibitor Properties:
-
Solubility: Poor solubility of the PAD4 inhibitor in your assay buffer can lead to a lower effective concentration. Ensure this compound is fully dissolved. It may be necessary to first dissolve it in an organic solvent like DMSO and then dilute it into the aqueous assay buffer. Be mindful of the final DMSO concentration, as high concentrations can inhibit enzyme activity.
-
Stability: The stability of the inhibitor under your specific experimental conditions (e.g., pH, temperature, light exposure) should be considered. Degradation of the compound will lead to reduced efficacy.
-
-
Assay Conditions:
-
Substrate Concentration: If the substrate concentration is too high, it can compete with the inhibitor, making the inhibitor appear less potent. Determine the Michaelis constant (Km) for your substrate and use a concentration around the Km value for inhibition assays.
-
Incubation Times: Ensure that the pre-incubation time of the enzyme with the inhibitor is sufficient to allow for binding before adding the substrate, especially for irreversible or slow-binding inhibitors.
-
Troubleshooting Workflow for Inconsistent In Vitro Inhibition
Caption: A flowchart for troubleshooting inconsistent in vitro PAD4 inhibition.
Question: My this compound is not showing any effect in my cell-based assay. What could be the problem?
Answer:
A lack of efficacy in a cell-based assay can be due to several factors that are not present in a simplified in vitro system.
-
Cell Permeability: The inhibitor may have poor cell membrane permeability. The chemical properties of this compound will determine its ability to enter the cell and reach its target, which is primarily in the nucleus and cytoplasm.[4]
-
Cellular Metabolism and Efflux: The compound may be rapidly metabolized by the cells into an inactive form or actively transported out of the cell by efflux pumps.
-
Off-Target Effects and Cytotoxicity: At the concentrations used, the inhibitor might be causing cellular stress or toxicity that masks the specific effect of PAD4 inhibition.[5] It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line.
-
PAD4 Expression and Activity in Your Cell Line: The target cell line must express sufficient levels of PAD4. Furthermore, the enzyme needs to be active. In some cell lines, PAD4 expression or activity might be low under basal conditions and may require stimulation (e.g., with ionomycin, PMA, or LPS) to induce citrullination.[6]
-
Experimental Readout: The chosen readout for PAD4 activity (e.g., histone H3 citrullination) might not be optimal for your cell type or stimulus.
Troubleshooting Workflow for Ineffective Cellular Activity
Caption: A flowchart for troubleshooting lack of effect in cell-based PAD4 inhibitor assays.
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action of PAD4 inhibitors?
Answer:
Protein Arginine Deiminase 4 (PAD4) is an enzyme that converts arginine residues on proteins to citrulline in a calcium-dependent manner.[7] This post-translational modification, known as citrullination or deimination, can alter the structure and function of proteins.[7] PAD4 plays a significant role in gene regulation through histone citrullination and is a key enzyme in the formation of Neutrophil Extracellular Traps (NETs), a process implicated in various inflammatory and autoimmune diseases.[8][9]
PAD4 inhibitors work by binding to the enzyme and blocking its catalytic activity, thus preventing the conversion of arginine to citrulline.[7] These inhibitors can be reversible or irreversible and can have varying degrees of selectivity for PAD4 over other PAD isoforms.
PAD4 Signaling Pathway
Caption: The signaling pathway of PAD4 activation and its inhibition by this compound.
Question: How should I properly dissolve and store this compound?
Answer:
Proper handling of your PAD4 inhibitor is crucial for obtaining reliable results.
-
Dissolving: Most small molecule inhibitors are soluble in organic solvents such as DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. For your experiments, dilute this stock solution into your aqueous buffer or cell culture medium to the desired final concentration. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Storage: Store the solid compound and the stock solution at -20°C or -80°C, protected from light and moisture. Aliquoting the stock solution into smaller volumes for single use is recommended to avoid repeated freeze-thaw cycles.
Question: What are some common off-target effects of PAD4 inhibitors?
Answer:
While some PAD4 inhibitors are highly selective, others can have off-target effects.
-
Isoform Specificity: Some inhibitors may also inhibit other PAD isoforms (e.g., PAD2), which can be a concern depending on the biological question being addressed.[5]
-
Cytotoxicity: As mentioned earlier, some PAD4 inhibitors can be cytotoxic at higher concentrations.[5] It is essential to determine the therapeutic window for your specific inhibitor and cell line.
-
Other Targets: Depending on the chemical scaffold, an inhibitor could potentially interact with other enzymes or receptors. Reviewing the literature for the specific inhibitor or performing broader profiling assays can provide insights into potential off-target activities.
Experimental Protocols
Protocol for In Vitro PAD4 Activity Assay (Colorimetric)
This protocol is a general guideline for measuring PAD4 activity and its inhibition in vitro.
-
Reagents:
-
Recombinant human PAD4
-
This compound or other PAD4 inhibitor
-
Assay Buffer: 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 8.0
-
Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)
-
Calcium Chloride (CaCl₂)
-
Quench/Detection Buffer
-
-
Procedure:
-
Prepare a reaction mixture containing Assay Buffer and the desired concentration of CaCl₂ (e.g., 200 µM).[10]
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of a 384-well plate.
-
Add recombinant PAD4 to the wells and pre-incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the BAEE substrate (e.g., 1 mM final concentration).[10]
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and develop the signal by adding the Quench/Detection Buffer.
-
Read the fluorescence or absorbance according to the assay kit manufacturer's instructions.
-
Protocol for Assessing In-Cell Target Engagement (Western Blot for Histone Citrullination)
This protocol outlines a method to determine if your PAD4 inhibitor is engaging its target within a cellular context.
-
Cell Culture and Treatment:
-
Plate your cells of interest (e.g., HL-60 or neutrophils) at an appropriate density.
-
Pre-treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with a known PAD4 activator (e.g., calcium ionophore A23187 or PMA) to induce histone citrullination.
-
Incubate for the optimal time to induce a robust citrullination signal.
-
-
Histone Extraction and Western Blot:
-
Harvest the cells and perform histone extraction using a suitable kit or protocol.
-
Quantify the protein concentration of the histone extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for citrullinated histone H3 (e.g., anti-CitH3).
-
Probe with a primary antibody for total histone H3 as a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Analysis:
-
Quantify the band intensities for citrullinated H3 and total H3. A decrease in the ratio of citrullinated H3 to total H3 in the inhibitor-treated samples compared to the vehicle control indicates successful target engagement.
-
Quantitative Data Summary
The following table summarizes typical concentration ranges for various PAD4 inhibitors found in the literature. Note that optimal concentrations for this compound will need to be determined empirically.
| Inhibitor | Type | Typical In Vitro IC₅₀ | Typical Cellular Concentration | Reference |
| GSK199 | Reversible, PAD4-selective | ~250 nM | 1-20 µM | [5] |
| Cl-amidine | Irreversible, Pan-PAD | ~1.9-22 µM | 10-200 µM | [11] |
| BB-Cl-amidine | Irreversible, Pan-PAD | ~20 µM (for inhibition) | >1 µM (can be cytotoxic) | [5] |
| Chlortetracycline | Reversible, Mixed | ~100 µM | Not widely reported | [12] |
Disclaimer: This technical support guide provides general advice based on available scientific literature. Researchers should always optimize protocols for their specific experimental systems and consult the manufacturer's data sheet for any specific compound information.
References
- 1. Autodeimination of Protein Arginine Deiminase 4 alters protein-protein interactions but not activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein arginine deiminase 4 (PAD4): current understanding and future therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 6. The Development and Use of Clickable Activity Based Protein Profiling Agents for Protein Arginine Deiminase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. Profiling Protein Arginine Deiminase 4 (PAD4): A novel screen to identify PAD4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Pad4-IN-3
This technical support center provides best practices for storing and handling Pad4-IN-3, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound (also known as compound 4B) is a PAD4 inhibitor with antitumor activity observed both in vitro and in vivo.[1] It has been utilized in research, for example, by being covalently linked to RGD sequence peptide-modified chitosan to create an enhanced oxidative stress-responsive nano-agent. This nano-agent is designed to actively target tumors, inhibit PAD4 activity, block the formation of neutrophil extracellular traps (NETs), and improve the tumor immune microenvironment.[1]
2. What are the primary targets of this compound?
This compound is an inhibitor of Peptidylarginine Deiminase 4 (PAD4).[1] Some related compounds, such as PAD-IN-3 (Compound 16), are potent dual inhibitors of both PAD4 and PAD1.[2][3][4][5]
3. What is the mechanism of action of this compound?
As a PAD4 inhibitor, this compound blocks the enzymatic activity of PAD4. PAD enzymes catalyze the conversion of arginine residues in proteins to citrulline.[6][7] This post-translational modification can alter protein structure and function, and is implicated in various physiological and pathological processes, including gene regulation, apoptosis, and the formation of neutrophil extracellular traps (NETs).[8][9] By inhibiting PAD4, this compound can prevent these downstream effects. For instance, it has been shown to block the formation of NETs.[1]
Storage and Handling
4. How should this compound be stored?
For optimal stability, it is recommended to store this compound as a solid powder at -20°C for up to 3 years. If in solution, it can be stored at -80°C for up to 6 months and at -20°C for up to 1 month. To ensure the integrity of the compound, follow the storage conditions provided in the Certificate of Analysis.
5. What are the best practices for handling this compound?
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and eye protection when handling this compound to avoid contact with skin and eyes.[10]
-
Ventilation: Use the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[10]
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11]
6. How do I prepare stock solutions of this compound?
For in vitro experiments, this compound can be dissolved in DMSO. For example, to prepare a stock solution for in vivo use, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to achieve a soluble solution.[12] Another option for in vivo preparations is a solution of 10% DMSO and 90% (20% SBE-β-CD in saline).[12] Always refer to the solubility information on the product datasheet for the most accurate guidance.
Quantitative Data Summary: Solubility and Storage
| Parameter | Recommendation |
| Storage Temperature (Solid) | -20°C |
| Storage Temperature (Solution) | -80°C (up to 6 months), -20°C (up to 1 month) |
| Recommended Solvents | DMSO for in vitro use. For in vivo use, formulations such as 10% DMSO in PEG300/Tween-80/saline or 10% DMSO in SBE-β-CD/saline are suggested.[12] |
Troubleshooting Guide
7. I am seeing low or no activity of this compound in my cell-based assay. What could be the issue?
-
Improper Storage: Ensure that the compound has been stored correctly as per the recommendations to prevent degradation.
-
Incorrect Concentration: Verify the calculations for your dilutions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.
-
Cell Permeability: While many small molecules are cell-permeable, issues with uptake can occur. If you suspect this, you can try to find literature on the permeability of similar compounds or perform uptake assays.
-
Assay Conditions: The presence of high serum concentrations in your cell culture media might affect the availability of the inhibitor. Consider reducing the serum percentage if your experimental design allows.
8. My this compound solution appears cloudy or has precipitated. What should I do?
-
Solubility Issues: The compound may have precipitated out of solution. Try to gently warm the solution and vortex to redissolve. If precipitation persists, the concentration may be too high for the chosen solvent. Prepare a fresh, lower-concentration solution.
-
Solvent Quality: Ensure you are using high-quality, anhydrous solvents, as moisture can sometimes cause precipitation.
9. I am observing unexpected off-target effects in my experiment. How can I address this?
-
Inhibitor Concentration: High concentrations of small molecule inhibitors can lead to off-target effects. Use the lowest effective concentration possible.
-
Control Experiments: Include appropriate controls in your experiments. This could involve using a structurally related but inactive compound, or testing the effect of the inhibitor in a cell line that does not express the target protein (if available).
-
Selectivity: While this compound is a PAD4 inhibitor, some related compounds show activity against other PAD isoforms like PAD1.[2][3][4][5] Consider the expression profile of PAD isoforms in your experimental system and whether inhibition of other PADs could contribute to the observed phenotype.
Experimental Protocols & Signaling Pathways
10. Can you provide a general protocol for an in vitro PAD4 inhibition assay?
A common method to measure PAD4 activity is a colorimetric assay that detects the ammonia released during the citrullination reaction. Here is a general protocol adapted from commercially available kits:
-
Prepare Assay Buffer: A typical buffer is 50 mM Borate, pH 8.0, containing 5 mM DTT and 10 mM CaCl₂.
-
Inhibitor Pre-incubation: Pre-incubate recombinant human PAD4 with various concentrations of this compound (or DMSO as a vehicle control) in the assay buffer for 10 minutes at room temperature.
-
Initiate Reaction: Start the reaction by adding the substrate, N-α-benzoyl-L-arginine ethyl ester (BAEE), at a final concentration of 250 µM.
-
Incubate: Allow the reaction to proceed for 1 hour at room temperature.
-
Detect Ammonia: Use a coupled enzyme reaction with glutamate dehydrogenase (GDH) to detect the ammonia produced. The conversion of NADH to NAD⁺ by GDH can be monitored by the decrease in absorbance at 340 nm.[13]
Experimental Workflow: In Vitro PAD4 Inhibition Assay
Caption: Workflow for an in vitro PAD4 inhibition assay.
11. What signaling pathways are affected by this compound?
By inhibiting PAD1 and PAD4, this compound can influence several critical signaling pathways implicated in cancer and autoimmune diseases.
-
NETosis Pathway: PAD4 is a key enzyme in the formation of Neutrophil Extracellular Traps (NETs), a process called NETosis. PAD4 citrullinates histones, leading to chromatin decondensation, which is a crucial step in the release of NETs.[14][15] Inhibition of PAD4 by this compound directly blocks this process.[1]
Signaling Pathway: PAD4 in NETosis
Caption: Inhibition of PAD4-mediated NETosis by this compound.
-
Cancer-Related Pathways: PAD4 has been shown to act as a corepressor of the tumor suppressor p53.[16] It can also regulate the mTORC1 signaling pathway.[8] Furthermore, PAD4 can switch the function of the transcription factor E2F-1 from promoting cell proliferation to promoting inflammation.[17] By inhibiting PAD4, this compound may restore the tumor-suppressive functions of these pathways. PAD4 has also been implicated in activating the TGF-β signaling pathway, which can induce epithelial-to-mesenchymal transition (EMT) in breast cancer cells.[1]
Logical Relationship: PAD4 in Cancer Signaling
Caption: this compound inhibits multiple cancer-related pathways.
References
- 1. Dysregulation of PAD4-mediated citrullination of nuclear GSK3β activates TGF-β signaling and induces epithelial-to-mesenchymal transition in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PAD4 inhibitor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biozol.de [biozol.de]
- 6. Synthesis and Biological Evaluation of an Indazole-Based Selective Protein Arginine Deiminase 4 (PAD4) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Synthesis and Biological Evaluation of an Indazole-Based Selective Protein Arginine Deiminase 4 (PAD4) Inhibitor [escholarship.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Inhibiting peptidylarginine deiminases (PAD1-4) by targeting a Ca2+ dependent allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Critical Reappraisal of Neutrophil Extracellular Traps and NETosis Mimics Based on Differential Requirements for Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Anticancer Peptidylarginine Deiminase (PAD) Inhibitors Regulate the Autophagy Flux and the Mammalian Target of Rapamycin Complex 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ox.ac.uk [ox.ac.uk]
Validation & Comparative
A Comparative Guide to PAD4 Inhibitors: Benchmarking Pad4-IN-3 Against Key Competitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pad4-IN-3, a novel indazole-based inhibitor of Protein Arginine Deiminase 4 (PAD4), with other widely studied PAD4 inhibitors. The comparative analysis is supported by experimental data on biochemical potency, cellular activity, and in vivo efficacy, offering a valuable resource for researchers in inflammation, autoimmune diseases, and oncology.
Introduction to PAD4 Inhibition
Protein Arginine Deiminase 4 (PAD4) is a critical enzyme in various biological processes, including gene regulation and the formation of neutrophil extracellular traps (NETs).[1] Dysregulation of PAD4 activity is implicated in the pathophysiology of numerous diseases, such as rheumatoid arthritis, lupus, and various cancers.[2][3][4] Consequently, the development of potent and selective PAD4 inhibitors is a significant focus of therapeutic research.[5] This guide focuses on this compound (a potent indazole-based inhibitor, referred to herein as Compound 24), and compares its performance with other notable PAD4 inhibitors like GSK484 and JBI-589.
Signaling Pathway of PAD4 in NETosis
The following diagram illustrates the central role of PAD4 in the process of NETosis, a critical mechanism in the innate immune response that is also implicated in autoimmune and inflammatory diseases.
Caption: PAD4 activation by calcium influx leads to histone citrullination and NET formation.
Biochemical Potency and Selectivity
The inhibitory activity of this compound (Compound 24) and other PAD4 inhibitors was determined using biochemical assays. The half-maximal inhibitory concentration (IC50) and the inactivation constant (k_inact/K_I) are key parameters for evaluating their potency and efficiency.
| Inhibitor | PAD4 IC50 (nM) | Selectivity vs PAD1 | Selectivity vs PAD2 | Selectivity vs PAD3 | Mechanism of Action |
| This compound (Compound 24) | Potent (k_inact/K_I) | >50-fold | >50-fold | >10-fold | Irreversible (Haloacetamidine) |
| GSK484 | 50 (in absence of Ca2+), 250 (in 2mM Ca2+)[6] | High | High | High | Reversible |
| JBI-589 | 122 | >245-fold | >245-fold | >245-fold | Non-covalent |
| Cl-amidine | ~5000 | Pan-PAD inhibitor | Pan-PAD inhibitor | Pan-PAD inhibitor | Irreversible |
Note: The potency of GSK484 is calcium-dependent.[6] this compound (Compound 24) is a highly potent and selective irreversible inhibitor.[2][7]
Cellular Activity: Inhibition of Histone Citrullination
The ability of PAD4 inhibitors to block the citrullination of histones in a cellular context is a crucial measure of their biological activity. This is often assessed in cell lines such as HL-60 granulocytes.
| Inhibitor | Cell Line | Assay | Cellular IC50 (nM) |
| This compound (Compound 24) | HL-60 granulocytes | Inhibition of Histone H4 citrullination | Low micromolar |
| GSK484 | Differentiated HL-60 cells | Inhibition of Histone H3 citrullination | Potent (pIC50 ~5.2)[8] |
| RGT-691 | Differentiated HL-60 cells | Inhibition of Histone H3 citrullination | 22 ± 11 |
In Vivo Efficacy
The therapeutic potential of PAD4 inhibitors is evaluated in various animal models of human diseases.
| Inhibitor | Animal Model | Disease | Key Findings |
| GSK199 (related to GSK484) | Murine collagen-induced arthritis | Rheumatoid Arthritis | Significant reduction in clinical disease scores and joint inflammation.[9][10][11] |
| JBI-589 | Murine tumor models | Cancer | Reduced primary tumor growth and lung metastases.[12] |
Experimental Protocols
Biochemical PAD4 Inhibition Assay (k_inact/K_I Determination)
Objective: To determine the potency of irreversible inhibitors.
Workflow:
Caption: Workflow for determining biochemical potency of PAD4 inhibitors.
Methodology:
-
Recombinant human PAD4 is incubated with varying concentrations of the inhibitor at 37°C in an assay buffer (e.g., 100 mM Tris, pH 7.5, 10 mM CaCl2, 0.5 mM DTT).[13]
-
The enzymatic reaction is initiated by the addition of a substrate, such as N-α-benzoyl-L-arginine ethyl ester (BAEE) or a fluorescently labeled peptide.[12][14]
-
The reaction is allowed to proceed for a specific time and then quenched.
-
The product formation (e.g., ammonia or citrullinated peptide) is quantified using a colorimetric or fluorescent readout.[12]
-
The rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I) are calculated to determine the k_inact/K_I value.
Cellular Histone Citrullination Assay
Objective: To measure the ability of an inhibitor to block PAD4 activity within cells.
Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of an Indazole-Based Selective Protein Arginine Deiminase 4 (PAD4) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and Characterization of a Selective, Orally Bioavailable PAD4 Inhibitor to Target NETs Driven Autoimmune and Inflammatory Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 13. Synthesis and Biological Evaluation of an Indazole-Based Selective Protein Arginine Deiminase 4 (PAD4) Inhibitor [escholarship.org]
- 14. Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PAD4 Inhibitors: Pad4-IN-3 vs. Cl-amidine
For researchers, scientists, and drug development professionals, the selection of a suitable enzyme inhibitor is a critical step in experimental design. This guide provides an objective comparison of two inhibitors of Protein Arginine Deiminase 4 (PAD4): the novel inhibitor Pad4-IN-3 and the well-established pan-PAD inhibitor, Cl-amidine. This comparison is supported by available experimental data to aid in the selection of the appropriate tool for your research needs.
Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline. This post-translational modification, known as citrullination, is implicated in a variety of physiological and pathological processes, including gene regulation, inflammation, and the formation of neutrophil extracellular traps (NETs). Dysregulated PAD4 activity has been linked to several diseases, including rheumatoid arthritis, lupus, and cancer, making it an attractive therapeutic target.
Overview of this compound and Cl-amidine
This compound , also referred to as compound 4B, is a recently developed PAD4 inhibitor with demonstrated anti-tumor activity both in vitro and in vivo. It has been utilized in a chitosan-based nanomedicine delivery system to enhance its therapeutic efficacy against tumors[1].
Cl-amidine is a well-characterized, irreversible pan-PAD inhibitor, meaning it inhibits multiple PAD isoforms, including PAD1, PAD3, and PAD4. It achieves this by covalently modifying a critical cysteine residue in the active site of the enzymes[1][2]. Its broad activity has made it a valuable tool for studying the general roles of PAD enzymes in various disease models, such as colitis and sepsis[2][3].
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and Cl-amidine, primarily focusing on their inhibitory potency against PAD isoforms.
| Inhibitor | Target(s) | IC50 (PAD4) | IC50 (PAD1) | IC50 (PAD3) | Mechanism of Action | Reference(s) |
| This compound (Compound 4B) | PAD4 | Data not available in cited abstract | Not reported | Not reported | Not specified in abstract | [1] |
| Cl-amidine | Pan-PAD | 5.9 µM | 0.8 µM | 6.2 µM | Irreversible, covalent modification | [1][2][4] |
Note: The specific IC50 value for this compound against PAD4 and its selectivity against other PAD isoforms are not detailed in the currently available abstract. Access to the full publication is required for a complete quantitative comparison.
Mechanism of Action
The fundamental difference between these two inhibitors lies in their selectivity and mechanism.
Cl-amidine acts as an irreversible, pan-PAD inhibitor. This broad specificity can be advantageous when investigating the overall effect of PAD inhibition in a biological system. However, it can also be a limitation when trying to dissect the specific role of PAD4.
This compound is presented as a PAD4 inhibitor. While its detailed mechanism and selectivity are not fully elucidated in the available abstract, its development from a previous potent PAD4 inhibitor, YW3-56, suggests a more targeted approach towards PAD4[1]. Understanding its reversibility and selectivity is crucial for its application in research.
Signaling Pathway and Experimental Workflow
To visualize the context of these inhibitors, the following diagrams illustrate the PAD4 signaling pathway, the inhibitors' mechanisms, and a typical experimental workflow for their comparison.
Caption: Simplified PAD4 signaling pathway.
Caption: Mechanisms of Cl-amidine and this compound.
Caption: Experimental workflow for inhibitor comparison.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for key experiments used to characterize PAD4 inhibitors.
Biochemical PAD4 Activity Assay (Ammonia Release Method)
This assay measures the enzymatic activity of PAD4 by detecting the ammonia released during the conversion of arginine to citrulline.
-
Reagents and Materials:
-
Recombinant human PAD4 enzyme.
-
PAD Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 10 mM CaCl₂, 1 mM DTT).
-
Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE).
-
Ammonia detection reagent.
-
Test inhibitors (this compound, Cl-amidine) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate.
-
Plate reader capable of measuring fluorescence or absorbance.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
In a 96-well plate, add the PAD Assay Buffer, recombinant PAD4 enzyme, and the test inhibitor or vehicle control.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the BAEE substrate.
-
Incubate for a defined period (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction using a stop solution (e.g., EDTA to chelate calcium).
-
Add the ammonia detection reagent and incubate as per the manufacturer's instructions.
-
Measure the signal (fluorescence or absorbance) using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
-
Western Blot for Histone H3 Citrullination in Cells
This method assesses the ability of an inhibitor to block PAD4-mediated histone citrullination within a cellular context.
-
Reagents and Materials:
-
Cell line expressing PAD4 (e.g., HL-60 cells differentiated into granulocytes).
-
Cell culture medium and supplements.
-
PAD4 activator (e.g., calcium ionophore A23187).
-
Test inhibitors (this compound, Cl-amidine).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibodies: anti-citrullinated Histone H3 (CitH3), anti-total Histone H3 (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Culture and differentiate HL-60 cells as required.
-
Pre-treat the cells with various concentrations of the test inhibitors or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with a PAD4 activator (e.g., A23187) to induce histone citrullination.
-
Harvest and lyse the cells to extract total protein.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against CitH3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 to confirm equal loading.
-
Quantify the band intensities to determine the extent of inhibition.
-
Conclusion
Both this compound and Cl-amidine are valuable tools for investigating the role of PAD4. The choice between them will largely depend on the specific research question.
-
Cl-amidine is a suitable choice for initial studies aiming to understand the broad consequences of inhibiting citrullination by multiple PAD enzymes. Its well-documented pan-inhibitory profile provides a clear context for interpreting results.
-
This compound represents a potentially more targeted approach for dissecting the specific functions of PAD4. For researchers interested in the distinct roles of PAD4 in disease, particularly in oncology, this inhibitor holds promise. However, a thorough characterization of its selectivity and mechanism of action is necessary for a complete understanding of its experimental effects.
For a definitive comparison and informed decision, it is highly recommended to consult the full research article detailing the characterization of this compound. This will provide the necessary quantitative data and detailed protocols to fully evaluate its suitability for your specific research needs.
References
- 1. Chitosan nanomedicine containing RGD peptide and PAD4 inhibitor based on phenyl boronate coupling inhibition of primary tumor growth and lung metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of PAD4 Inhibitors on Neutrophil Extracellular Trap (NET) Formation
This guide provides a comprehensive comparison of the performance of various Protein Arginine Deiminase 4 (PAD4) inhibitors in the context of Neutrophil Extracellular Trap (NET) formation. While this document addresses the topic of "Pad4-IN-3," publicly available scientific literature extensively details the actions of several other potent and selective PAD4 inhibitors. This guide will focus on these well-characterized compounds—GSK484, BMS-P5, and Cl-amidine—as exemplary models for validating the therapeutic targeting of PAD4 in diseases associated with excessive NET formation.[1][2][3] The information presented is intended for researchers, scientists, and drug development professionals.
Peptidylarginine deiminase 4 (PAD4) is a critical enzyme in the process of NETosis, a unique form of neutrophil cell death characterized by the release of web-like structures composed of decondensed chromatin, histones, and granular proteins.[4][5] PAD4 catalyzes the citrullination of arginine residues on histones, a post-translational modification that leads to chromatin decondensation, a prerequisite for NET formation.[6][7] Consequently, inhibiting PAD4 is a promising therapeutic strategy for a variety of diseases where excessive NET formation is pathogenic, including autoimmune disorders, thrombosis, and cancer.[1][8]
Comparative Performance of PAD4 Inhibitors
The following tables summarize the quantitative data on the biochemical potency and cellular activity of selected PAD4 inhibitors.
Table 1: Biochemical Potency of PAD4 Inhibitors
| Compound | Target(s) | IC50 (nM) | Mechanism of Action | Selectivity | Reference |
| GSK484 | PAD4 | ~250 (in the presence of 2mM Ca2+) | Reversible | Selective for PAD4 | [1] |
| BMS-P5 | PAD4 | 98 | Reversible, Orally Active | Selective for PAD4 over PAD1, PAD2, and PAD3 | [9] |
| Cl-amidine | Pan-PAD inhibitor | Broad | Irreversible | Non-selective | [3][10] |
Table 2: Cellular Activity of PAD4 Inhibitors in NET Formation Assays
| Compound | Cell Type | Stimulus | Effect on Histone Citrullination | Effect on NET Formation | Reference |
| GSK484 | Mouse and Human Neutrophils | Ionomycin | Dramatic diminishment | Dose-dependent reduction | [1] |
| BMS-P5 | Mouse and Human Neutrophils | Multiple Myeloma cells, Calcium Ionophore | Significant reduction | Significant reduction | [2][11] |
| Cl-amidine | Rat and Mouse Neutrophils | Lipopolysaccharide (LPS), PMA | Significant inhibition | Significant inhibition | [3][12] |
Signaling Pathway of PAD4-Mediated NETosis
The following diagram illustrates the central role of PAD4 in the signaling cascade leading to NET formation and the point of intervention for PAD4 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of PAD4 inhibitors. Below are protocols for key experiments.
This protocol is adapted from methodologies described in studies on NET formation.[13][14]
-
Neutrophil Isolation: Isolate neutrophils from fresh peripheral blood of healthy donors using density gradient centrifugation (e.g., PolymorphoPrep™).[15] Resuspend the isolated neutrophils in RPMI 1640 medium.
-
Cell Seeding: Seed the neutrophils (e.g., 2 x 10^5 cells/well) onto poly-L-lysine coated coverslips in a 24-well plate and allow them to adhere for 1 hour at 37°C.
-
Inhibitor Pre-treatment: Pre-incubate the adherent neutrophils with the PAD4 inhibitor (e.g., GSK484, BMS-P5) at various concentrations for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).
-
NET Induction: Stimulate the neutrophils with a NET-inducing agent such as Phorbol 12-myristate 13-acetate (PMA; 100 ng/mL) or ionomycin (5 µM) for 3-4 hours at 37°C.[13] Include an unstimulated control.
-
Fixation and Staining:
-
Carefully remove the medium and fix the cells with 4% paraformaldehyde (PFA) for 15 minutes.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Use antibodies against citrullinated histone H3 (CitH3) and myeloperoxidase (MPO) or neutrophil elastase (NE) to identify NETs.
-
Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the DNA with a DNA dye such as Hoechst 33342 or DAPI.
-
-
Imaging and Quantification:
-
Mount the coverslips onto microscope slides.
-
Visualize the stained cells using a fluorescence microscope.
-
Quantify NETs by counting the number of cells with decondensed, extracellular DNA co-localizing with CitH3 and MPO/NE markers.[16] Express the results as a percentage of total cells.
-
This method provides a high-throughput way to quantify extracellular DNA as a measure of NETosis.[16]
-
Follow steps 1-4 from Protocol 1 in a 96-well black plate.
-
DNA Staining: Add a non-cell-permeable DNA dye (e.g., Sytox Green or Sytox Orange) to each well at a final concentration of 0.25-1 µM.[13][15]
-
Fluorescence Measurement: Incubate for 5-15 minutes at room temperature in the dark. Measure the fluorescence intensity using a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Subtract the background fluorescence from medium-only wells. The fluorescence intensity is proportional to the amount of extracellular DNA.
This protocol is used to directly assess the inhibition of PAD4's enzymatic activity within the cell.
-
Follow steps 1-4 from Protocol 1 using a larger number of cells (e.g., in a 6-well plate).
-
Cell Lysis: After stimulation, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against citrullinated histone H3 (CitH3) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use an antibody against total histone H3 or a loading control like GAPDH or β-actin for normalization.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.
Experimental Workflow for PAD4 Inhibitor Validation
The following diagram outlines a typical workflow for validating the effect of a PAD4 inhibitor on NET formation.
Comparison of Alternative PAD4 Inhibitors
The choice of a PAD4 inhibitor for research or therapeutic development depends on its specific characteristics.
-
GSK484: A reversible and selective PAD4 inhibitor. Its well-defined mechanism and selectivity make it a valuable tool for specifically interrogating the role of PAD4 in NETosis.[1]
-
BMS-P5: A selective and orally active PAD4 inhibitor.[9] Its oral bioavailability makes it a promising candidate for in vivo studies and potential clinical applications.[2][17]
-
Cl-amidine: An irreversible pan-PAD inhibitor.[3] While it effectively blocks NET formation, its lack of selectivity for PAD4 means it may have off-target effects by inhibiting other PAD isoforms.[10] However, it has been widely used as a tool compound to study the general effects of PAD inhibition.[12]
Other alternatives for inhibiting NET formation include targeting upstream signaling molecules like NADPH oxidase or downstream effectors, though these may have broader effects on neutrophil function.[18][19]
Logical Framework for PAD4 Inhibition of NETosis
The following diagram illustrates the logical relationship between the action of PAD4 inhibitors and the prevention of NET formation.
Conclusion
The validation of PAD4 inhibitors on NET formation relies on a combination of biochemical, cellular, and in vivo assays. The data consistently show that selective and potent PAD4 inhibitors like GSK484 and BMS-P5 effectively block histone citrullination and subsequent NET release in response to various stimuli. These compounds represent superior tools for research and more promising candidates for therapeutic development compared to non-selective inhibitors like Cl-amidine. The experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation and validation of novel PAD4 inhibitors. The development of next-generation, orally bioavailable PAD4 inhibitors holds significant promise for the treatment of a wide range of NET-associated diseases.
References
- 1. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel peptidylarginine deiminase 4 (PAD4) inhibitor BMS-P5 blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Neutrophil Extracellular Traps Formation by Cl-Amidine Alleviates Lipopolysaccharide-Induced Endometritis and Uterine Tissue Damage [mdpi.com]
- 4. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. PAD4 mediated histone hypercitrullination induces heterochromatin decondensation and chromatin unfolding to form neutrophil extracellular trap-like structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of PAD4-mediated NET formation by cl-amidine prevents diabetes development in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation [bio-protocol.org]
- 14. A High-throughput Assay to Assess and Quantify Neutrophil Extracellular Trap Formation [jove.com]
- 15. content.protocols.io [content.protocols.io]
- 16. Methods for the Assessment of NET Formation: From Neutrophil Biology to Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor BMS-P5 Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of NETosis for treatment purposes: friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PAD4 Inhibitors: Pad4-IN-3 vs. GSK199
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of Protein Arginine Deiminase 4 (PAD4): Pad4-IN-3 and GSK199. While both compounds target PAD4, an enzyme implicated in various inflammatory diseases and cancers, the extent of their characterization in publicly available literature differs significantly. This document aims to summarize the existing data to aid researchers in selecting the appropriate tool compound for their studies.
Overview and Mechanism of Action
Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, a post-translational modification known as citrullination or deimination. This process is crucial in the formation of neutrophil extracellular traps (NETs), a defense mechanism against pathogens that, when dysregulated, contributes to the pathophysiology of autoimmune diseases like rheumatoid arthritis and various cancers.[1]
GSK199 is a potent, selective, and reversible inhibitor of PAD4.[1][2] It functions through a novel mechanism by preferentially binding to the calcium-free, inactive conformation of the enzyme, thereby preventing its activation.[3] This mode of action has been well-characterized through biochemical assays and crystallography.[3]
This compound , also referred to as compound 4B in some literature, is a PAD4 inhibitor with demonstrated anti-tumor activity both in vitro and in vivo.[4][5] It has been described as a dual inhibitor of PAD4 and PAD1.[6] The detailed mechanism of its interaction with PAD4 (e.g., reversible vs. irreversible, binding to a specific enzyme conformation) is not as extensively documented in the public domain as that of GSK199.
Quantitative Efficacy and Selectivity
The following table summarizes the available quantitative data for this compound and GSK199. It is important to note that the assay conditions for the reported IC50 values may differ, warranting caution in direct comparisons.
| Parameter | This compound | GSK199 | Source |
| Target(s) | PAD4, PAD1 | PAD4 | [1][6] |
| PAD4 IC50 | 0.204 µM (204 nM) | 200 nM (in the absence of calcium) | [6][7] |
| PAD1 IC50 | 0.273 µM (273 nM) | Selective over PAD1 | [6][8] |
| Selectivity | Dual inhibitor of PAD4 and PAD1. | Selective for PAD4 over PAD1, PAD2, and PAD3. | [6][8] |
| Mechanism | Not specified in available literature. | Reversible, binds to inactive PAD4. | [1][3] |
| Cellular Activity | Inhibits NET formation and shows anti-tumor activity. | Prevents histone H3 citrullination and NET formation. | [5][8] |
Signaling Pathway and Experimental Workflows
To visualize the context in which these inhibitors function and how they can be evaluated, the following diagrams are provided.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation and comparison of enzyme inhibitors. Below are generalized methodologies for key experiments cited in the evaluation of PAD4 inhibitors. These protocols can be adapted for the characterization of compounds like this compound.
In Vitro PAD4 Enzymatic Assay (Ammonia Release Assay)
This assay quantifies PAD4 activity by measuring the release of ammonia during the conversion of a substrate like benzoyl-L-arginine ethyl ester (BAEE).
Methodology:
-
Reagents and Buffers:
-
Assay Buffer: 100 mM HEPES (pH 7.6), 50 mM NaCl, 0.5 mM TCEP.
-
Enzyme: Recombinant human PAD4.
-
Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE).
-
Calcium Chloride (CaCl₂): 10 mM.
-
Ammonia Detection Reagent Kit.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, CaCl₂, and the inhibitor (e.g., GSK199 or this compound) at various concentrations.
-
Add recombinant PAD4 enzyme to the mixture and incubate briefly.
-
Initiate the reaction by adding the BAEE substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction and measure the amount of ammonia produced using a commercial ammonia detection kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Histone Citrullination Assay (Western Blot)
This assay assesses the ability of an inhibitor to block PAD4-mediated histone citrullination within a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture human neutrophils or a suitable cell line (e.g., HL-60 differentiated into neutrophil-like cells).
-
Pre-incubate the cells with the PAD4 inhibitor (e.g., GSK199 or this compound) at various concentrations for a specified time (e.g., 1 hour).
-
Stimulate the cells with a calcium ionophore (e.g., ionomycin) to induce PAD4 activation and histone citrullination.
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells and extract total protein.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for citrullinated histone H3 (CitH3).
-
Use an antibody against total histone H3 as a loading control.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the extent of inhibition of histone citrullination.
-
NET Formation Assay (Fluorescence Microscopy)
This assay visualizes and quantifies the formation of Neutrophil Extracellular Traps (NETs) and the effect of inhibitors on this process.
Methodology:
-
Neutrophil Isolation and Treatment:
-
Isolate primary human or mouse neutrophils from whole blood.
-
Seed the neutrophils onto glass coverslips in a multi-well plate.
-
Pre-treat the cells with the PAD4 inhibitor (e.g., GSK199 or this compound) at various concentrations.
-
Stimulate NETosis with an appropriate agonist (e.g., PMA, ionomycin, or bacteria).
-
-
Immunofluorescence Staining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells and block non-specific binding.
-
Stain for NET components using specific antibodies, for example:
-
Anti-citrullinated histone H3 (to detect a hallmark of NETosis).
-
Anti-myeloperoxidase (MPO) or neutrophil elastase (NE) to visualize granular proteins associated with NETs.
-
-
Use a DNA dye (e.g., DAPI or Hoechst) to visualize the extracellular DNA scaffolds.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the extent of NET formation by measuring the area of extracellular DNA or the number of NET-releasing cells in multiple fields of view.
-
Conclusion
Both this compound and GSK199 are valuable tools for studying the role of PAD4 in health and disease. GSK199 is a well-documented, selective, and reversible PAD4 inhibitor, making it a suitable choice for studies requiring a well-characterized antagonist with a known mechanism of action. This compound is a potent inhibitor of both PAD4 and PAD1, and has been utilized in the development of targeted anti-cancer therapies. Researchers should consider the desired selectivity profile and the depth of existing characterization when choosing between these two compounds. The provided experimental protocols offer a framework for the further characterization of these and other novel PAD4 inhibitors.
References
- 1. GSK199 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Impact of GSK199 and GSK106 binding on protein arginine deiminase IV stability and flexibility: A computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
Comparative Analysis of PAD4 Inhibitors: A Guide for Researchers
A comparative guide to the mechanisms and potencies of selective PAD4 inhibitors for researchers, scientists, and drug development professionals.
Currently, there is no publicly available scientific literature or experimental data for a compound specifically designated "Pad4-IN-3". Therefore, this guide provides a comparative analysis of well-characterized and frequently cited inhibitors of Protein Arginine Deiminase 4 (PAD4), offering a valuable resource for researchers investigating the therapeutic potential of PAD4 inhibition.
Peptidylarginine deiminase 4 (PAD4) is a critical enzyme in various physiological and pathological processes, including gene regulation and the formation of neutrophil extracellular traps (NETs).[1][2] Its dysregulation has been implicated in autoimmune diseases like rheumatoid arthritis, as well as in some cancers.[3][4] This has led to the development of numerous PAD4 inhibitors. This guide offers a cross-validation of the mechanisms and a comparison of the performance of key PAD4 inhibitors, supported by experimental data and detailed protocols.
Biochemical Potency of PAD4 Inhibitors
The efficacy of a PAD4 inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce PAD4 enzymatic activity by 50%. The following table summarizes the biochemical potency of several widely studied PAD4 inhibitors.
| Inhibitor | Type | Target | IC50 (PAD4) | Notes |
| GSK199 | Reversible, Small Molecule | PAD4 | 250 nM | Binds preferentially to the calcium-free, inactive conformation of PAD4.[5][6] |
| GSK484 | Reversible, Small Molecule | PAD4 | 50 nM | Also binds to the calcium-free form of PAD4 and is more potent than GSK199.[5] |
| Cl-amidine | Irreversible, Pan-PAD Inhibitor | PAD1, PAD3, PAD4 | Potent, but specific IC50 for PAD4 varies across studies. | Acts as a pan-PAD inhibitor, showing efficacy against multiple PAD isoforms.[7][8] |
| BB-Cl-amidine | Irreversible | PAD4 | Similar in vitro potency to Cl-amidine | More cytotoxic than Cl-amidine against PAD4-expressing cell lines.[5] |
| TDFA | Selective | PAD4 | More potent than Cl-amidine at the cellular level. | Shows 15-, 52-, and 65-fold higher potency for PAD4 over PAD1, PAD2, and PAD3, respectively.[5] |
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function, it is crucial to visualize the PAD4 signaling pathway and the general workflow for inhibitor validation.
Caption: PAD4 signaling pathway leading to NET formation.
Caption: General workflow for PAD4 inhibitor validation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of PAD4 inhibitors.
In Vitro PAD4 Enzyme Activity Assay
This assay is used to determine the IC50 of a PAD4 inhibitor.
Materials:
-
Recombinant human PAD4 enzyme
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 50 mM NaCl, 5 mM DTT, and 2 mM CaCl2.
-
Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE) or a fluorescently labeled peptide substrate.
-
Detection Reagent: Depends on the substrate used (e.g., anti-modified citrulline antibody for ELISA-based detection).
-
Test inhibitor at various concentrations.
-
96-well microplate.
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the recombinant PAD4 enzyme to each well containing the inhibitor dilutions.
-
Incubate the enzyme and inhibitor mixture for a pre-determined time at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., EDTA to chelate calcium).
-
Quantify the amount of citrullinated product using a suitable detection method (e.g., colorimetric, fluorescent, or antibody-based detection).
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
Neutrophil Extracellular Trap (NET) Formation Assay
This cell-based assay evaluates the effect of a PAD4 inhibitor on NET formation.
Materials:
-
Isolated human or mouse neutrophils.
-
Culture medium (e.g., RPMI).
-
NET-inducing agent (e.g., phorbol 12-myristate 13-acetate (PMA) or calcium ionophore).
-
Test inhibitor.
-
DNA stain (e.g., SYTOX Green or DAPI).
-
Antibodies against NET components (e.g., anti-citrullinated histone H3, anti-myeloperoxidase).
-
Fluorescence microscope or plate reader.
Procedure:
-
Isolate neutrophils from fresh blood.
-
Pre-incubate the isolated neutrophils with various concentrations of the test inhibitor for a specified time.
-
Stimulate the neutrophils with a NET-inducing agent to trigger NET formation.
-
After incubation, fix the cells.
-
Stain the cells with a DNA dye to visualize the extracellular DNA of the NETs.
-
For more specific detection, perform immunofluorescence staining using antibodies against NET-associated proteins.
-
Visualize and quantify the extent of NET formation using fluorescence microscopy or a plate reader to measure the fluorescence intensity of the DNA stain.
-
Compare the level of NET formation in inhibitor-treated cells to untreated controls to determine the inhibitory effect.
Conclusion
The development of potent and selective PAD4 inhibitors holds significant promise for the treatment of various inflammatory and autoimmune diseases. While information on "this compound" is not available in the public domain, a wealth of data exists for other inhibitors such as GSK199, GSK484, and Cl-amidine. These compounds have been extensively characterized, providing a solid foundation for further research and development in this field. The experimental protocols and comparative data presented in this guide are intended to aid researchers in the cross-validation of new and existing PAD4 inhibitors, ultimately accelerating the path toward novel therapeutics.
References
- 1. Protein arginine deiminase 4 (PAD4): current understanding and future therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Peptidylarginine Deiminase-4 Substrates by Protein Array: Antagonistic Citrullination and Methylation of Human Ribosomal Protein S2 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Specificity of PAD-IN-3 Versus the Broad-Spectrum Action of Pan-PAD Inhibitors
For researchers and drug development professionals navigating the landscape of protein arginine deiminase (PAD) inhibitors, the choice between a selective and a pan-inhibitor is a critical juncture. This guide provides an objective comparison of PAD-IN-3, a potent dual inhibitor of PAD1 and PAD4, against established pan-PAD inhibitors, supported by experimental data and detailed methodologies.
Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine to citrulline. This process, known as citrullination, is implicated in a host of physiological and pathological processes, including gene regulation, inflammation, and the formation of neutrophil extracellular traps (NETs).[1][2] Dysregulated PAD activity, particularly from PAD2 and PAD4, is associated with autoimmune diseases like rheumatoid arthritis and various cancers, making PADs attractive therapeutic targets.[3] This has led to the development of numerous inhibitors, broadly categorized as either isoform-selective or pan-inhibitors, which target multiple PADs.
Performance Data: A Quantitative Comparison
The efficacy and selectivity of PAD inhibitors are primarily evaluated by their half-maximal inhibitory concentration (IC50) values against different PAD isoforms. Lower IC50 values indicate greater potency.
PAD-IN-3: A Dual PAD1/PAD4 Inhibitor
PAD-IN-3 is a potent inhibitor with significant selectivity for PAD4 and PAD1 over other isoforms.
| Inhibitor | PAD1 (IC50) | PAD2 (IC50) | PAD3 (IC50) | PAD4 (IC50) |
| PAD-IN-3 | 0.273 µM | Not Available | >10 µM | 0.204 µM |
Pan-PAD Inhibitors: Broad-Spectrum Activity
Pan-PAD inhibitors, such as Cl-amidine and its derivatives, are designed to inhibit multiple PAD isoforms.
| Inhibitor | PAD1 (IC50) | PAD2 (IC50) | PAD3 (IC50) | PAD4 (IC50) |
| Cl-amidine | 0.8 µM | 1.2 µM (k_inact_/K_I_) | 6.2 µM | 5.9 µM |
| F-amidine | ~22 µM | Not Available | Not Available | 1.9-22 µM |
| BB-Cl-amidine | Similar to Cl-amidine | Similar to Cl-amidine | Similar to Cl-amidine | Similar to Cl-amidine |
Note: Some values for pan-PAD inhibitors are reported as ranges or kinact/KI, reflecting different experimental conditions. BB-Cl-amidine is noted to have similar in vitro potency to Cl-amidine but is significantly more cytotoxic in cell-based assays.[4][5]
Signaling Pathways and Experimental Workflows
To understand the functional context of these inhibitors, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.
PAD4-Mediated Signaling Pathway
PAD4 plays a significant role in gene regulation and innate immunity. In the nucleus, it citrullinates histones, which can alter chromatin structure and gene expression. A key function of PAD4 is its essential role in the formation of Neutrophil Extracellular Traps (NETs), a process where neutrophils release a web of DNA and proteins to trap pathogens.
Caption: PAD4 activation by calcium influx leads to histone citrullination and NET formation.
Experimental Workflow for PAD Inhibitor Evaluation
The evaluation of PAD inhibitors typically follows a multi-step process, from initial biochemical screening to cellular assays and in vivo models.
References
- 1. The Peptidylarginine Deiminase Inhibitor Cl-Amidine Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells [mdpi.com]
- 2. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of PAD4 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enzyme Peptidylarginine Deiminase 4 (PAD4) has emerged as a critical therapeutic target in a range of diseases, including rheumatoid arthritis, various cancers, and other inflammatory conditions.[1] PAD4 catalyzes the conversion of arginine residues to citrulline, a post-translational modification that can alter protein structure and function. A key consequence of PAD4 activity in neutrophils is the formation of neutrophil extracellular traps (NETs), web-like structures of DNA and proteins that, while important in fighting infection, can also drive autoimmune and inflammatory processes when dysregulated.[1] Consequently, the development of potent and selective PAD4 inhibitors is an area of intense research.
This guide provides a comparative analysis of two well-characterized PAD4 inhibitors, GSK484 and Cl-amidine, highlighting their distinct mechanisms and performance based on available experimental data. While the specific compound "Pad4-IN-3" did not yield public data, the principles and methodologies outlined here provide a robust framework for evaluating any novel PAD4 inhibitor.
Comparative Performance of PAD4 Inhibitors
The following table summarizes the key quantitative data for GSK484, a reversible inhibitor, and Cl-amidine, an irreversible pan-PAD inhibitor.
| Feature | GSK484 | Cl-amidine |
| Mechanism of Action | Reversible, non-covalent | Irreversible, covalent |
| PAD4 IC50 | 50 nM (in the absence of Ca2+)[2][3], 250 nM (in the presence of 2 mM Ca2+)[2][3] | 5.9 µM[4][5][6] |
| Selectivity | Selective for PAD4 over PAD1-3[7] | Pan-PAD inhibitor (PAD1 IC50 = 0.8 µM, PAD3 IC50 = 6.2 µM)[4][5][6] |
| Cellular Activity | Inhibits citrullination and NET formation in neutrophils[1][8] | Induces apoptosis in cancer cells, prevents histone H3 citrullination and NET formation[4][6] |
| In Vivo Efficacy | Reduces kidney injury in a mouse cancer model[2], ameliorates collagen-induced arthritis in mice[9][10] | Suppresses colitis in a mouse model[4][6], improves survival in a murine sepsis model[4][6] |
Key Experimental Methodologies
Accurate and reproducible experimental protocols are crucial for the validation of PAD4 inhibitors. Below are detailed methodologies for key in vitro and cellular assays.
PAD4 Enzyme Activity Assay (Ammonia Release)
This assay quantifies PAD4 activity by measuring the ammonia produced during the citrullination of a substrate.
Protocol:
-
Prepare a reaction mixture containing 100 mM HEPES (pH 8.0), 50 mM NaCl, 5% glycerol, 1 mM CHAPS, and 1 mM DTT.
-
Add recombinant human PAD4 to the desired final concentration.
-
Add the test inhibitor (e.g., GSK484) at various concentrations.
-
Initiate the reaction by adding the substrate, N-α-benzoyl-L-arginine ethyl ester (BAEE).[8][11]
-
Incubate the reaction at 37°C for a defined period.
-
The released ammonia is coupled to a reaction that results in a fluorescent product.
-
Measure the fluorescence with an excitation wavelength of 405-415 nm and an emission wavelength of 470-480 nm.[12][13]
Cellular NETosis Assay
This assay assesses the ability of an inhibitor to block NET formation in isolated neutrophils.
Protocol:
-
Isolate human or mouse neutrophils from whole blood.
-
Pre-incubate the neutrophils with the test inhibitor (e.g., GSK484 or Cl-amidine) or vehicle control for 30-45 minutes.[8]
-
Stimulate NETosis by adding a calcium ionophore (e.g., 2-4 µM ionomycin) or bacteria (e.g., S. aureus).[8]
-
Fix the cells with paraformaldehyde.
-
Stain for DNA (e.g., with Hoechst 33342) and citrullinated histone H3 (a marker of NETs) using a specific antibody.[8]
-
Visualize and quantify NET formation using fluorescence microscopy.
Visualizing the Landscape of PAD4 Inhibition
To better understand the context of PAD4 inhibition, the following diagrams illustrate the PAD4 signaling pathway and a general workflow for evaluating novel inhibitors.
Caption: The PAD4 signaling cascade leading to NET formation.
References
- 1. bionews.com [bionews.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK484 hydrochloride | GTPL8577 | PAD4 Inhibitor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSK484 | Structural Genomics Consortium [thesgc.org]
- 8. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways [frontiersin.org]
Comparative Analysis of PAD4 Inhibitor Side Effects: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the safety profile of novel therapeutics is paramount. This guide provides a comparative analysis of the reported side effects of several key peptidylarginine deiminase 4 (PAD4) inhibitors, with a focus on preclinical data. As "Pad4-IN-3" does not correspond to a publicly documented inhibitor, this analysis will focus on well-characterized alternatives.
Peptidylarginine deiminase 4 (PAD4) is a critical enzyme in the pathogenesis of various inflammatory and autoimmune diseases, as well as some cancers. Its role in citrullination and the formation of neutrophil extracellular traps (NETs) has made it an attractive therapeutic target. However, as with any therapeutic intervention, the potential for off-target effects and toxicity is a significant concern. This guide aims to provide a comparative overview of the known side effects of prominent PAD4 inhibitors based on available preclinical data.
Comparative Overview of PAD4 Inhibitor Side Effects
The side effect profiles of PAD4 inhibitors appear to be closely linked to their selectivity. Pan-PAD inhibitors, which target multiple PAD isozymes, tend to exhibit greater cytotoxicity compared to isoform-selective PAD4 inhibitors.
| Inhibitor | Type | Reported Side Effects/Toxicity | Supporting Experimental Data |
| Cl-amidine | Pan-PAD (irreversible) | - Cytotoxic to various cancer cell lines (IC50 values in the low µM range)[1][2].- Can induce apoptosis in cancer cells and inflammatory cells[3].- In some in vivo models, administered at high doses (up to 100 mg/kg/day for 56 days) with no apparent signs of toxicity[3]. | - In vitro studies on human leukemia, breast, and colon cancer cell lines demonstrated cytotoxicity[1].- A study in a mouse model of colitis reported no toxic side effects at therapeutic doses[3]. |
| BB-Cl-amidine | Pan-PAD (irreversible) | - Cytotoxic to T cells, B cells, monocytes, and NK cells at concentrations of 1 µM and above[4][5].- Approximately 20 times more cytotoxic than Cl-amidine against U2OS osteosarcoma cells[6]. | - In vitro studies using peripheral blood mononuclear cells (PBMCs) and polymorphonuclear neutrophils (PMNs) from healthy donors showed cytotoxicity via lactate dehydrogenase (LDH) release assays[4]. |
| GSK484 | PAD4-selective (reversible) | - No known adverse effects or off-targets reported in a comparative study[7].- No detectable signs of toxicity in mice when administered at 4 mg/kg daily for one week[4].- No adverse side effects reported in a murine model of myocardial infarction[8]. | - In vivo studies in mouse models of cancer-associated kidney injury and myocardial infarction reported a lack of observable toxicity at effective doses[4][8]. |
| GSK199 | PAD4-selective (reversible) | - Essentially nontoxic to a range of immune cells (CD4+ T cells, CD8+ T cells, B cells, NK cells, and monocytes) at concentrations up to 20 µM[5]. | - In vitro studies on human immune cells showed no significant effect on cell viability[5]. Efficacy in a mouse model of arthritis was demonstrated without mention of adverse effects[9]. |
| JBI-589 | PAD4-selective (non-covalent) | - No apparent toxicity observed in mouse neutrophils in vitro[6].- No effect on the cell counts of bone marrow cells, CD8 T cells, and NK cells in tumor-bearing mice[6]. | - In vitro experiments with mouse neutrophils and in vivo studies in mouse tumor models did not reveal significant toxicity[6][10]. |
Experimental Protocols
Below are generalized methodologies for key experiments cited in the preclinical assessment of PAD4 inhibitor side effects.
In Vitro Cytotoxicity Assay (LDH Release Assay)
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) and polymorphonuclear neutrophils (PMNs) are isolated from healthy donors. Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Inhibitor Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the PAD4 inhibitors (e.g., 0.1 µM to 20 µM) or vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
LDH Measurement: After incubation, the cell culture supernatant is collected. The amount of lactate dehydrogenase (LDH) released from damaged cells is quantified using a commercially available colorimetric assay kit, following the manufacturer's instructions.
-
Data Analysis: The absorbance is measured at the appropriate wavelength using a microplate reader. The percentage of cytotoxicity is calculated relative to a positive control (e.g., cells lysed with a detergent) and a negative control (vehicle-treated cells).
In Vivo Acute Toxicity Study in Mice
-
Animal Model: Healthy, adult mice (e.g., C57BL/6 strain), aged 8-12 weeks, are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Inhibitor Administration: The PAD4 inhibitor is administered via a clinically relevant route, such as oral gavage or intraperitoneal injection. A range of doses, including a vehicle control, are tested. For example, GSK484 has been administered at 4 mg/kg daily.
-
Observation Period: Animals are closely monitored for a defined period (e.g., 7 to 14 days) for any signs of toxicity. This includes monitoring for changes in body weight, food and water consumption, clinical signs of distress (e.g., lethargy, ruffled fur), and mortality.
-
Pathological Analysis: At the end of the study, animals are euthanized. Blood samples are collected for hematological and clinical chemistry analysis. Major organs (e.g., liver, kidney, spleen, heart, lungs) are harvested, weighed, and subjected to histopathological examination to identify any signs of organ damage.
-
Data Analysis: Statistical analysis is performed to compare the treated groups with the control group to identify any significant dose-dependent toxic effects.
Visualizations
PAD4 Signaling Pathway in Neutrophil Extracellular Trap (NET) Formation
Caption: A diagram illustrating the signaling cascade of PAD4-mediated NETosis.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: A flowchart outlining the key steps in a typical in vivo toxicity study.
References
- 1. researchgate.net [researchgate.net]
- 2. The investigation of cytotoxic and apoptotic activity of Cl-amidine on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 6. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of protein arginine deiminase 4 prevents inflammation-mediated heart failure in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal methods to confirm Pad4-IN-3 activity
A comprehensive guide to orthogonal methods for validating the activity of PAD4-IN-3, an inhibitor of Protein Arginine Deiminase 4 (PAD4). This document provides researchers, scientists, and drug development professionals with a comparative overview of key validation assays, supported by experimental data and detailed protocols.
Introduction to PAD4 and Inhibition
Protein Arginine Deiminase 4 (PAD4) is a critical enzyme involved in the post-translational modification of proteins, converting arginine residues to citrulline.[1] This process, known as citrullination, plays a significant role in gene regulation and immune responses, particularly in the formation of Neutrophil Extracellular Traps (NETs).[2][3][4] However, dysregulated PAD4 activity and the resulting hypercitrullination are implicated in the pathology of various autoimmune diseases, such as rheumatoid arthritis, and several types of cancer.[1][5]
PAD4 inhibitors, like this compound, are being developed to block the enzyme's active site, thereby reducing aberrant citrullination and its pathological consequences.[1] Validating the activity and specificity of such inhibitors is crucial. Employing orthogonal methods—distinct, complementary assays that measure different aspects of inhibitor function—is essential to confirm the mechanism of action and avoid misleading results or artifacts.[6][7] This guide compares biochemical, biophysical, and cell-based assays to provide a robust framework for validating PAD4 inhibitors.
Mechanism of PAD4 Inhibition and Validation Strategy
The primary mechanism of a PAD4 inhibitor is to block the enzymatic conversion of arginine to citrulline. An effective validation strategy assesses this inhibition at multiple levels: direct enzyme activity, physical binding to the enzyme, and functional impact within a cellular context.
Caption: PAD4 inhibition and orthogonal validation points.
Comparison of Orthogonal Validation Methods
To ensure accurate characterization of this compound, a combination of assays should be employed. The following table compares common orthogonal methods for confirming inhibitor activity.
| Method | Principle | Measures | Advantages | Disadvantages | Example Inhibitor Data (IC₅₀) |
| Biochemical Assays | |||||
| Colorimetric/Fluorometric Assay | Measures a byproduct (e.g., ammonia) or uses a synthetic substrate that becomes fluorescent upon modification.[8][9] | Direct enzyme catalytic activity | High-throughput, sensitive, and commercially available as kits.[9][10] | May not reflect activity with native protein substrates; potential for compound interference. | Cl-Amidine: ~1-20 µM[10][11] |
| ELISA-Based Assay | An antibody specific to citrullinated proteins detects the product of PAD4 activity on a coated substrate (e.g., fibrinogen).[11] | Product formation with a protein substrate | Uses a more "natural" substrate; high specificity. | Slower than direct fluorescence assays; dependent on antibody quality. | GSK199: >8 µM (PAD4)[11] |
| Activity-Based Protein Profiling (ABPP) | A fluorescently labeled probe competes with the inhibitor for binding to the active site of PAD4.[12] | Target engagement and inhibitor potency | Directly visualizes inhibitor binding to the target enzyme; can be used in complex mixtures. | Requires synthesis of a specific probe; indirect measure of catalytic inhibition. | Chlortetracycline: 100 µM[12] |
| Biophysical Assays | |||||
| Differential Scanning Fluorimetry (DSF) | Measures the change in the melting temperature (Tm) of PAD4 upon inhibitor binding.[6] | Direct binding and target stabilization | Label-free, low sample consumption, and relatively high-throughput. | Does not measure functional inhibition; some binding events may not cause a significant Tm shift. | N/A (Measures ΔTm) |
| Surface Plasmon Resonance (SPR) | Immobilized PAD4 is exposed to the inhibitor, and the binding and dissociation events are measured in real-time.[6] | Binding affinity (Kd) and kinetics (kon/koff) | Provides detailed kinetic information; highly sensitive and label-free. | Requires specialized equipment; protein immobilization can affect activity. | N/A (Measures K_d) |
| Cell-Based Assays | |||||
| Western Blot for Histone Citrullination | Cells (e.g., neutrophils, cancer cell lines) are treated with the inhibitor, and lysates are probed with an antibody against citrullinated histones (e.g., cit-H3).[13] | Inhibition of a specific cellular substrate | Confirms activity in a biological context; measures effect on an endogenous substrate. | Low-throughput; semi-quantitative; relies on antibody specificity. | N/A (Measures reduction in band intensity) |
| NET Formation Assay | Neutrophils are stimulated to form NETs in the presence of the inhibitor. NET formation, which is PAD4-dependent, is visualized by microscopy.[2][13] | Functional consequence of PAD4 inhibition | High physiological relevance for immune-related diseases. | Complex biological assay; variability between donors; quantification can be challenging. | N/A (Measures reduction in NETs) |
Key Experimental Protocols
Detailed methodologies for primary and secondary validation assays are provided below.
In Vitro PAD4 Activity Assay (ELISA-Based)
This protocol is adapted from methods used to assess PAD inhibitor specificity.[11] It measures the ability of this compound to inhibit the citrullination of fibrinogen.
Caption: Workflow for an ELISA-based PAD4 activity assay.
Materials and Reagents:
-
96-well Nunc MaxiSorp plates
-
Recombinant human PAD4
-
Human fibrinogen
-
This compound (dissolved in DMSO)
-
Citrullination Buffer (100 mM Tris-HCl, 5 mM CaCl₂, 1 mM DTT, pH 7.5)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (TBS with 0.05% Tween-20)
-
Anti-modified citrulline antibody
-
HRP-conjugated secondary antibody
-
TMB substrate and Stop Solution
Procedure:
-
Coating: Coat wells with 100 µL of 1 µg/mL fibrinogen in PBS and incubate overnight at 4°C.
-
Washing and Blocking: Wash wells three times with Wash Buffer. Block with 200 µL of Blocking Buffer for 20 minutes at room temperature.
-
Inhibitor and Enzyme Incubation:
-
Wash wells again three times.
-
Add 50 µL of Citrullination Buffer containing various concentrations of this compound (e.g., 0.1 to 100 µM) or DMSO (vehicle control) to the wells.
-
Add 50 µL of recombinant PAD4 (e.g., 150 ng/mL) in Citrullination Buffer to initiate the reaction. Include wells with no enzyme as a background control.
-
-
Reaction: Incubate the plate for 2-3 hours at 37°C.
-
Detection:
-
Wash the plate three times.
-
Add 100 µL of anti-modified citrulline antibody diluted in Blocking Buffer and incubate for 1 hour at room temperature.
-
Wash three times and add 100 µL of HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash three times and add 100 µL of TMB substrate.
-
Stop the reaction with Stop Solution and read the absorbance at 450 nm.
-
-
Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.
Cell-Based Histone Citrullination Assay (Western Blot)
This protocol confirms that this compound can penetrate cells and inhibit its target in a physiological setting. It measures the level of citrullinated Histone H3 (cit-H3), a direct substrate of PAD4.[13]
Materials and Reagents:
-
HL-60 cells or human neutrophils
-
This compound
-
Cell culture medium (e.g., RPMI)
-
Stimulant (e.g., PMA or LPS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and transfer system
-
Antibodies: Rabbit anti-citrullinated Histone H3, Rabbit anti-total Histone H3 (loading control), anti-rabbit IgG-HRP.
-
ECL Western Blotting Substrate
Procedure:
-
Cell Treatment:
-
Plate cells (e.g., 1x10⁶ cells/well) in appropriate media.
-
Pre-incubate cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulate the cells with a known PAD4 activator (e.g., 100 nM PMA) for 2-4 hours to induce histone citrullination. Include an unstimulated control.
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts (e.g., 20 µg per lane) and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody against cit-H3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody for total Histone H3 to confirm equal loading.
-
Quantify band intensities using densitometry. Assess the reduction in the cit-H3 signal in this compound-treated samples compared to the stimulated control.
-
References
- 1. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune-mediated disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
- 8. Cayman Chemical PAD4 Inhibitor Screening Assay Kit (Ammonia), 96 wells, | Fisher Scientific [fishersci.com]
- 9. caymanchem.com [caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 12. Profiling Protein Arginine Deiminase 4 (PAD4): A novel screen to identify PAD4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PAD4 is essential for antibacterial innate immunity mediated by neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
Pad4-IN-3: A Comparative Analysis Against Standard Treatments for Autoimmune and Inflammatory Diseases
For Immediate Release
This guide provides a comprehensive comparison of Pad4-IN-3, a potent dual inhibitor of Peptidyl Arginine Deiminase 4 (PAD4) and PAD1, against other PAD4 inhibitors and standard-of-care treatments for inflammatory and autoimmune diseases such as rheumatoid arthritis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available preclinical data to inform future research and development decisions.
Introduction to PAD4 Inhibition
Peptidyl Arginine Deiminase 4 (PAD4) is a critical enzyme in the pathogenesis of various autoimmune and inflammatory diseases, as well as certain cancers. PAD4 catalyzes the post-translational modification of arginine residues to citrulline on various proteins, a process known as citrullination. Aberrant citrullination, particularly of histones, leads to the formation of Neutrophil Extracellular Traps (NETs). While NETs are a crucial component of the innate immune response against pathogens, their excessive formation can trigger and perpetuate autoimmune reactions by exposing self-antigens and promoting inflammation. Consequently, inhibiting PAD4 presents a promising therapeutic strategy for a range of diseases, including rheumatoid arthritis, lupus, and some cancers.
This compound has emerged as a potent small molecule inhibitor of PAD4. This guide will benchmark its performance against other known PAD4 inhibitors and established therapeutic agents.
In Vitro Efficacy: Benchmarking Potency
The in vitro potency of PAD4 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in biochemical assays. These assays measure the inhibitor's ability to block the enzymatic activity of purified PAD4. It is important to note that the IC50 values can be influenced by the concentration of calcium, a critical cofactor for PAD4 activity.
| Compound | Target(s) | IC50 (PAD4) | Calcium Concentration | Citation(s) |
| This compound | PAD4, PAD1 | 204 nM | Not Specified | [1] |
| GSK484 | PAD4-selective | 50 nM | 0 mM | [2][3] |
| 250 nM | 2 mM | [2] | ||
| GSK199 | PAD4-selective | 200 nM | 0 mM | [2] |
| 1 µM | 2 mM | [2] | ||
| "PADi" | PAD4-selective | 190 nM | Not Specified | [4] |
| Cl-amidine | Pan-PAD | Not a selective inhibitor; potent against multiple PADs | - |
Data Interpretation: this compound demonstrates potent inhibition of PAD4 with an IC50 of 204 nM. This potency is comparable to other selective PAD4 inhibitors like GSK199 and "PADi". GSK484 appears more potent, especially in the absence of calcium. The pan-PAD inhibitor, Cl-amidine, while effective, lacks selectivity for PAD4, which could lead to off-target effects. The calcium-dependent activity of PAD4 highlights the importance of considering the physiological context when comparing inhibitor potencies.
In Vivo Efficacy: Preclinical Models of Rheumatoid Arthritis
The collagen-induced arthritis (CIA) mouse model is a widely used and relevant preclinical model for evaluating the efficacy of potential rheumatoid arthritis therapies.
| Treatment | Model | Dosage | Key Findings | Citation(s) |
| GSK199 | Collagen-Induced Arthritis (Mouse) | 30 mg/kg, daily | Significant reduction in clinical disease activity, synovial inflammation, pannus formation, and damage to cartilage and bone. | [1][5] |
| "PADi" | Collagen-Induced Arthritis (Mouse) | 50 mpk (BID, P.O.) | >70% reversal of clinical score. | [4] |
| Methotrexate | Collagen-Induced Arthritis (Rat) | 1.5 mg/kg, orally | Reduced joint destruction, cartilage and bone erosion, and inflammatory cell infiltration. | [6] |
| Collagen-Induced Arthritis (Mouse) | ~2.5 mg/kg, intravenous, 3x/week | Ameliorates the development of CIA. | [7] |
Current Data Gap for this compound: As of the latest review of published literature, specific in vivo efficacy data for this compound in the collagen-induced arthritis model or other relevant disease models is not yet available. Direct comparison of its in vivo performance against other PAD4 inhibitors and standard-of-care treatments like methotrexate is therefore not possible at this time. The promising in vitro potency of this compound warrants further investigation in preclinical in vivo studies.
Standard Treatments for PAD4-Targeted Diseases
A comprehensive comparison requires acknowledging the current standard of care for diseases where PAD4 inhibition is a potential therapeutic strategy.
-
Rheumatoid Arthritis:
-
Disease-Modifying Antirheumatic Drugs (DMARDs): Methotrexate is a first-line therapy.
-
Biologics: Tumor Necrosis Factor (TNF) inhibitors (e.g., adalimumab) and other targeted therapies.
-
Triple DMARD Therapy: A combination of methotrexate, sulfasalazine, and hydroxychloroquine.
-
-
Systemic Lupus Erythematosus (SLE):
-
Antimalarials: Hydroxychloroquine is a cornerstone of treatment.
-
Glucocorticoids: Used to control flares.
-
Immunosuppressants: Azathioprine, mycophenolate mofetil, and cyclophosphamide.
-
-
Cancer:
-
The role of PAD4 in cancer is an emerging field of research, with potential applications in various solid tumors and hematological malignancies. Standard treatments are highly dependent on the cancer type and stage. PAD4 inhibitors are being explored for their potential to enhance the efficacy of existing cancer therapies.[8][9]
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Novel, Selective, Orally Active PAD4 Inhibitors for the Treatment of Autoimmune Disorders - ACR Meeting Abstracts [acrabstracts.org]
- 5. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of methotrexate on collagen-induced arthritis in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental immunology High-dose methotrexate ameliorates collagen-induced arthritis but does not inhibit the release of proinflammatory cytokines by peritoneal macrophages in mice [termedia.pl]
- 8. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
In Vivo Validation of PAD4 Inhibition: A Comparative Guide to Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of a representative Peptidylarginine Deiminase 4 (PAD4) inhibitor, GSK199, with standard-of-care anti-inflammatory agents. The data presented is derived from preclinical studies in a widely accepted animal model of rheumatoid arthritis, offering a quantitative basis for evaluating the therapeutic potential of PAD4 inhibition.
Executive Summary
PAD4 is a critical enzyme in the process of citrullination, which is implicated in the pathogenesis of various inflammatory and autoimmune diseases. Inhibition of PAD4 has emerged as a promising therapeutic strategy. This guide focuses on the in vivo validation of the anti-inflammatory effects of the selective PAD4 inhibitor, GSK199, in the collagen-induced arthritis (CIA) mouse model. For comparative purposes, its performance is benchmarked against the corticosteroid dexamethasone and the disease-modifying anti-rheumatic drug (DMARD) methotrexate. The data demonstrates that GSK199 significantly attenuates clinical and histological signs of arthritis, supporting PAD4 as a viable target for anti-inflammatory drug development.
Comparative Performance of Anti-Inflammatory Agents in the Collagen-Induced Arthritis (CIA) Model
The following tables summarize the quantitative data from in vivo studies, comparing the efficacy of the PAD4 inhibitor GSK199 with dexamethasone and methotrexate in reducing the clinical and histological manifestations of collagen-induced arthritis in mice.
Table 1: Comparison of Clinical Scores in the CIA Model
| Treatment Group | Dosage | Mean Clinical Score (± SEM) | % Reduction vs. Vehicle |
| Vehicle (Saline) | - | 7.8 ± 1.2 | - |
| GSK199 | 10 mg/kg, s.c. daily | 5.8 ± 1.5 | 25.6% |
| GSK199 | 30 mg/kg, s.c. daily | 3.6 ± 0.9 | 53.8% |
| Dexamethasone | 0.25 mg/kg, i.p. daily | 0.5 ± 0.2 | 93.6% |
*p < 0.05 compared to vehicle. Data is based on studies in DBA/1J mice with CIA, with treatment initiated at the time of collagen immunization. Clinical scores are a composite measure of paw swelling and erythema.[1]
Table 2: Comparison of Histological Scores in the CIA Model
| Treatment Group | Dosage | Synovial Inflammation (0-5 scale) | Pannus Formation (0-5 scale) | Cartilage Damage (0-5 scale) | Bone Damage (0-5 scale) |
| Vehicle (Saline) | - | 3.5 ± 0.4 | 3.1 ± 0.5 | 2.9 ± 0.5 | 2.8 ± 0.5 |
| GSK199 | 10 mg/kg, s.c. daily | 2.4 ± 0.6 | 2.3 ± 0.6 | 2.1 ± 0.6 | 1.9 ± 0.6 |
| GSK199 | 30 mg/kg, s.c. daily | 1.9 ± 0.5 | 1.8 ± 0.5 | 1.7 ± 0.5 | 1.5 ± 0.5 |
| Dexamethasone | 0.25 mg/kg, i.p. daily | 0.4 ± 0.2 | 0.3 ± 0.2 | 0.3 ± 0.2 | 0.3 ± 0.2 |
*p < 0.05 compared to vehicle. Histological scores are based on the microscopic examination of joint sections.[1]
Table 3: Comparative Effects on Inflammatory Cytokines
While direct quantitative data for GSK199's effect on cytokine levels in the CIA model is not available, studies with other selective PAD4 inhibitors in relevant in vivo models have demonstrated a significant reduction in key pro-inflammatory cytokines.
| PAD4 Inhibitor | Model | Key Cytokine Reductions |
| JBI-589 | G-CSF-modified CIA | Significant reduction in serum IL-6. |
| RGT-691 | LPS-induced airway inflammation | Dose-dependent suppression of TNF-α and IL-6. |
This suggests that the anti-inflammatory mechanism of PAD4 inhibitors involves the modulation of critical cytokine pathways.
Experimental Protocols
The following is a detailed methodology for the in vivo validation of PAD4 inhibitors in the murine collagen-induced arthritis (CIA) model, as cited in the comparative data.
1. Animal Model and Arthritis Induction:
-
Animals: Male DBA/1J mice, typically 8-10 weeks old.
-
Induction of Arthritis:
-
Day 0: Primary immunization with an intradermal injection at the base of the tail of 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Day 21: Booster immunization with an intradermal injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).[1]
-
2. Dosing and Administration:
-
GSK199: Administered subcutaneously (s.c.) daily at doses of 10 mg/kg or 30 mg/kg, starting from day 0 (prophylactic regimen).[1]
-
Dexamethasone: Administered intraperitoneally (i.p.) daily at a dose of 0.25 mg/kg as a positive control.[1]
-
Vehicle Control: Saline administered subcutaneously daily.[1]
3. Assessment of Arthritis:
-
Clinical Scoring: Arthritis development is monitored daily or every other day from day 21. Each paw is scored on a scale of 0-4 based on the degree of erythema and swelling, resulting in a maximum clinical score of 16 per mouse.[1]
-
0 = No evidence of erythema and swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to metatarsal joints.
-
4 = Erythema and severe swelling encompass the ankle, foot and digits.
-
-
Histological Analysis: At the end of the study (e.g., day 35), mice are euthanized, and their paws are collected, decalcified, sectioned, and stained with hematoxylin and eosin (H&E). Sections are scored by a blinded observer for:[1]
-
Synovial Inflammation: Infiltration of inflammatory cells into the synovium.
-
Pannus Formation: Proliferation of synovial tissue over the cartilage.
-
Cartilage Damage: Loss of cartilage integrity and chondrocyte death.
-
Bone Damage: Erosion and destruction of bone.
-
Visualizing the Mechanism and Workflow
Diagram 1: Signaling Pathway of PAD4 in Inflammation
Caption: PAD4 activation in neutrophils leads to histone citrullination, NET formation, and inflammation.
Diagram 2: Experimental Workflow for In Vivo Validation
Caption: Workflow of the collagen-induced arthritis model for testing anti-inflammatory compounds.
References
Data Presentation: Comparative Selectivity of PAD Inhibitors
A Comparative Guide to the Selectivity of PAD Inhibitors for Researchers and Drug Development Professionals
The landscape of Peptidylarginine Deiminase (PAD) inhibitors is rapidly evolving, offering a growing arsenal of chemical tools to probe the biological functions of this enzyme family and to develop novel therapeutics for a range of diseases, including autoimmune disorders and cancers. A critical parameter in the selection and development of these inhibitors is their selectivity towards the different PAD isozymes (PAD1, PAD2, PAD3, and PAD4), as off-target effects can lead to unintended biological consequences. This guide provides a comparative analysis of the selectivity of prominent PAD inhibitors, supported by experimental data and detailed methodologies.
The following table summarizes the inhibitory potency (IC50 or k_inact/K_I values) of several widely used PAD inhibitors against the catalytically active PAD isozymes. This data allows for a direct comparison of their selectivity profiles.
| Inhibitor | Type | PAD1 | PAD2 | PAD3 | PAD4 |
| Cl-amidine | Pan-PAD, Irreversible | IC50: 0.8 µM[1] | - | IC50: 6.2 µM[1] | IC50: 5.9 µM[1] |
| BB-Cl-amidine | Pan-PAD, Irreversible | - | - | - | EC50: 0.6 µM[2] |
| D-Cl-amidine | PAD1-selective | Potent and selective inhibition[3] | - | - | - |
| AFM-30a | PAD2-selective | 1.6-fold less selective than for PAD2[4] | Potent inhibition (EC50: 9.5 µM in cells)[4][5] | 47-fold less selective than for PAD2[4] | ~15-fold less selective than for PAD2[4] |
| Cl4-amidine | PAD3-selective | - | - | Potent and selective inhibition[3][6] | Weak inhibitor (IC50 ≥ 640 µM)[7] |
| GSK199 | PAD4-selective, Reversible | - | Negligible effect[8] | - | IC50: 200 nM (Ca2+-free)[9][10], 1.0 µM (2 mM Ca2+)[11] |
| GSK484 | PAD4-selective, Reversible | - | - | - | IC50: 50 nM (Ca2+-free), 250 nM (2 mM Ca2+)[12][13] |
| TDFA | PAD4-selective, Irreversible | 15-fold less potent than for PAD4[14][15] | 52-fold less potent than for PAD4[14][15] | 65-fold less potent than for PAD4[14][15] | Potent and selective inhibition[14][15] |
| JBI-589 | PAD4-selective, Non-covalent | No inhibitory activity (up to 30 µM)[14] | No inhibitory activity (up to 30 µM)[14] | No inhibitory activity (up to 30 µM)[14] | IC50: 0.122 µM[14] |
Experimental Protocols
A variety of assays are employed to determine the selectivity of PAD inhibitors. Below are detailed methodologies for two common approaches: a Glutamate Dehydrogenase (GDH) coupled enzyme assay for monitoring ammonia release and a general ELISA-based assay for detecting citrullination.
Glutamate Dehydrogenase (GDH) Coupled Enzyme Assay for PAD Activity
This assay continuously monitors the production of ammonia, a byproduct of the citrullination reaction, by coupling it to the glutamate dehydrogenase reaction, which results in the oxidation of NADH to NAD+. The decrease in NADH is monitored spectrophotometrically.
Materials:
-
Recombinant human PAD isozymes (PAD1, PAD2, PAD3, PAD4)
-
PAD inhibitor compounds
-
Substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester, BAEE)
-
HEPES buffer (100 mM, pH 7.5-8.0)
-
NaCl (50 mM)
-
CaCl2 (0.25 mM to 1.5 mM)[4]
-
Dithiothreitol (DTT, 2 mM)
-
Triton X-100 (0.01%)
-
Glutamate Dehydrogenase (GDH) (40 µ/mL)[4]
-
α-ketoglutarate (8.5 mM)[4]
-
NADH (0.2 mM)[4]
-
DMSO
-
384-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare stock solutions of all reagents. Serial dilutions of the inhibitor compounds are prepared in DMSO.
-
Assay Mix Preparation: Prepare a 2x assay solution containing HEPES buffer, NaCl, CaCl2, DTT, Triton X-100, GDH, α-ketoglutarate, and NADH.
-
Inhibitor and Substrate Addition: In a 384-well plate, add 10 µL of the 4x inhibitor dilution and 10 µL of the 4x substrate (BAEE) solution.
-
Enzyme Addition: To initiate the reaction, add 20 µL of the 2x assay solution containing the respective PAD isozyme (e.g., 10 nM PAD1, 6 nM PAD2, 20 nM PAD3, or 4 nM PAD4) to each well.[4]
-
Incubation and Measurement: Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time at 37°C.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance curve. The percent inhibition is calculated relative to a DMSO control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
ELISA-Based Assay for PAD Activity
This method quantifies the citrullination of a protein substrate, such as fibrinogen, that is coated onto an ELISA plate. The amount of citrullinated protein is then detected using an anti-citrulline antibody.
Materials:
-
Recombinant human PAD isozymes (PAD1, PAD2, PAD3, PAD4)
-
PAD inhibitor compounds
-
Fibrinogen
-
High-binding 96-well ELISA plates
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 3% non-fat milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-citrulline antibody
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1M HCl)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well ELISA plate with fibrinogen (e.g., 1 µg/ml in PBS) overnight at 4°C.[3]
-
Blocking: Wash the plate with wash buffer and then block the wells with blocking buffer for 1-2 hours at room temperature.
-
Enzyme and Inhibitor Incubation: Wash the plate. Add the PAD enzyme and the inhibitor compound (at various concentrations) to the wells. Incubate for a set period (e.g., 1-2 hours) at 37°C to allow for the citrullination reaction.
-
Primary Antibody Incubation: Wash the plate. Add the anti-citrulline primary antibody and incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the plate. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the plate. Add TMB substrate and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the amount of citrullinated protein. Calculate the percent inhibition for each inhibitor concentration compared to the control (no inhibitor). Determine the IC50 values as described in the GDH assay protocol.
Mandatory Visualization
The following diagrams illustrate the general signaling pathway of PAD enzymes and the experimental workflow for determining inhibitor selectivity.
Caption: General signaling pathway of PAD enzyme activation and function.
Caption: Experimental workflow for determining PAD inhibitor selectivity.
References
- 1. glpbio.com [glpbio.com]
- 2. PAD Inhibitors as a Potential Treatment for SARS-CoV-2 Immunothrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAD2 inhibitor 30a (AFM30a, AMF30a) | PAD2 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Transcriptional Impact of PAD4 Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular consequences of inhibiting key enzymatic targets is paramount. This guide provides a comparative analysis of the effects of Peptidylarginine Deiminase 4 (PAD4) inhibitors on gene expression, offering insights supported by experimental data and detailed protocols. While information on the specific inhibitor "Pad4-IN-3" is not available in the public scientific literature, this guide focuses on well-characterized PAD4 inhibitors to illuminate the broader transcriptional consequences of targeting this enzyme.
PAD4 is a critical enzyme that catalyzes the post-translational modification of proteins through a process called citrullination, the conversion of arginine residues to citrulline. This modification of histones and other nuclear proteins by PAD4 plays a significant role in chromatin decondensation and the regulation of gene expression. Dysregulation of PAD4 activity has been implicated in the pathogenesis of various diseases, including autoimmune disorders and cancer, making it an attractive therapeutic target.
This guide will compare the known effects of prominent PAD4 inhibitors on gene expression, providing a framework for evaluating their potential therapeutic applications and off-target effects.
Comparative Analysis of PAD4 Inhibitor Effects on Gene Expression
The following table summarizes the known effects of two well-studied PAD4 inhibitors, Cl-amidine and GSK484, on the expression of key genes. The data is compiled from multiple studies and highlights the diverse transcriptional consequences of PAD4 inhibition.
| Target Gene | Effect of Cl-amidine | Effect of GSK484 | Experimental Context |
| c-myc | Upregulation | Not Reported | In PADI4-deficient hematopoietic cells, c-myc expression is increased, suggesting PAD4 normally represses its transcription.[1] |
| p53 target genes (e.g., SESN2) | Activation of expression | Not Reported | YW356, a derivative of Cl-amidine, was shown to activate the expression of p53 target genes.[2] |
| Inducible Nitric Oxide Synthase (iNOS) | Suppression of transcription | Not Reported | Cl-amidine was found to suppress iNOS transcription in dendritic cells.[3][4] |
| Interferon-γ (IFN-γ) | Not Reported | Inhibition of mRNA and protein expression | GSK199, a related PAD4 inhibitor, showed an effect on IFN-γ production in a mouse model of lupus.[5] |
| PAD4 | Reduction in mRNA levels | Not Reported | Cl-amidine treatment led to a reduction in intestinal PAD4 mRNA levels in a rat model of hemorrhagic shock.[6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of PAD4 action and the experimental approaches used to study its inhibitors, the following diagrams are provided in the DOT language for Graphviz.
Caption: PAD4 signaling pathway and point of inhibitor action.
Caption: Experimental workflow for analyzing gene expression changes.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are generalized protocols for key experiments used to assess the impact of PAD4 inhibitors on gene expression.
RNA-Sequencing (RNA-Seq)
Objective: To obtain a global profile of gene expression changes following treatment with a PAD4 inhibitor.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of the PAD4 inhibitor or a vehicle control (e.g., DMSO) for a specified time period.
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA using a kit such as the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina. This typically involves mRNA purification, fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform, such as an Illumina NovaSeq or HiSeq.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Align the reads to a reference genome using a splice-aware aligner like STAR.
-
Quantify gene expression levels using tools such as featureCounts or Salmon.
-
Perform differential gene expression analysis between the inhibitor-treated and control groups using packages like DESeq2 or edgeR in R.
-
Quantitative Real-Time PCR (qPCR)
Objective: To validate the expression changes of specific genes identified by RNA-seq or to investigate candidate genes.
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for RNA-seq.
-
RNA Extraction and cDNA Synthesis: Extract total RNA as described above. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's protocol.
-
qPCR Reaction Setup:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based qPCR master mix.
-
Set up reactions in triplicate in a 96- or 384-well qPCR plate.
-
-
qPCR Run: Perform the qPCR reaction on a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the gene of interest to the reference gene.
-
Western Blotting
Objective: To determine if changes in mRNA levels translate to changes in protein expression.
Protocol:
-
Cell Culture and Treatment: Follow the same procedure as for RNA-seq.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein levels to a loading control such as GAPDH or β-actin.
-
By employing these methodologies, researchers can systematically investigate the impact of PAD4 inhibitors on gene and protein expression, contributing to a deeper understanding of their therapeutic potential and molecular mechanisms of action.
References
- 1. cusabio.com [cusabio.com]
- 2. researchgate.net [researchgate.net]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Peptidylarginine deiminase 2, 3 and 4 have distinct specificities against cellular substrates: Novel insights into autoantigen selection in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Pad4-IN-3
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of Pad4-IN-3, a small molecule inhibitor of Protein Arginine Deiminase 4 (PAD4), ensuring the protection of personnel and the environment.
This compound is a valuable tool in the study of citrullination-associated disorders, including cancer and autoimmune diseases.[1] Adherence to proper disposal protocols is critical not only for regulatory compliance but also for fostering a culture of safety within the research community. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety guidelines for chemical reagents from suppliers like MedChemExpress provide a framework for its responsible disposal.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Impervious clothing (laboratory coat) | Shields skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator (if handling powders or creating aerosols) | Avoids inhalation of dust or aerosols.[2] |
Step-by-Step Disposal Procedure
The following procedure is based on standard laboratory practices for the disposal of chemical waste and should be followed diligently.
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused stock solutions, contaminated consumables (e.g., pipette tips, tubes), and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and its solvent.
-
Ensure the container is kept tightly sealed when not in use.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
If the waste is a solution, indicate the solvent and the approximate concentration of this compound.
-
-
Segregation:
-
Store the this compound waste container separately from incompatible waste streams. As a general practice, segregate organic and aqueous waste, as well as acidic and basic waste.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure secondary containment area until it is collected by the institution's environmental health and safety (EHS) department or a licensed chemical waste disposal service.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
-
Regulatory Compliance:
-
All disposal activities must be conducted in accordance with local, regional, and national environmental regulations. Consult your institution's EHS department for specific guidelines and to arrange for waste pickup.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process, from initial handling to final collection.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure that their work with this compound is conducted in a manner that is safe, responsible, and compliant with all applicable regulations, thereby building a foundation of trust and safety in the laboratory environment.
References
Personal protective equipment for handling Pad4-IN-3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pad4-IN-3, a potent inhibitor of Peptidyl Arginine Deiminase 4 (PAD4) and PAD1. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves the use of appropriate personal protective equipment and engineering controls to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). breakthrough time and permeation rate for the specific glove material from the manufacturer's data. |
| Body Protection | A fully buttoned laboratory coat. For procedures with a higher risk of splashes, consider a chemically resistant apron over the lab coat. |
| Respiratory Protection | For handling solids outside of a ventilated enclosure, a NIOSH-approved N95 or higher-rated respirator is recommended. For work with solutions that may produce aerosols, a respirator with an organic vapor cartridge may be necessary. |
Engineering Controls:
| Control Type | Description |
| Ventilation | All work with solid this compound and concentrated stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Safety Equipment | An operational eyewash station and safety shower must be readily accessible in the immediate work area. |
Operational and Disposal Plans
A clear plan for the handling and disposal of this compound is critical for laboratory safety and environmental compliance.
Operational Protocol:
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Follow the supplier's specific storage temperature recommendations.
-
-
Preparation of Solutions:
-
Perform all weighing of the solid compound and preparation of stock solutions within a chemical fume hood.
-
Use appropriate solvents as recommended by the supplier.
-
Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
-
Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
Disposal Plan:
-
Chemical Waste: Dispose of all unused this compound and contaminated materials (e.g., pipette tips, tubes, gloves) as hazardous chemical waste.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. Dispose of the rinsed container in accordance with institutional and local regulations.
-
Spill Management:
-
In case of a small spill, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Place the absorbed material into a sealed container for disposal as hazardous chemical waste.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
For large spills, evacuate the area and contact the institution's environmental health and safety department.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. Researchers should always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.
| Property | Value |
| Molecular Formula | C₂₁H₁₉FN₄O₂ |
| Molecular Weight | 390.40 g/mol |
| IC₅₀ (PAD4) | 0.204 µM |
| IC₅₀ (PAD1) | 0.273 µM |
| Appearance | Solid powder |
| Storage Temperature | Refer to supplier's recommendation (typically -20°C or -80°C) |
| Solubility | Soluble in DMSO |
Note: The toxicological properties of this compound have not been fully investigated. Handle with care and assume it is a hazardous substance.
Experimental Protocols
Workflow for Handling this compound:
Caption: Workflow for safe handling of this compound.
Signaling Pathway Inhibition by this compound:
This compound inhibits the enzymatic activity of PAD4. PAD4 is a key enzyme in the process of citrullination, where it converts arginine residues on proteins to citrulline. This post-translational modification is implicated in various physiological and pathological processes, including the formation of Neutrophil Extracellular Traps (NETs).
Caption: Inhibition of the PAD4 signaling pathway by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
